Romifidine Hydrochloride
Description
Properties
IUPAC Name |
N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXVSIWCVTYYQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC=C2Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216102 | |
| Record name | Romifidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65896-14-2 | |
| Record name | Romifidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065896142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Romifidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROMIFIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98LQ6RS0TA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Romifidine Hydrochloride: A Deep Dive into its Mechanism of Action in Equines
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Romifidine (B1679519) hydrochloride, a potent and selective alpha-2 adrenergic receptor agonist, is a widely utilized sedative and analgesic agent in equine veterinary medicine. Its predictable and dose-dependent effects on the central and peripheral nervous systems make it an invaluable tool for chemical restraint during diagnostic and minor surgical procedures. This technical guide provides an in-depth exploration of the molecular and physiological mechanisms underpinning the action of romifidine in horses, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action: Alpha-2 Adrenergic Receptor Agonism
The primary mechanism of action of romifidine is its agonistic activity at alpha-2 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that are integral to the regulation of neurotransmitter release and sympathetic nervous system activity. While the specific binding affinities of romifidine for the different alpha-2 receptor subtypes (α2A, α2B, and α2C) in equines have not been extensively quantified in publicly available literature, its clinical effects are consistent with potent alpha-2 agonism. In general, alpha-2 agonists exhibit a higher affinity for alpha-2 receptors compared to alpha-1 receptors, which contributes to their sedative and analgesic properties with relatively less pronounced cardiovascular stimulation compared to non-selective adrenergic agonists.
Signaling Pathways
The binding of romifidine to presynaptic alpha-2 adrenergic receptors in the central and peripheral nervous systems initiates a cascade of intracellular events that ultimately lead to sedation, analgesia, and muscle relaxation.
Caption: Signaling pathway of romifidine hydrochloride in equines.
The binding of romifidine to the alpha-2 adrenergic receptor induces a conformational change, leading to the activation of an associated inhibitory G-protein (Gi/o). This activation causes the dissociation of the G-protein into its α and βγ subunits.
-
Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activity of protein kinase A (PKA) and subsequent downstream effects on neuronal excitability.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less likely to fire an action potential. Additionally, the Gβγ subunit inhibits voltage-gated calcium channels, reducing the influx of calcium ions that is necessary for neurotransmitter release.
The combined effect of neuronal hyperpolarization and reduced neurotransmitter release, particularly of norepinephrine, in key areas of the brain and spinal cord, produces the characteristic sedative, analgesic, and muscle relaxant effects of romifidine.
Pharmacodynamic and Pharmacokinetic Properties
The clinical effects of romifidine are dose-dependent and have been well-characterized in numerous studies.
Data Presentation
| Parameter | Dose | Value | Reference |
| Pharmacokinetics | |||
| Terminal Elimination Half-Life (t½β) | 80 µg/kg IV | 138.2 (104.6-171.0) min | [1] |
| 0.01 mg/kg IV | 3.09 ± 1.18 h | [2] | |
| Maximum Plasma Concentration (Cmax) | 80 µg/kg IV | 51.9 ± 13.1 ng/mL | [1] |
| Systemic Clearance (Cl) | 80 µg/kg IV | 32.4 (25.5-38.4) mL/min/kg | [1] |
| 0.01 mg/kg IV | 34.1 ± 6.06 mL/min/kg | [2] | |
| Volume of Distribution (Vd) | 80 µg/kg IV (Central) | 1.89 (0.93-2.39) L/kg | [1] |
| 80 µg/kg IV (Peripheral) | 2.57 (1.71-4.19) L/kg | [1] | |
| 0.01 mg/kg IV (Steady-state) | 4.89 ± 1.31 L/kg | [2] | |
| Sedation | |||
| Onset of Sedation | 0.1 mg/kg IV | ~5 minutes | [3] |
| Duration of Sedation (Dose-dependent) | 40 µg/kg IV | At least 45 minutes | [4] |
| 120 µg/kg IV | At least 60 minutes (some horses up to 180 minutes) | [4] | |
| 0.1 mg/kg IV (complete sedation) | ~35 minutes | [3] | |
| Analgesia | |||
| Duration of Complete Analgesia | 0.1 mg/kg IV | ~20 minutes | [3] |
| Cardiovascular Effects | |||
| Heart Rate | 80 µg/kg IV | Significant reduction | [1] |
| Mean Arterial Pressure | 80 µg/kg IV | Initial increase followed by a decrease | [1] |
| Cardiac Index | 80 & 120 µg/kg IV | Significantly decreased at 15 and 30 minutes | |
| Systemic Vascular Resistance | 120 µg/kg IV | Significantly increased |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the study of romifidine in equines.
Assessment of Sedation
A common method for quantifying the level of sedation in horses involves a scoring system based on behavioral observations.
Protocol:
-
Baseline Observation: Prior to drug administration, observe and record the horse's normal behavior, including head height, posture, and responsiveness to auditory and tactile stimuli.
-
Drug Administration: Administer this compound intravenously at the specified dose.
-
Post-Administration Observation: At predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120, 180 minutes), evaluate and score the following parameters:
-
Head Ptosis: The degree to which the head is lowered. This can be measured as the distance from the lower lip to the ground.
-
Stance and Posture: Observe for signs of ataxia, such as a wide-based stance or swaying.
-
Responsiveness to Stimuli:
-
Auditory: Assess the horse's reaction to a sudden noise (e.g., a clap).
-
Tactile: Gently touch the horse's withers or flank and observe the response.
-
-
-
Scoring: Assign a numerical score to each parameter based on a predefined scale (e.g., 0 = no sedation, 3 = deep sedation). The total sedation score is the sum of the individual scores.
Caption: Workflow for the assessment of sedation in equine studies.
Assessment of Analgesia (Nociceptive Threshold Testing)
The analgesic effects of romifidine can be quantified by measuring the response to a noxious stimulus.
Protocol (Electrical Stimulation):
-
Electrode Placement: Place stimulating electrodes over a peripheral nerve (e.g., the digital nerve).
-
Baseline Threshold Determination: Apply electrical stimuli of increasing intensity until a withdrawal reflex (e.g., lifting of the limb) is observed. The minimum intensity required to elicit this response is the baseline nociceptive threshold.
-
Drug Administration: Administer this compound intravenously.
-
Post-Administration Threshold Determination: At specified time intervals, repeat the stimulation protocol and determine the new nociceptive threshold. An increase in the threshold indicates an analgesic effect.
References
- 1. Pharmacokinetic profile and pharmacodynamic effects of this compound in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and selected pharmacodynamics of romifidine following low-dose intravenous administration in combination with exercise to quarter horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jarvm.com [jarvm.com]
- 4. Sedative and analgesic effects of detomidine and romifidine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile of Romifidine as an Alpha-2 Adrenergic Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Romifidine (B1679519) is a potent and selective alpha-2 adrenergic agonist widely utilized in veterinary medicine for its sedative and analgesic properties, particularly in equine practice. This technical guide provides a comprehensive overview of the pharmacological profile of Romifidine, delving into its mechanism of action, receptor binding affinity, signaling pathways, and its pharmacokinetic and pharmacodynamic characteristics. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of its clinical and research applications.
Chemical and Physical Properties
Romifidine, with the chemical name N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine, is an imidazoline (B1206853) derivative.[1] Its chemical structure is closely related to clonidine, another well-known alpha-2 agonist.
| Property | Value |
| IUPAC Name | N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine |
| Molecular Formula | C₉H₉BrFN₃ |
| Molecular Weight | 258.09 g/mol |
| CAS Number | 65896-16-4 |
Mechanism of Action
Romifidine exerts its pharmacological effects primarily by acting as an agonist at alpha-2 adrenergic receptors.[2] These receptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein (Gi).[1][3]
Alpha-2 Adrenergic Receptor Signaling Pathway
The activation of alpha-2 adrenergic receptors by Romifidine initiates a downstream signaling cascade that leads to the physiological effects of sedation and analgesia.
Upon binding of Romifidine to the alpha-2 adrenergic receptor, the associated Gi protein is activated. This activation leads to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), ultimately resulting in hyperpolarization and reduced neuronal excitability. The Gβγ subunits can also directly inhibit voltage-gated calcium channels, further reducing neurotransmitter release. This inhibition of norepinephrine release in the central nervous system is a key mechanism for the sedative and analgesic effects of Romifidine.
Receptor Binding Profile
| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (α2 vs. α1) |
| Alpha-2 Adrenergic | High | High |
| Alpha-2A | Data not available | |
| Alpha-2B | Data not available | |
| Alpha-2C | Data not available | |
| Alpha-1 Adrenergic | Low | |
| Imidazoline | Lower than α2 | α2 : Imidazoline = 340:1 |
| I1 | Data not available | |
| I2 | Data not available |
Pharmacokinetics
The pharmacokinetic profile of Romifidine has been extensively studied in horses following intravenous administration.
| Parameter | Value (mean ± SD or range) | Species | Study Reference |
| Elimination Half-life (t½) | 3.09 ± 1.18 hours | Horse | Maddy et al. (2017) |
| 138.2 (104.6-171.0) minutes | Horse | Wojtasiak-Wypart et al. (2012)[4] | |
| 148.67 ± 61.59 minutes | Horse | Romagnoli et al. (2017)[1] | |
| Volume of Distribution (Vd) | 4.89 ± 1.31 L/kg | Horse | Maddy et al. (2017) |
| Vc: 1.89 (0.93-2.39) L/kgVp: 2.57 (1.71-4.19) L/kg | Horse | Wojtasiak-Wypart et al. (2012)[4] | |
| Systemic Clearance (Cl) | 34.1 ± 6.06 mL/min/kg | Horse | Maddy et al. (2017) |
| 32.4 (25.5-38.4) mL/min/kg | Horse | Wojtasiak-Wypart et al. (2012)[4] | |
| 22.55 ± 6.67 mL/kg/min | Horse | Romagnoli et al. (2017)[1] | |
| Maximum Plasma Concentration (Cmax) | 51.9 ± 13.1 ng/mL (at 4 min) | Horse | Wojtasiak-Wypart et al. (2012)[4] |
Pharmacodynamics
The pharmacodynamic effects of Romifidine are characterized by dose-dependent sedation and analgesia.
| Effect | Onset | Duration | Key Findings |
| Sedation | Rapid (within minutes of IV administration) | Dose-dependent, can last for over an hour. | Produces less ataxia compared to xylazine (B1663881) and detomidine.[1] |
| Analgesia | Rapid | Dose-dependent | Effective for visceral and somatic pain. |
| Cardiovascular | Initial transient hypertension followed by a more sustained decrease in heart rate (bradycardia) and blood pressure. | Effects correlate with plasma concentrations.[4] | Bradycardia is a common side effect. |
| Respiratory | Mild respiratory depression |
Experimental Protocols
In Vivo Sedation and Analgesia Assessment in Horses
This protocol outlines a typical experimental design to evaluate the sedative and analgesic effects of Romifidine.
A study by Figueiredo et al. (2005) involved administering Romifidine intravenously to horses at doses of 40 and 120 µg/kg. Sedation was assessed using a scoring system that evaluated posture, head and lower lip ptosis, and response to auditory and tactile stimuli at various time points post-administration.
Pharmacokinetic Analysis in Horses
This protocol describes the general workflow for determining the pharmacokinetic parameters of Romifidine.
References
Romifidine Hydrochloride: A Technical Guide for Neuropharmacological and Behavioral Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Romifidine (B1679519) hydrochloride is a potent and selective alpha-2 adrenergic agonist widely utilized in veterinary medicine and neuropharmacological research.[1] Its primary mechanism of action involves the activation of presynaptic α2-adrenoceptors in the central nervous system, leading to a reduction in norepinephrine (B1679862) release and a subsequent decrease in sympathetic outflow.[1] This activity produces significant dose-dependent sedation, analgesia, and muscle relaxation.[1][2] Notably, romifidine is reported to induce less ataxia compared to other α2-agonists like xylazine (B1663881) and detomidine (B1200515), making it a compound of particular interest for behavioral studies.[1][3] This technical guide provides an in-depth overview of romifidine hydrochloride, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for its use in neuropharmacological and behavioral research. Quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams.
Mechanism of Action
This compound exerts its effects by acting as an agonist at α2-adrenergic receptors.[4][5] These receptors are G-protein coupled receptors that, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels ultimately inhibits the release of norepinephrine from presynaptic neurons.[1] By reducing noradrenergic transmission in the central nervous system, romifidine produces its characteristic sedative and analgesic effects.[1][4] Romifidine exhibits a high selectivity for the α2-adrenergic receptor, with a binding ratio of 340:1 over the imidazoline (B1206853) receptor.[6]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound at the presynaptic terminal.
Neuropharmacological and Behavioral Effects
This compound induces a range of dose-dependent neuropharmacological and behavioral effects, primarily sedation and analgesia.
Sedative Effects
Intravenous administration of romifidine produces sedation that is characterized by a lowering of the head, muscle relaxation, and reduced responsiveness to external stimuli.[2][7] The onset of sedation is rapid, typically occurring within minutes of administration.[8] Studies in horses have shown that sedation can last for up to 120 minutes, with the duration and depth of sedation being dose-dependent.[2][9] Compared to other α2-agonists like detomidine, romifidine is reported to produce a shallower but longer-lasting sedation with less ataxia.[1][10]
Analgesic Effects
Romifidine also possesses significant analgesic properties.[1][11] The analgesic effects are, like sedation, dose-dependent.[2] In some animal models, the analgesic properties of romifidine have been shown to be less pronounced than those of detomidine.[10] However, when combined with opioids such as butorphanol, the sedative and analgesic effects of romifidine are enhanced.[7][8]
Cardiovascular Effects
A key consideration in the use of romifidine is its impact on the cardiovascular system. Administration typically causes a transient increase in mean arterial pressure, followed by a more sustained decrease.[9] A significant reduction in heart rate (bradycardia) and cardiac index is also consistently observed.[9] These effects are a direct consequence of the drug's sympatholytic action.
Quantitative Data
The following tables summarize key quantitative data from various studies on this compound.
Table 1: Pharmacokinetic Parameters of Romifidine in Horses
| Parameter | Value | Animal Model | Administration Route & Dose | Reference |
| Terminal Elimination Half-Life (t½β) | 138.2 (104.6-171.0) min | Thoroughbred Horses | 80 µg/kg IV | [9] |
| 3.09 ± 1.18 h | Quarter Horses | 0.01 mg/kg IV | [12] | |
| 148.67 ± 61.59 min | Standardbred Horses | 100 µg/kg IV | [13] | |
| Maximum Plasma Concentration (Cmax) | 51.9 ± 13.1 ng/mL | Thoroughbred Horses | 80 µg/kg IV | [9] |
| Systemic Clearance (Cl) | 32.4 (25.5-38.4) mL/min/kg | Thoroughbred Horses | 80 µg/kg IV | [9] |
| 34.1 ± 6.06 mL/min/kg | Quarter Horses | 0.01 mg/kg IV | [12] | |
| 22.55 ± 6.67 mL/kg/min | Standardbred Horses | 100 µg/kg IV | [13] | |
| Volume of Distribution (Vd) | Vc: 1.89 (0.93-2.39) L/kgV2: 2.57 (1.71-4.19) L/kg | Thoroughbred Horses | 80 µg/kg IV | [9] |
| 4.89 ± 1.31 L/kg | Quarter Horses | 0.01 mg/kg IV | [12] |
Table 2: Effective Doses of Romifidine for Sedation and Analgesia
| Effect | Dose Range | Animal Model | Administration Route | Reference |
| Sedation & Analgesia | 40-120 µg/kg | Horses | IV | [14] |
| Preanesthetic | 100 µg/kg | Horses | IV | [14] |
| Sedation | 40-100 µg/kg | Horses | IV | [1] |
| Sedation | 80 µg/kg | Welsh Mountain Ponies | IV | [15] |
| Sedation | 40, 80, 120 µg/kg | Horses | IV | [10] |
| Sedation | 20, 40, 80, 120 µg/kg | Beagle Dogs | IV | [16] |
| Sedation | 50 µg/kg | Donkeys | Epidural | [17] |
Experimental Protocols
Evaluation of Sedative Efficacy in Horses
This protocol is designed to assess the sedative effects of this compound in an equine model.
Objective: To quantify the degree and duration of sedation produced by intravenous romifidine.
Materials:
-
This compound solution for injection (e.g., 10 mg/mL)
-
Sterile saline for dilution (if necessary)
-
Syringes and needles for intravenous administration
-
Catheter for intravenous access
-
Heart rate monitor
-
Blood pressure monitor
-
Video recording equipment
-
Sedation scoring system (see below)
-
Stopwatch
Procedure:
-
Animal Preparation: Acclimatize adult horses to the experimental setting. Perform a baseline clinical examination to ensure the animals are healthy. Place an intravenous catheter in the jugular vein for drug administration and blood sampling.
-
Baseline Data Collection: Record baseline heart rate, respiratory rate, and arterial blood pressure for at least 15 minutes prior to drug administration. Record baseline behavioral observations, including head height from the ground.
-
Drug Administration: Administer this compound intravenously at the desired dose (e.g., 40-120 µg/kg).[14] The drug can be given as a bolus over 2 minutes.[9]
-
Post-Administration Monitoring:
-
Continuously monitor and record heart rate and blood pressure.
-
At predefined intervals (e.g., 5, 15, 30, 45, 60, 90, 120, 150, and 180 minutes) post-administration, assess and record:
-
Respiratory rate
-
Head height from the ground (a measure of head ptosis)
-
Sedation score using a validated scale (e.g., a scale from 0 = alert to 5 = deep sedation with recumbency).
-
Response to external stimuli (e.g., auditory, tactile).
-
-
-
Data Analysis: Analyze the changes in physiological parameters and sedation scores over time compared to baseline values. Statistical analysis, such as repeated measures ANOVA, can be used to determine the significance of the drug's effects.[1]
Experimental Workflow: Sedative Efficacy Study
Caption: Workflow for a typical sedative efficacy study of this compound.
Conclusion
This compound is a valuable pharmacological tool for researchers in neuropharmacology and behavioral sciences. Its potent and selective α2-adrenergic agonist activity provides reliable sedation and analgesia, with a behavioral profile that may be advantageous over other compounds in its class. A thorough understanding of its dose-dependent effects, pharmacokinetic properties, and cardiovascular impact is crucial for its safe and effective use in experimental settings. The protocols and data presented in this guide offer a comprehensive resource for the design and execution of studies involving this compound.
References
- 1. This compound | 65896-14-2 | Benchchem [benchchem.com]
- 2. jarvm.com [jarvm.com]
- 3. nexgenvetrx.com [nexgenvetrx.com]
- 4. xactrx.com [xactrx.com]
- 5. This compound [sitem.herts.ac.uk]
- 6. Romifidine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic profile and pharmacodynamic effects of this compound in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sedative and analgesic effects of detomidine and romifidine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. Pharmacokinetics and selected pharmacodynamics of romifidine following low-dose intravenous administration in combination with exercise to quarter horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic profile and partitioning in red blood cells of romifidine after single intravenous administration in the horse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Federal Register :: Implantation or Injectable Dosage Form New Animal Drugs; Romifidine [federalregister.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Sedative effects of romifidine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative evaluation of sedative and anti-nociceptive effects of epidural romifidine, romifidine–lidocaine, and lidocaine in donkeys (Equus asinus) - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine (Romifidine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine, a potent α2-adrenergic receptor agonist commonly known in veterinary medicine as Romifidine (B1679519). This document details its discovery, a plausible synthesis pathway, its mechanism of action, and its significant physiological effects. The information is curated to support researchers and professionals in the fields of pharmacology and drug development.
Introduction and Discovery
N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine, with the chemical formula C₉H₉BrFN₃, is a sedative and analgesic agent primarily used in veterinary medicine, particularly for large animals like horses.[1][2] It is marketed under the trade name Sedivet®. While its chemical structure is closely related to clonidine, a drug used in humans, Romifidine is not approved for human use.[1][3]
The discovery of Romifidine was driven by the need for effective and safe sedatives in veterinary practice. It offers prolonged sedation with a lower incidence of ataxia compared to other α2-agonists like xylazine (B1663881) and detomidine, making it a valuable tool for clinical procedures and animal handling.[2][4]
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine | [3] |
| Common Name | Romifidine | [5] |
| CAS Number | 65896-16-4 | [5] |
| Molecular Formula | C₉H₉BrFN₃ | [5] |
| Molecular Weight | 258.09 g/mol | [3] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 109 - 111 °C | [2] |
Synthesis
Synthesis of Key Precursor: 2-bromo-6-fluoroaniline (B133542)
Several patented methods describe the synthesis of 2-bromo-6-fluoroaniline from o-fluoroaniline. A common strategy involves the protection of the amino group, followed by bromination and deprotection.
Experimental Protocol (Representative)
A preparation method for 2-bromo-6-fluoroaniline involves the following steps:
-
Amine Protection: o-fluoroaniline is reacted with an acylating agent (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to protect the amino group.
-
Bromination: The protected aniline (B41778) is then subjected to bromination. One method involves reacting the intermediate with a hydrobromic acid solution and hydrogen peroxide.
-
Deprotection: The protecting group is removed under acidic conditions (e.g., with a strong acid like sulfuric acid) to yield the final product, 2-bromo-6-fluoroaniline.[6]
Synthesis of N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine (Romifidine)
The final step involves the formation of the 2-aminoimidazoline (B100083) ring. This is typically achieved by reacting the aniline with a reagent that provides the imidazoline (B1206853) moiety. One common method is the reaction with a thiourea (B124793) derivative followed by cyclization.
Experimental Protocol (Plausible)
-
Thiourea Formation: 2-bromo-6-fluoroaniline is reacted with a thiophosgene (B130339) equivalent or a protected thiourea to form an N-(2-bromo-6-fluorophenyl)thiourea intermediate.
-
Cyclization: The thiourea intermediate is then cyclized with ethylenediamine. This reaction is often facilitated by a catalyst or a coupling agent and is typically carried out under reflux in a suitable solvent. The cyclization results in the formation of the 4,5-dihydro-1H-imidazol-2-amine ring.
Alternatively, direct cyclization of an N-aryl-ω-amino thiourea can be achieved by the addition of a base.
Mechanism of Action
Romifidine exerts its sedative and analgesic effects by acting as a potent and selective agonist at α2-adrenergic receptors.[4][6] These receptors are primarily located on presynaptic nerve terminals in the central and peripheral nervous systems.
Activation of presynaptic α2-adrenergic receptors in the brain and spinal cord inhibits the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system.[4] This reduction in sympathetic outflow leads to the primary effects of Romifidine:
-
Sedation: By decreasing noradrenergic activity in the locus coeruleus, a region of the brainstem involved in arousal and wakefulness.
-
Analgesia: By inhibiting the transmission of pain signals in the spinal cord.
-
Muscle Relaxation: Through its actions on interneurons in the spinal cord.
Biological and Physiological Effects
The administration of Romifidine induces a range of physiological effects, which are summarized in the table below. These effects are dose-dependent.
Table 2: Summary of Physiological Effects of Romifidine
| System | Effect | Description | Reference |
| Central Nervous System | Sedation, Analgesia | Dose-dependent sedation and pain relief. Produces less ataxia compared to other α2-agonists. | [4][7] |
| Cardiovascular | Bradycardia, Initial Hypertension followed by Hypotension | A marked decrease in heart rate is common. An initial, transient increase in blood pressure may be observed, followed by a more sustained period of hypotension. | [4][7] |
| Respiratory | Respiratory Depression | A decrease in respiratory rate can occur, particularly at higher doses. | [6] |
| Gastrointestinal | Reduced Motility | Decreased gut motility is a known side effect. | [4] |
Pharmacokinetics
Pharmacokinetic studies in horses have shown that Romifidine follows a two-compartment model after intravenous administration.[4] It is a lipophilic drug that readily crosses cell membranes.[8] The sedative effects are correlated with plasma concentrations of the drug.
Table 3: Pharmacokinetic Parameters of Romifidine in Horses (80 μg/kg IV)
| Parameter | Value | Reference |
| Terminal elimination half-life (t₁/₂β) | 138.2 min | [9] |
| Volume of distribution (central compartment, Vc) | 1.89 L/kg | [9] |
| Volume of distribution (peripheral compartment, V₂) | 2.57 L/kg | [9] |
| Systemic Clearance (Cl) | 32.4 mL·min/kg | [9] |
Clinical Use and Antagonism
In veterinary medicine, Romifidine is used for sedation to facilitate examinations, minor surgical procedures, and as a pre-anesthetic agent.[2] It is often used in combination with other drugs, such as butorphanol, to enhance its analgesic effects.[7]
The effects of Romifidine can be reversed by the administration of an α2-adrenergic antagonist, such as yohimbine (B192690) or atipamezole.[6]
Conclusion
N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine (Romifidine) is a well-established α2-adrenergic agonist with significant applications in veterinary medicine. Its potent sedative and analgesic properties, coupled with a favorable profile of reduced ataxia, make it a valuable pharmacological tool. This guide provides a foundational understanding of its discovery, synthesis, mechanism of action, and physiological effects to aid researchers in further investigation and development in the field of adrenergic pharmacology.
References
- 1. 2-Imidazoline synthesis [organic-chemistry.org]
- 2. Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate [organic-chemistry.org]
- 3. 2-Aminoimidazoles: Synthesis by Ring Transformation Reactions | Semantic Scholar [semanticscholar.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Pharmacokinetics and selected pharmacodynamics of romifidine following low-dose intravenous administration in combination with exercise to quarter horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Pharmacokinetic profile and partitioning in red blood cells of romifidine after single intravenous administration in the horse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Targets of Romifidine Hydrochloride in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Romifidine (B1679519) hydrochloride is a potent and selective alpha-2 adrenergic receptor agonist widely utilized in veterinary medicine for its sedative, analgesic, and muscle relaxant properties.[1][2] Its primary mechanism of action in the central nervous system (CNS) involves the modulation of noradrenergic pathways through its interaction with specific molecular targets. This technical guide provides a comprehensive overview of the molecular targets of romifidine, detailing its interaction with adrenergic receptor subtypes, the subsequent signaling cascades, and the experimental methodologies used to elucidate these interactions.
Molecular Targets: Alpha-2 Adrenergic Receptors
The principal molecular targets of romifidine hydrochloride in the CNS are the alpha-2 adrenergic receptors (α2-ARs).[3][4] These receptors are G-protein coupled receptors (GPCRs) that are endogenously activated by the neurotransmitters norepinephrine (B1679862) and epinephrine.[5][6] There are three main subtypes of α2-ARs: α2A, α2B, and α2C, all of which are expressed in the CNS.[7][8] Romifidine acts as an agonist at these receptors, mimicking the action of endogenous ligands.
Binding Affinity of Romifidine for Alpha-2 Adrenergic Receptor Subtypes
| Drug | Receptor Subtype | Binding Affinity (Ki) in nM | Species/Tissue | Reference |
| Romifidine | α2A | Data not available | ||
| α2B | Data not available | |||
| α2C | Data not available | |||
| Detomidine | α2A | 0.63 ± 0.12 | Human platelet | [8] |
| α2B | 1.8 ± 0.3 | Neonatal rat lung | [8] | |
| α2C | 0.9 ± 0.2 | Opossum kidney (OK) cells | [8] | |
| Medetomidine (B1201911) | α2A | 1.08 ± 0.17 | Human platelet | [8] |
| α2B | 5.9 ± 1.1 | Neonatal rat lung | [8] | |
| α2C | 1.8 ± 0.3 | Opossum kidney (OK) cells | [8] | |
| Xylazine (B1663881) | α2A | 160 ± 30 | Human platelet | [8] |
| α2B | 270 ± 50 | Neonatal rat lung | [8] | |
| α2C | 140 ± 20 | Opossum kidney (OK) cells | [8] |
Table 1: Comparative Binding Affinities of Alpha-2 Adrenergic Agonists. Note the absence of specific Ki values for Romifidine in the readily available literature, highlighting a gap in the current publicly accessible data.
Signaling Pathways
Upon binding of romifidine to presynaptic α2-ARs in the CNS, a cascade of intracellular events is initiated, leading to the observed physiological effects. This signaling pathway is primarily mediated by inhibitory G-proteins (Gi/o).
G-Protein Coupling and Downstream Effectors
The activation of α2-ARs by romifidine leads to the dissociation of the Gi/o protein into its αi/o and βγ subunits.[3][9] These subunits then modulate the activity of several key effector proteins:
-
Inhibition of Adenylyl Cyclase: The αi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[5][7] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme in many cellular processes.
-
Modulation of Ion Channels:
-
Potassium Channels: The βγ subunit complex can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3] This leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.
-
Calcium Channels: The activation of α2-ARs can also lead to the inhibition of voltage-gated N-type and P/Q-type calcium channels. This effect, mediated by the βγ subunit, reduces calcium influx into the presynaptic terminal, thereby inhibiting neurotransmitter release.
-
The net effect of these signaling events is a reduction in the release of norepinephrine from presynaptic neurons, a key mechanism underlying the sedative and analgesic properties of romifidine.
Experimental Protocols
The characterization of romifidine's interaction with its molecular targets relies on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a drug for its receptor.[10][11] A competition binding assay is typically used to determine the inhibition constant (Ki) of an unlabeled drug like romifidine.
Objective: To determine the binding affinity (Ki) of romifidine for α2-adrenergic receptor subtypes.
Materials:
-
Radioligand: A radiolabeled antagonist with high affinity for α2-ARs (e.g., [3H]Rauwolscine or [3H]RX821002).[8]
-
Receptor Source: Membranes prepared from cells expressing a single subtype of the α2-AR (e.g., CHO or HEK293 cells) or from specific brain regions known to be rich in a particular subtype.[8]
-
Unlabeled Ligand: this compound of high purity.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled romifidine.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of romifidine. The IC50 value (the concentration of romifidine that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
In Vivo Microdialysis
In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters, such as norepinephrine, in specific brain regions of a living animal.[10][13] This allows for the direct assessment of the effect of romifidine on neurotransmitter release.
Objective: To measure the effect of romifidine administration on extracellular norepinephrine levels in a specific brain region (e.g., locus coeruleus or prefrontal cortex).
Materials:
-
Microdialysis Probes: Concentric or linear probes with a semi-permeable membrane.
-
Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Fraction Collector: To collect dialysate samples at regular intervals.
-
Analytical System: High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS) for the sensitive quantification of norepinephrine.[11]
-
Stereotaxic Apparatus: For precise implantation of the microdialysis probe into the target brain region.
Procedure:
-
Surgical Implantation: Under anesthesia, surgically implant a guide cannula targeting the brain region of interest using a stereotaxic apparatus.
-
Probe Insertion and Equilibration: After a recovery period, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) for an equilibration period to allow the tissue to stabilize.[13]
-
Baseline Collection: Collect several baseline dialysate samples to establish the basal extracellular norepinephrine concentration.
-
Drug Administration: Administer this compound systemically (e.g., intravenously or intramuscularly) or locally through the microdialysis probe (retrodialysis).
-
Post-Drug Collection: Continue to collect dialysate samples at regular intervals to monitor the change in norepinephrine levels over time.
-
Sample Analysis: Analyze the norepinephrine concentration in the dialysate samples using HPLC-ECD or LC-MS/MS.[11]
-
Data Analysis: Express the post-drug norepinephrine levels as a percentage of the baseline levels and plot against time to visualize the time-course of romifidine's effect.
Conclusion
This compound exerts its effects on the central nervous system primarily through its agonistic activity at alpha-2 adrenergic receptors. Its binding to these receptors initiates a Gi/o protein-mediated signaling cascade that ultimately leads to a reduction in norepinephrine release, resulting in sedation and analgesia. The detailed understanding of these molecular interactions, facilitated by techniques such as radioligand binding assays and in vivo microdialysis, is crucial for the rational development of novel therapeutics targeting the noradrenergic system. Further research to precisely quantify the binding affinities of romifidine for the different α2-AR subtypes would provide a more complete picture of its pharmacological profile.
References
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of caffeine on the electrophysiological, cognitive and motor responses of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-2 Adrenergic Receptors - Life Science Products | StressMarq Biosciences Inc. [stressmarq.com]
- 6. [PDF] Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]
- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. Alpha-2A is the predominant alpha-2 adrenergic receptor subtype in human spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clonidine in the central nervous system: site and mechanism of hypotensive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. researchgate.net [researchgate.net]
Romifidine Hydrochloride: An In-depth Technical Guide on its Effects on Norepinephrine Release
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Romifidine (B1679519) hydrochloride is a potent and selective α2-adrenergic receptor agonist widely utilized in veterinary medicine for its sedative and analgesic properties.[1] Its primary mechanism of action involves the stimulation of presynaptic α2-adrenoceptors in the central and peripheral nervous systems, which leads to a significant reduction in norepinephrine (B1679862) release.[2][3] This inhibition of noradrenergic neurotransmission is the cornerstone of its physiological effects, including sedation, analgesia, and muscle relaxation.[2] This technical guide provides a comprehensive overview of the effects of romifidine hydrochloride on norepinephrine release, including its mechanism of action, signaling pathways, and a summary of its dose-dependent physiological effects which serve as an indirect measure of its impact on norepinephrine levels. Detailed experimental protocols for assessing α2-adrenoceptor binding and quantifying norepinephrine release are also provided to facilitate further research in this area.
Mechanism of Action
Romifidine acts as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors.[1] These receptors are predominantly located on the presynaptic terminals of noradrenergic neurons.[4] Activation of these presynaptic α2-autoreceptors initiates an intracellular signaling cascade that ultimately inhibits the release of norepinephrine into the synaptic cleft.[5] This negative feedback mechanism is a critical physiological process for regulating sympathetic outflow.[4] By mimicking the action of endogenous norepinephrine at these autoreceptors, romifidine effectively suppresses neuronal firing and reduces the amount of norepinephrine released upon nerve stimulation.[2]
Signaling Pathway
The activation of presynaptic α2-adrenergic receptors by romifidine triggers the following signaling pathway:
Quantitative Data on the Effects of Romifidine
Direct quantitative data on the dose-dependent effects of this compound on norepinephrine release from in vivo microdialysis or in vitro brain slice studies are limited in the currently available scientific literature. However, the sedative and analgesic effects of romifidine are well-documented and serve as reliable surrogate indicators of its primary pharmacological action—the inhibition of norepinephrine release. The following tables summarize the dose-dependent physiological effects of romifidine observed in horses and dogs, which are directly attributable to its impact on the noradrenergic system.
Dose-Dependent Sedative Effects of Romifidine in Horses
| Dose (µg/kg, IV) | Sedation Level | Onset of Action | Duration of Action | Key Observations | Reference |
| 40 | Moderate | Rapid | Shorter | Lowering of the head, reduced response to stimuli. | [6] |
| 80 | Deep | Rapid | Longer | Equipotent to 1 mg/kg xylazine (B1663881) and 20 µg/kg detomidine (B1200515) in terms of sedation, but with a longer duration of action and less ataxia. | [6] |
| 120 | Profound | Rapid | Extended | Dose-dependent increase in sedation and analgesia. |
Dose-Dependent Sedative Effects of Romifidine in Dogs
| Dose (µg/kg, IV) | Sedation Level | Onset of Action | Duration of Action | Key Observations | Reference |
| 20 | Mild to Moderate | Rapid | Shorter | Ataxia, muscle relaxation, lowered head. | |
| 40 | Moderate | Rapid | Intermediate | Significant reduction in heart rate. | |
| 80 | Deep | Rapid | Longer | Effects comparable to 10 µg/kg medetomidine. | |
| 120 | Profound | Rapid | Extended | Consistent and deep sedation. |
Experimental Protocols
The following are detailed methodologies for key experiments that can be utilized to quantify the effects of this compound on norepinephrine release and receptor binding.
In Vivo Microdialysis for Norepinephrine Measurement
This protocol outlines the procedure for measuring extracellular norepinephrine levels in a specific brain region (e.g., locus coeruleus or prefrontal cortex) of a conscious, freely moving animal following the administration of romifidine.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannula
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD) or LC-MS/MS
-
This compound
-
Anesthetic and analgesic agents
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeted to the brain region of interest. Allow for a post-operative recovery period of at least 48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow for a 1-2 hour equilibration period.
-
Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for at least one hour to establish a stable baseline of norepinephrine levels.
-
Drug Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or through the microdialysis probe for local administration).
-
Post-Treatment Sample Collection: Continue collecting dialysate samples at the same intervals for a predetermined period to monitor changes in norepinephrine concentration.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD or LC-MS/MS to quantify norepinephrine levels.
Radioligand Binding Assay for α2-Adrenoceptor Affinity
This protocol describes a method to determine the binding affinity (Ki) of this compound for α2-adrenergic receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing a specific α2-adrenoceptor subtype (e.g., from transfected cell lines or specific brain tissue)
-
A selective α2-adrenoceptor radioligand (e.g., [³H]RX821002 or [³H]yohimbine)
-
This compound
-
Incubation buffer (e.g., Tris-HCl with MgCl₂)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubation: In a series of tubes, incubate a constant amount of cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known α2-antagonist).
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of romifidine that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) for romifidine using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound exerts its potent sedative and analgesic effects primarily through its action as a selective α2-adrenergic receptor agonist, leading to a significant reduction in norepinephrine release from noradrenergic neurons. While direct quantitative data on the dose-response relationship between romifidine and norepinephrine levels are not extensively available, the well-documented dose-dependent physiological effects provide strong indirect evidence of its efficacy in modulating the noradrenergic system. The experimental protocols detailed in this guide provide a framework for future research to directly quantify these effects and further elucidate the neurochemical basis of romifidine's clinical utility. A deeper understanding of the precise quantitative impact of romifidine on norepinephrine dynamics will be invaluable for optimizing its therapeutic applications and for the development of novel, more selective α2-adrenergic agonists.
References
- 1. VASG Alpha-2 Agonists [vasg.org]
- 2. Clinical effects and pharmacokinetic variables of romifidine and the peripheral α2 -adrenoceptor antagonist MK-467 in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cafermed.com [cafermed.com]
- 5. A comparison of the sedative effects of three alpha 2-adrenoceptor agonists (romifidine, detomidine and xylazine) in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. madbarn.com [madbarn.com]
Exploratory Research on Romifidine Hydrochloride in Non-Equine Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Romifidine (B1679519) hydrochloride, a potent α2-adrenergic agonist, is widely recognized for its sedative and analgesic properties in equine medicine. However, its application in non-equine species presents a promising area of exploratory research for veterinary medicine and drug development. This technical guide provides an in-depth overview of the current state of research on romifidine hydrochloride in various non-equine species, including canines, felines, ruminants, and swine. It consolidates quantitative data on dosages and physiological effects, details experimental protocols from key studies, and visualizes relevant biological pathways and experimental workflows. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the potential of this compound in novel therapeutic applications.
Introduction
This compound is a sedative and analgesic agent that belongs to the class of α2-adrenergic receptor agonists.[1] Its mechanism of action involves the stimulation of α2-adrenoceptors in the central and peripheral nervous systems, which leads to a decrease in the release of norepinephrine (B1679862) and subsequent sedation, analgesia, and muscle relaxation.[1][2] While its use is well-established in horses, there is a growing body of research exploring its efficacy and safety in a variety of non-equine species. This guide synthesizes the findings from these exploratory studies to provide a clear and structured overview for further research and development.
Mechanism of Action: α2-Adrenergic Signaling Pathway
Romifidine, as an α2-adrenergic agonist, primarily exerts its effects by binding to and activating α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein (Gi).[2] Upon activation, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP has various downstream effects, including the modulation of ion channel activity and a decrease in neurotransmitter release, which ultimately result in the sedative and analgesic effects observed.
Research in Canine Species
Romifidine has been evaluated in dogs for its sedative and physiological effects, both alone and in combination with other agents.
Quantitative Data Summary
| Dosage (IV) | Route | Observed Effects | Key Findings | Reference |
| 5 - 100 µg/kg | IV | Dose-dependent cardiovascular changes. | Lower doses (5-10 µg/kg) induced less cardiovascular depression. A ceiling effect on cardiovascular changes was suggested at doses ≥ 25 µg/kg. | [3] |
| 20 - 120 µg/kg | IV | Sedation, ataxia, muscle relaxation, reduction in heart and respiratory rates. | Higher doses produced a more consistent sedative effect. | [3] |
| 40 µg/kg (as a premedicant) | IM | Part of a preanesthetic protocol with atropine (B194438), followed by propofol (B549288), halothane (B1672932), and N2O. | The combination was deemed a safe and effective anesthetic protocol. | |
| 120 µg/kg | IV | Sedation, decreased heart and respiratory rates. | ||
| 120 µg/kg (with Butorphanol (B1668111) 0.1 mg/kg) | IV | Increased sedative effect and duration of action compared to romifidine alone. Further decrease in heart and respiratory rates. | The combination is useful when a greater degree of sedation is required. |
Experimental Protocols
Study on Sedative and Physiological Effects of Intravenous Romifidine in Dogs [3]
-
Animals: Five clinically normal adult male beagle dogs.
-
Study Design: A blind study using a Latin square design.
-
Procedure:
-
Dogs received intravenous romifidine at doses of 0, 20, 40, 80, and 120 µg/kg.
-
Physiological parameters (heart rate, respiratory rate) and sedation scores were recorded. Sedation was assessed based on ataxia, stance, muscle relaxation, and head position.
-
-
Key Parameters Measured: Heart rate, respiratory rate, and a subjective sedation score.
Study on Romifidine as a Premedicant in Dogs
-
Animals: Ten healthy dogs.
-
Study Design: Each dog received three different preanesthetic protocols.
-
Procedure:
-
Premedication with atropine (10 µg/kg BW, IM) and a sedative: romifidine (40 µg/kg BW, IM), xylazine (B1663881) (1 mg/kg, IM), or medetomidine (B1201911) (20 µg/kg BW, IM).
-
Anesthesia was induced with propofol 15 minutes later.
-
Anesthesia was maintained with halothane and N2O for one hour.
-
-
Key Parameters Measured: Heart rate, respiratory rate, mean arterial pressure, systolic and diastolic arterial pressure, SpO2, and end-tidal CO2.
Research in Feline Species
Research in cats has primarily focused on the sedative, analgesic, and cardiorespiratory effects of romifidine.
Quantitative Data Summary
| Dosage | Route | Observed Effects | Key Findings | Reference |
| 100, 200, and 400 µg/kg | IM | Bradycardia. Sedative effects of 200 µg/kg were comparable to 1 mg/kg of xylazine. | Increasing the dose did not increase sedation or muscle relaxation. Analgesia was higher at 400 µg/kg. | [4] |
| 40 µg/kg (with Butorphanol 0.2 mg/kg) | IM | Significant decrease in heart rate. | Preemptive atropine administration effectively prevented bradycardia. | |
| 100 µg/kg | IM | Significant decrease in heart rate. | ||
| 80, 120, and 160 µg/kg | IM | Clinically useful sedation. A significant fall in heart rate was observed with all treatments. | Doses of romifidine lower than previously investigated can provide clinically useful sedation. |
Experimental Protocols
Study on Sedative, Analgesic, and Cardiorespiratory Effects of Intramuscular Romifidine in Cats [4]
-
Animals: Ten healthy adult cats.
-
Study Design: Prospective, randomized, crossover experimental trial.
-
Procedure:
-
Cats were given romifidine (100, 200, and 400 µg/kg) or xylazine (1 mg/kg) intramuscularly.
-
Heart rate, respiratory rate, rectal temperature, hemoglobin saturation, oscillometric arterial pressure, and scores for sedation, muscle relaxation, position, auditory response, and analgesia were determined before and after drug administration.
-
-
Key Parameters Measured: Cardiorespiratory variables, sedation scores, analgesia scores, time to and duration of recumbency, and recovery time.
Evaluation of Sedative and Cardiorespiratory Effects of Romifidine and Romifidine-Butorphanol in Cats
-
Animals: Six healthy adult cats.
-
Study Design: Randomized crossover study.
-
Procedure:
-
Cats received one of three treatments with at least a one-week interval:
-
Saline followed by romifidine alone (100 µg/kg, IM).
-
Saline followed by a combination of romifidine (40 µg/kg, IM) and butorphanol (0.2 mg/kg, IM).
-
Atropine (0.04 mg/kg, SC) followed by romifidine (40 µg/kg, IM) and butorphanol (0.2 mg/kg, IM).
-
-
Physiological variables and sedation parameters were recorded before and after drug administration.
-
-
Key Parameters Measured: Heart rate, respiratory rate, blood pressure, oxyhemoglobin saturation, time to and duration of recumbency, and recovery time.
Research in Ruminant Species (Cattle and Goats)
Exploratory studies in ruminants have investigated the epidural and spinal administration of romifidine for analgesia and sedation.
Quantitative Data Summary
| Species | Dosage | Route | Observed Effects | Key Findings | Reference |
| Cattle | 30, 40, 50 µg/kg | Epidural | Dose-dependent antinociception and sedation. | Effective for providing analgesia for standing flank and udder surgery. | [5] |
| Goats | 50 and 75 µg/kg | Spinal (lumbosacral) | Moderate to complete analgesia of the perineum and flank. Ataxia was more pronounced at the higher dose. | 50 µg/kg produced adequate analgesia with less ataxia and cardiopulmonary side effects compared to 75 µg/kg. | [6] |
Experimental Protocols
Study on Dose-Dependent Antinociceptive and Sedative Effects of Epidural Romifidine in Cattle [5]
-
Animals: Twenty-four dairy cows.
-
Study Design: Randomized controlled trial.
-
Procedure:
-
Cows were divided into four groups (n=6). Three groups received epidural romifidine at 30, 40, or 50 µg/kg, and one control group received sterile saline.
-
Antinociception was assessed by response to needle pinpricks in different areas and an electrical stimulus to the flank.
-
Sedation levels were also recorded.
-
-
Key Parameters Measured: Onset, duration, and anatomical extent of antinociception; level of sedation.
Research in Swine
The use of romifidine in swine has been explored in combination with other anesthetic agents for surgical procedures.
Quantitative Data Summary
| Dosage | Route | Combination Agents | Observed Effects | Key Findings | Reference |
| 0.15 - 0.20 mg/kg | IM | Ketamine (10-20 mg/kg), Azaperone (B1665921) (3-4 mg/kg) | Smooth induction, but insufficient depth of anesthesia or difficult recovery in some piglets. | Lower doses of romifidine (<0.2 mg/kg) showed a calming effect. | [7] |
| Not specified | Not specified | Butorphanol, Ketamine | Anesthesia for surgical procedures. | The combination was used for anesthesia in pigs. | [8] |
| Not specified | Not specified | Ketamine, Diazepam, Tramadol | Enhanced sedation and recovery. | Tramadol may enhance the effects of the anesthetic protocol through serotonergic modulation. | [9] |
Experimental Protocols
Study on Dose Rate Combinations for Castration of Piglets [7]
-
Animals: Piglets aged 3-4 and 5-6 weeks.
-
Study Design: Dose rate decision tree to test different combinations.
-
Procedure:
-
Piglets received intramuscular injections of ketamine, azaperone, and romifidine at varying doses.
-
Depth of anesthesia was assessed by response to touch and pinching the nasal septum.
-
If anesthesia was insufficient, additional ketamine and azaperone were administered.
-
-
Key Parameters Measured: Induction quality, depth of anesthesia, and recovery quality.
Research in Other Species (Rabbits, Rodents, and Exotic Animals)
Direct research on this compound in rabbits, rodents, and a broad range of exotic animals is limited in the available scientific literature. Much of the sedative and anesthetic protocols for these species rely on other α2-adrenergic agonists like medetomidine and dexmedetomidine.
While specific studies on romifidine are scarce, the general principles of α2-agonist use in these species can provide a basis for exploratory research. For instance, a study on the oral transmucosal administration of detomidine (B1200515) gel in New Zealand White rabbits was conducted to assess its efficacy and safety as an alternative to injectable sedatives.[7]
Pharmacokinetics
Pharmacokinetic data for romifidine in non-equine species is not as extensively documented as in horses. However, some studies provide initial insights.
| Species | Route | Key Pharmacokinetic Parameters | Reference |
| Dog | SC | Bioavailability: 92%. Tmax: ~50 minutes. Vd: ~3 L/kg (IV). | [10] |
| Cat | IM | Tmax: ~25 minutes. Vd: ~6 L/kg (IV). | [10] |
Tmax: Time to maximum plasma concentration; Vd: Volume of distribution.
Experimental Workflow Visualization
A typical experimental workflow for evaluating a sedative agent in an animal model involves several key stages, from animal preparation to data analysis.
References
- 1. Romifidine - Wikipedia [en.wikipedia.org]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Sedative effects of romifidine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects and side effects of romifidine in cats [vetcontact.com]
- 5. Changes in energy metabolism, and levels of stress-related hormones and electrolytes in horses after intravenous administration of romifidine and the peripheral α-2 adrenoceptor antagonist vatinoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Oral Transmucosal Detomidine Gel in New Zealand White Rabbits (Oryctolagus cuniculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. vmd.defra.gov.uk [vmd.defra.gov.uk]
An In-Depth Technical Guide to the Chemical Structure and Properties of Romifidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Romifidine hydrochloride is a potent and selective α2-adrenergic receptor agonist with significant applications in veterinary medicine as a sedative and analgesic, primarily in large animals. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for its synthesis, evaluation of sedative effects, and receptor binding affinity are presented to facilitate further research and development.
Chemical Identity and Structure
This compound is the hydrochloride salt of Romifidine. Its chemical structure is characterized by a substituted phenyliminoimidazolidine core.
-
IUPAC Name: N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride[1]
-
CAS Number: 65896-14-2[1]
-
Molecular Formula: C₉H₁₀BrClFN₃[1]
-
Molecular Weight: 294.55 g/mol [1]
-
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.
| Property | Value | Reference(s) |
| Melting Point | 218-220 °C (decomposes) | [2] |
| Solubility | Water: 74 g/L at 25°C | [2] |
| DMF: 30 mg/mL | ||
| DMSO: 30 mg/mL | ||
| Ethanol: 30 mg/mL | ||
| PBS (pH 7.2): 10 mg/mL | ||
| pKa (Strongest Basic) | 8.06 | [3] |
| LogP (Octanol/Water Partition Coefficient) | 1.2 | [2] |
| Appearance | White to beige crystalline solid | [4][5] |
Pharmacological Properties
This compound is a potent and selective agonist of α2-adrenergic receptors.[2] This agonism at presynaptic α2-receptors in the central nervous system inhibits the release of norepinephrine (B1679862), leading to a decrease in sympathetic outflow.[2] This mechanism of action is responsible for its sedative, analgesic, and muscle relaxant effects.
| Property | Value | Reference(s) |
| Mechanism of Action | α2-adrenergic receptor agonist | [2] |
| Primary Effects | Sedation, Analgesia, Muscle Relaxation | [2] |
| Receptor Selectivity | High selectivity for α2-adrenergic receptors | |
| Pharmacokinetics (Horses, 80 µg/kg IV) | ||
| Terminal Elimination Half-life (t½β) | 138.2 minutes | |
| Maximum Plasma Concentration (Cmax) | 51.9 ± 13.1 ng/mL | |
| Time to Cmax | 4 minutes | |
| Systemic Clearance (Cl) | 32.4 mL/min/kg | |
| Volume of Distribution (Central Compartment) | 1.89 L/kg | |
| Volume of Distribution (Peripheral Compartment) | 2.57 L/kg |
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound involves a two-step process: the formation of the imidazoline (B1206853) ring to create the Romifidine free base, followed by its conversion to the hydrochloride salt.
Step 1: Synthesis of N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine (Romifidine free base)
This step involves the cyclization of a substituted aniline (B41778) derivative.
-
Materials:
-
2-chloro-4,5-dihydro-1H-imidazole (or a suitable precursor)
-
A high-boiling point solvent (e.g., xylene or N-methyl-2-pyrrolidone)
-
A non-nucleophilic base (e.g., potassium carbonate or triethylamine)
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-fluoroaniline in the chosen solvent.
-
Add the non-nucleophilic base to the solution.
-
Slowly add 2-chloro-4,5-dihydro-1H-imidazole to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure Romifidine free base.
-
Step 2: Conversion to this compound
This step enhances the stability and water solubility of the compound.[2]
-
Materials:
-
Romifidine free base
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane, or isopropanol)
-
Concentrated hydrochloric acid or a solution of HCl in an organic solvent (e.g., HCl in isopropanol)
-
-
Procedure:
-
Dissolve the purified Romifidine free base in the anhydrous solvent in a flask.
-
Cool the solution in an ice bath (0-5°C).
-
Slowly add a stoichiometric amount of hydrochloric acid dropwise with continuous stirring. The reaction is exothermic.[2]
-
A white precipitate of this compound will form.
-
Continue stirring in the ice bath for a specified period to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold anhydrous solvent to remove any unreacted starting material or excess acid.
-
Dry the resulting white crystalline solid under vacuum to yield pure this compound.
-
Caption: Synthetic workflow for this compound.
Evaluation of Sedative Effects in an Equine Model
This protocol outlines a standard procedure for assessing the sedative effects of this compound in horses.
-
Animals: Healthy adult horses, acclimatized to the experimental setting. A crossover design is often employed with a sufficient washout period between treatments.[3]
-
Materials:
-
This compound for injection (e.g., Sedivet®)
-
Saline solution (for control)
-
Catheters for intravenous administration
-
Heart rate and respiratory rate monitors
-
Device for measuring head height (e.g., marked pole or digital measuring device)
-
Stimuli for assessing responsiveness (e.g., acoustic clicker, tactile stimulator)
-
-
Procedure:
-
Baseline Measurements: Prior to drug administration, record baseline physiological parameters (heart rate, respiratory rate) and behavioral assessments (head height, response to auditory and tactile stimuli) at multiple time points (e.g., -15 and 0 minutes).
-
Drug Administration: Administer this compound intravenously at a specified dose (e.g., 40-120 µg/kg).[2] The control group receives an equivalent volume of saline.
-
Post-Administration Monitoring: Record all parameters at predetermined intervals (e.g., 5, 15, 30, 45, 60, 90, 120, 150, and 180 minutes) post-administration.[6]
-
Sedation Assessment:
-
Head Height: Measure the distance from the lowest point of the chin to the ground. A decrease in head height indicates sedation.
-
Response to Stimuli: Apply a standardized auditory (e.g., clicker) and tactile (e.g., gentle prod) stimulus and score the horse's reaction on a predefined scale (e.g., 0 = no response, 1 = slight ear twitch, 2 = head turn, 3 = full response).
-
Ataxia Score: Visually assess the degree of ataxia (incoordination) using a scoring system.
-
-
Data Analysis: Analyze the changes from baseline for each parameter over time. Statistical methods such as repeated measures ANOVA can be used to compare the effects of different doses and the treatment group versus the control group.[2]
-
Caption: Experimental workflow for equine sedation evaluation.
Alpha-2 Adrenergic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for α2-adrenergic receptors.
-
Materials:
-
Tissue preparation rich in α2-adrenergic receptors (e.g., rat or equine cortical membranes)
-
Radioligand (e.g., [³H]-clonidine or [³H]-RX821002)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of an unlabeled α2-agonist like yohimbine)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a known protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding control.
-
Competition: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Caption: Workflow for α2-adrenergic receptor binding assay.
Signaling Pathway
Upon binding to presynaptic α2-adrenergic receptors, this compound initiates a G-protein coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the subsequent closure of voltage-gated calcium channels. The reduction in intracellular calcium concentration inhibits the release of norepinephrine into the synaptic cleft, thereby reducing sympathetic tone and producing its characteristic sedative and analgesic effects.
Caption: this compound signaling pathway.
Conclusion
This compound remains a significant pharmacological tool in veterinary medicine and a valuable compound for research into the α2-adrenergic system. This guide has provided a detailed overview of its chemical and physical properties, alongside practical experimental protocols for its synthesis and pharmacological evaluation. The structured data and visual workflows are intended to serve as a valuable resource for professionals in drug development and related scientific fields. Further research may focus on the development of novel analogs with improved selectivity and pharmacokinetic profiles.
References
- 1. N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine | 65896-16-4 | Buy Now [molport.com]
- 2. research.vt.edu [research.vt.edu]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. N-(2-Bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride [myskinrecipes.com]
- 5. N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride | CAS:65896-14-2 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 6. Receptor-Ligand Binding Assays [labome.com]
Methodological & Application
Application Notes and Protocols for Intravenous Administration of Romifidine Hydrochloride in Horses
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous (IV) administration of Romifidine (B1679519) Hydrochloride in horses, including detailed protocols, dosage information, and relevant pharmacological data. Romifidine Hydrochloride is a potent α2-adrenoceptor agonist that induces dose-dependent sedation and analgesia, making it a valuable tool in equine veterinary medicine and research.[1][2][3][4]
Pharmacological Profile
-
Mechanism of Action: Romifidine acts as a selective agonist at α2-adrenergic receptors in the central nervous system.[1][3] This agonism inhibits the release of norepinephrine, leading to sedation, analgesia (pain relief), and muscle relaxation.[4]
-
Pharmacokinetics: Following intravenous administration, Romifidine is rapidly distributed. One study involving an 80 μg/kg IV infusion over 2 minutes in Thoroughbred horses reported a maximum plasma concentration (Cmax) of 51.9 ± 13.1 ng/mL at 4 minutes.[5][6][7] The terminal elimination half-life is approximately 138.2 minutes.[5][6] The sedative and cardiovascular effects of Romifidine are correlated with its plasma concentration.[5][6]
-
Pharmacodynamics: The onset of sedation after IV injection is rapid, typically occurring within 1-2 minutes, with maximum sedation achieved in 5-10 minutes.[8][9][10] The duration of sedation is dose-dependent.[1][11] Cardiovascular effects include a transient initial increase in blood pressure, followed by a more sustained period of hypotension and bradycardia (decreased heart rate).[1] Respiratory rate may also be decreased.[12]
Data Presentation
Table 1: Intravenous Dosage Guidelines for this compound in Horses
| Application | Dosage (μg/kg) | Equivalent Dose (mL/100 kg for 10 mg/mL solution) | Expected Sedation Level | Onset of Action |
| Mild Sedation | 40 | 0.4 | Light sedation for minor procedures | 1-2 minutes |
| Moderate Sedation | 80 | 0.8 | Deep sedation for clinical examinations | 1-2 minutes |
| Profound Sedation | 120 | 1.2 | Deep and prolonged sedation | 1-2 minutes |
| Premedication (prior to Ketamine) | 100 | 1.0 | Sedation suitable for anesthetic induction | 5-10 minutes (before induction) |
| Premedication (with other agents) | 40 - 80 | 0.4 - 0.8 | Dose-dependent sedation for induction | 5-10 minutes (before induction) |
Data compiled from multiple sources.[8][9][10][13][14][15]
Table 2: Pharmacokinetic Parameters of this compound in Horses (80 μg/kg IV)
| Parameter | Value | Unit |
| Maximum Plasma Concentration (Cmax) | 51.9 ± 13.1 | ng/mL |
| Time to Maximum Concentration (Tmax) | 4 | minutes |
| Terminal Elimination Half-life (t½β) | 138.2 (104.6-171.0) | minutes |
| Systemic Clearance (Cl) | 32.4 (25.5-38.4) | mL/min/kg |
| Volume of Central Compartment (Vc) | 1.89 (0.93-2.39) | L/kg |
| Volume of Peripheral Compartment (V2) | 2.57 (1.71-4.19) | L/kg |
Data from a study in six adult Thoroughbred horses.[5][6][7]
Experimental Protocols
Protocol 1: Evaluation of Sedative and Analgesic Effects of Intravenous this compound
This protocol is designed to assess the dose-dependent sedative and analgesic effects of this compound in horses.
1. Animal Preparation:
- Use healthy adult horses that have been fasted for a minimum of 12 hours.
- Record baseline physiological parameters, including heart rate, respiratory rate, and rectal temperature.
- Clip the hair over the jugular vein to facilitate intravenous catheter placement.
- Place a 14-gauge intravenous catheter in the jugular vein for drug administration and blood sampling.
2. Drug Preparation and Administration:
- Prepare the desired dose of this compound (e.g., 40, 80, or 120 μg/kg) from a 10 mg/mL solution.
- Administer the calculated dose as a single bolus or a slow infusion over 2 minutes.[5][6][7]
- The animal should be in a quiet environment before and after administration.[2]
3. Post-Administration Monitoring:
- Record physiological parameters (heart rate, respiratory rate, rectal temperature, and arterial blood pressure if available) at regular intervals (e.g., 5, 15, 30, 45, 60, 90, 120, 150, and 180 minutes) post-administration.[11]
- Assess the level of sedation using a validated scoring system. This can include observing head ptosis (drooping), ear and lower lip flaccidity, and response to external stimuli.[11]
- Evaluate analgesia using a nociceptive threshold test, such as a thermal or mechanical stimulus.
4. Data Analysis:
- Analyze changes in physiological parameters from baseline using appropriate statistical methods.
- Compare sedation and analgesia scores between different dose groups.
Protocol 2: this compound as a Premedicant for General Anesthesia
This protocol outlines the use of this compound as a pre-anesthetic agent prior to induction with ketamine.
1. Animal Preparation:
- Follow the same animal preparation steps as in Protocol 1.
2. Premedication:
3. Anesthetic Induction:
- Wait for 5-10 minutes after Romifidine administration to allow for maximum sedation to be achieved.[8][10][15]
- Induce general anesthesia with an intravenous administration of ketamine (e.g., 2.2 mg/kg).[15][16]
4. Anesthetic Maintenance and Monitoring:
- Maintain anesthesia with an inhalant anesthetic (e.g., isoflurane) or by administering top-up doses of Romifidine and ketamine.[8][10][15] For maintenance with injectable agents, a dose of 0.025 mg/kg of Romifidine followed immediately by 50% of the initial ketamine dose can be used.[8][10]
- Continuously monitor vital signs, including heart rate, respiratory rate, blood pressure, and oxygen saturation, throughout the anesthetic period.
5. Recovery:
- Monitor the horse closely during the recovery period until it is able to stand unassisted.
Mandatory Visualizations
References
- 1. drugs.com [drugs.com]
- 2. Romifidine | EquiMed - Horse Health Matters [equimed.com]
- 3. Romifidine - Wikipedia [en.wikipedia.org]
- 4. madbarn.com [madbarn.com]
- 5. Pharmacokinetic profile and pharmacodynamic effects of this compound in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. madbarn.com [madbarn.com]
- 8. Clinical particulars - Rominervin® 10 mg/ml Solution for Injection for Horses [noahcompendium.co.uk]
- 9. girovet.com [girovet.com]
- 10. dechra.co.uk [dechra.co.uk]
- 11. jarvm.com [jarvm.com]
- 12. Pharmacokinetic profile and partitioning in red blood cells of romifidine after single intravenous administration in the horse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dosage and administration - Sedivet 10 mg/ml solution for injection for horses [noahcompendium.co.uk]
- 14. vet.k-state.edu [vet.k-state.edu]
- 15. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 16. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
Application Notes and Protocols for Romifidine Hydrochloride in Equine Standing Sedation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Romifidine (B1679519) Hydrochloride, an α2-adrenoceptor agonist, for inducing standing sedation in horses. The information is compiled from peer-reviewed studies and established veterinary drug references to guide research and development.
Mechanism of Action
Romifidine Hydrochloride is a potent and selective α2-adrenoceptor agonist.[1][2] Its sedative and analgesic effects are mediated by the stimulation of presynaptic α2-receptors in the central nervous system.[3][4] This activation inhibits the release of norepinephrine, a key neurotransmitter in the 'fight or flight' response, leading to a reduction in sympathetic outflow.[5] The result is a state of sedation, muscle relaxation, and analgesia.[6][7] The hypnotic action is thought to be mediated by α2-adrenoceptors in the locus coeruleus, while the analgesic effects are mediated by the activation of spinal cord α2-adrenoceptors.[4]
Pharmacokinetics and Pharmacodynamics
The sedative and cardiovascular effects of this compound are dose-dependent and correlate with its plasma concentration.[8][9] The drug is characterized by a rapid onset and a prolonged duration of action, which corresponds to its long terminal elimination half-life.[8][10]
Table 1: Summary of Quantitative Data for Intravenous this compound in Horses
| Parameter | Value | Reference |
| Dosage Range (IV) | 40 - 120 µg/kg | [3][11][12] |
| Onset of Sedation | 30 seconds - 5 minutes | [3] |
| Duration of Sedation | Dose-dependent, up to 180 minutes | [3][7] |
| Onset of Analgesia | ~5 minutes | [3] |
| Duration of Analgesia | Shorter than sedation, up to 30 minutes at 40 µg/kg | [3] |
| Maximum Plasma Concentration (Cmax) (80 µg/kg dose) | 51.9 ± 13.1 ng/mL | [8][10] |
| Time to Cmax | ~4 minutes | [8][10] |
| Terminal Elimination Half-Life (t½β) | 138.2 (104.6-171.0) min | [8] |
| Systemic Clearance (Cl) | 32.4 (25.5-38.4) mL/min/kg | [8][10] |
| Cardiovascular Effects | Initial transient increase in blood pressure, followed by longer-lasting hypotension and bradycardia.[3] Significant reduction in heart rate and cardiac index.[8][10] | |
| Respiratory Effects | Reduced respiratory rate.[7] |
Experimental Protocols
The following protocols are synthesized from methodologies reported in clinical trials for the evaluation of this compound in horses.[7][11][13][14]
3.1. Dose-Response Study for Sedation and Analgesia
-
Objective: To determine the sedative and analgesic effects of different intravenous doses of this compound.
-
Animals: A cohort of healthy adult horses, acclimated to the study environment. Food should be withheld for a period before the study, while water remains available.[7]
-
Study Design: A prospective, randomized, double-blind, crossover design is recommended.[7] Each horse should receive each of the proposed dosages (e.g., 40 µg/kg and 120 µg/kg) with a sufficient washout period between treatments.[7]
-
Procedure:
-
Record baseline physiological parameters (heart rate, respiratory rate, rectal temperature) and behavioral assessments.[7][14]
-
Administer the assigned dose of this compound as a slow intravenous injection.[3]
-
At predefined time points (e.g., 5, 15, 30, 45, 60, 75, 90, 105, 120, 150, and 180 minutes post-administration), evaluate and record the following:[7]
-
Sedation Score: Use a validated scoring system to assess sedation depth, observing for signs like head ptosis, ear ptosis, and lip separation.[7]
-
Analgesia: Assess the response to a standardized noxious stimulus (e.g., skin prick).[14]
-
Physiological Parameters: Record heart rate, respiratory rate, and any cardiac arrhythmias.[7]
-
-
-
Data Analysis: Analyze the data using appropriate statistical methods to compare the effects of different doses over time.[7]
3.2. Pharmacokinetic Analysis
-
Objective: To determine the pharmacokinetic profile of this compound.
-
Animals and Drug Administration: As described in the dose-response study.
-
Procedure:
-
Place an intravenous catheter for blood sample collection.
-
Collect blood samples at baseline and at frequent, predetermined intervals following drug administration (e.g., 2, 5, 10, 15, 20, 30, 45, 60, 90, 120, 180, 240, 300 minutes).[8]
-
Process blood samples to separate plasma and store them appropriately until analysis.
-
Analyze plasma concentrations of romifidine using a validated method such as liquid chromatography-mass spectrometry.[8]
-
-
Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as Cmax, t½β, and clearance.[8]
Signaling Pathway and Workflow Diagrams
The sedative and analgesic effects of this compound are initiated by its binding to α2-adrenergic receptors, which are G protein-coupled receptors. This interaction triggers a signaling cascade that ultimately leads to the observed clinical effects.
Caption: Romifidine's α2-adrenergic receptor signaling pathway.
Caption: Experimental workflow for Romifidine dosage study.
References
- 1. nexgenvetrx.com [nexgenvetrx.com]
- 2. Romifidine - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. academic.oup.com [academic.oup.com]
- 5. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]
- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. jarvm.com [jarvm.com]
- 8. Pharmacokinetic profile and pharmacodynamic effects of this compound in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. madbarn.com [madbarn.com]
- 11. Pharmacokinetic profile and partitioning in red blood cells of romifidine after single intravenous administration in the horse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dosage and administration - Sedivet 10 mg/ml solution for injection for horses [noahcompendium.co.uk]
- 13. Evaluation of a romifidine constant rate infusion protocol with or without butorphanol for dentistry and ophthalmologic procedures in standing horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Enhanced Analgesia Through the Combination of Romifidine Hydrochloride and Butorphanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synergistic combination of Romifidine (B1679519) Hydrochloride, a potent α2-adrenergic receptor agonist, and Butorphanol, a mixed agonist-antagonist opioid, presents a promising strategy for achieving enhanced analgesia. This combination leverages distinct yet complementary signaling pathways to produce a supra-additive effect, potentially allowing for lower doses of each compound, thereby reducing the risk of adverse effects while maintaining or even improving analgesic efficacy. These application notes provide a comprehensive overview of the underlying mechanisms, detailed experimental protocols for preclinical evaluation in rodent models, and a summary of relevant quantitative data.
Mechanism of Synergistic Action
Romifidine Hydrochloride exerts its analgesic and sedative effects by binding to and activating α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Butorphanol primarily acts as an agonist at the κ-opioid receptor (KOR) and a partial agonist/antagonist at the μ-opioid receptor (MOR). The synergistic analgesic effect of this combination is believed to stem from the convergence of their intracellular signaling cascades, primarily within the central nervous system.
Both α2-adrenergic receptors and κ-opioid receptors are coupled to inhibitory G-proteins (Gi/o). Upon activation by their respective agonists, these G-proteins dissociate, leading to a cascade of intracellular events that ultimately suppress neuronal excitability and nociceptive signal transmission. The key synergistic interactions include:
-
Inhibition of Adenylyl Cyclase: Both Gi/o-coupled receptor pathways converge on the inhibition of adenylyl cyclase, leading to a significant reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This decrease in cAMP reduces the activity of protein kinase A (PKA), a key enzyme in pain signaling pathways.
-
Modulation of Ion Channels: The βγ subunits of the dissociated G-proteins can directly modulate ion channel activity. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to hyperpolarization of the neuronal membrane and a decreased likelihood of action potential firing. Additionally, the βγ subunits can inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals.
-
Pre- and Postsynaptic Inhibition: The combination of these effects leads to potent inhibition of nociceptive signaling at both presynaptic and postsynaptic levels within the spinal cord's dorsal horn and other pain-processing centers in the brain.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the synergistic signaling pathway and a typical experimental workflow for evaluating the analgesic effects of the Romifidine and Butorphanol combination.
Caption: Synergistic signaling of Romifidine and Butorphanol.
Caption: Workflow for analgesic evaluation.
Quantitative Data Summary
The following tables summarize data from studies investigating the combination of Romifidine and Butorphanol. It is important to note that much of the existing quantitative data comes from veterinary studies in larger animals; however, these findings provide a strong basis for preclinical research in rodent models.
Table 1: Sedative and Analgesic Effects in Horses
| Treatment Group | Onset of Sedation | Duration of Complete Sedation | Duration of Complete Analgesia |
| Romifidine (0.1 mg/kg, IV) | ~5 minutes | ~35 minutes | ~20 minutes |
| Butorphanol (0.05 mg/kg, IV) | No significant sedation | N/A | Variable |
| Romifidine (0.1 mg/kg) + Butorphanol (0.05 mg/kg), IV | ~5 minutes | ~60 minutes | ~30 minutes |
Data compiled from studies in standing horses, demonstrating a longer duration of both sedation and analgesia with the combination therapy.
Table 2: Cardiovascular and Respiratory Effects in Horses
| Parameter | Romifidine Alone | Romifidine + Butorphanol |
| Heart Rate | Significant Decrease | Significant Decrease |
| Respiratory Rate | Significant Decrease | Further Decrease |
| Arterial Pressure | No Significant Change | No Significant Change |
The combination may potentiate the respiratory depressive effects of Romifidine[1].
Table 3: Sedative Effects in Dogs
| Parameter | Romifidine (120 µg/kg, IV) | Romifidine (120 µg/kg) + Butorphanol (0.1 mg/kg), IV |
| Time to Onset of Sedation | Baseline | Significantly Decreased |
| Sedative Effect | Effective | Significantly Increased |
| Duration of Action | Baseline | Significantly Increased |
The combination leads to a faster onset, deeper sedation, and longer duration of action compared to romifidine alone in beagles[1].
Experimental Protocols
The following are detailed protocols for assessing the analgesic effects of Romifidine and Butorphanol in rodent models.
Protocol 1: Hot Plate Test for Thermal Nociception
Objective: To evaluate the thermal analgesic effect of the drug combination by measuring the latency of a pain response to a heated surface.
Materials:
-
Hot plate apparatus with adjustable temperature and a transparent restraining cylinder.
-
Male/Female Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
-
This compound solution.
-
Butorphanol Tartrate solution.
-
Vehicle control (e.g., sterile saline).
-
Syringes and needles for administration (e.g., subcutaneous or intraperitoneal).
-
Timer.
Methodology:
-
Animal Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Apparatus Setup: Set the hot plate temperature to 55 ± 0.5°C.
-
Baseline Latency: Gently place each animal on the hot plate within the restrainer and start the timer. Record the latency (in seconds) for the animal to exhibit a nociceptive response (e.g., licking a paw, jumping). To prevent tissue damage, a cut-off time of 30-45 seconds must be established. Any animal not responding by the cut-off time should be removed and assigned the maximum latency score. Perform two baseline measurements for each animal, separated by at least 15 minutes, and average the values.
-
Drug Administration: Administer Romifidine, Butorphanol, their combination, or vehicle control via the desired route. Suggested starting doses for rodents are:
-
Romifidine: 0.05 - 0.2 mg/kg
-
Butorphanol: 1.0 - 5.0 mg/kg
-
Note: These are suggested starting ranges. A dose-response study is recommended to determine the optimal doses for synergistic effects.
-
-
Post-Drug Testing: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the following formula:
%MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.
Protocol 2: Tail-Flick Test for Spinal Analgesia
Objective: To assess the spinal analgesic effect of the drug combination by measuring the latency of the tail-flick reflex in response to a thermal stimulus.
Materials:
-
Tail-flick analgesia meter with a radiant heat source.
-
Animal restrainers.
-
Male/Female Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
-
Drug solutions and administration supplies as in Protocol 1.
-
Timer.
Methodology:
-
Animal Acclimation: Acclimate animals to the testing room and restrainers for several sessions before the experiment to minimize stress.
-
Baseline Latency: Gently place the animal in the restrainer with its tail positioned over the radiant heat source. Activate the heat source and start the timer. The timer should automatically stop when the animal flicks its tail. Record the latency. A cut-off time of 10-12 seconds is recommended to prevent tissue damage. Obtain an average of two to three stable baseline readings for each animal.
-
Drug Administration: Administer the test compounds or vehicle as described in Protocol 1.
-
Post-Drug Testing: Measure the tail-flick latency at various time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the %MPE as described in Protocol 1 and perform statistical analysis to compare the effects of the different treatments.
Considerations and Potential Side Effects
-
Sedation: The combination of Romifidine and Butorphanol produces significant sedation, which may interfere with motor coordination and performance in some analgesic tests. It is crucial to differentiate between analgesia and motor impairment.
-
Cardiovascular and Respiratory Effects: This combination can cause bradycardia and respiratory depression[1]. Monitoring of vital signs may be necessary, especially at higher doses.
-
Dose-Response Relationship: It is essential to perform a dose-response study for both individual drugs and their combination to identify synergistic dose ratios and to construct an isobologram for a formal analysis of synergy.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The use of cut-off times in thermal tests is mandatory to prevent injury.
Conclusion
The combination of this compound and Butorphanol offers a compelling approach to enhancing analgesia through synergistic mechanisms. The provided protocols offer a framework for the preclinical evaluation of this drug combination in rodent models. A thorough investigation of the dose-response relationship and a careful assessment of potential side effects are critical for the successful translation of these findings into improved pain management strategies.
References
Application Notes and Protocols for the Quantification of Romifidine Hydrochloride in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Romifidine (B1679519) Hydrochloride in plasma samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are intended to guide researchers in establishing robust and reliable bioanalytical assays for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Romifidine Hydrochloride is a potent α2-adrenergic agonist used as a sedative and analgesic, primarily in veterinary medicine. Accurate quantification of its concentration in plasma is crucial for understanding its pharmacokinetic profile, ensuring optimal dosing, and assessing its safety and efficacy. This document outlines two validated analytical methods for this purpose.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for routine analysis where high sensitivity is not the primary requirement. It offers a cost-effective and robust approach for quantifying Romifidine in plasma.
Experimental Protocol
A detailed protocol for the HPLC-UV method is described below, based on established procedures.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of plasma sample into a 10 mL borosilicate test tube.
-
For calibration standards, spike 1 mL of drug-free plasma with the appropriate amount of Romifidine standard solution.
-
Acidify the sample by adding 100 µL of 2.5 N Hydrochloric Acid (to achieve a pH ≤ 3).
-
Add 7 mL of diethyl ether, cap the tube, and mix gently on a rotatory shaker for 10 minutes.
-
Centrifuge at 1200 x g for 5 minutes.
-
Discard the organic (upper) phase.
-
Alkalinize the aqueous phase by adding 100 µL of 5 N Sodium Hydroxide (to achieve a pH ≥ 12).
-
Perform a second extraction by adding 7 mL of diethyl ether, capping, and mixing for 10 minutes.
-
Centrifuge at 1200 x g for 5 minutes.
-
Transfer the organic (upper) phase to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase and inject it into the HPLC system.
2. Chromatographic Conditions
The following table summarizes the chromatographic conditions for the HPLC-UV analysis of Romifidine.
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | H₃PO₄ 0.01 mol/L |
| Flow Rate | Not explicitly stated, requires optimization |
| Detection Wavelength | Not explicitly stated, requires optimization |
| Injection Volume | Not explicitly stated, requires optimization |
| Retention Time | Approximately 6.5 minutes[1] |
3. Method Validation Summary
The following table presents a summary of the validation parameters for the HPLC-UV method.
| Parameter | Result |
| Linearity Range | 0.01 to 2 µg/mL[1][2] |
| Mean Recovery | 92 ± 3.1% for plasma[1] |
| Inter-day Precision (CV%) | 4.7%[1] |
Experimental Workflow: HPLC-UV Method
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it the gold standard for pharmacokinetic studies where low concentrations of Romifidine need to be accurately measured.[3][4][5]
Experimental Protocol
A detailed protocol for the LC-MS/MS method is described below.
1. Sample Preparation (Protein Precipitation)
A simple protein precipitation method is often employed for sample cleanup prior to LC-MS/MS analysis.[6][7]
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
For calibration standards, spike 100 µL of drug-free plasma with the appropriate amount of Romifidine standard solution.
-
Add 500 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase and inject it into the LC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions
The following tables summarize the conditions for LC-MS/MS analysis of Romifidine.
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (specific dimensions and particle size to be optimized) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A gradient elution program should be developed to ensure optimal separation. |
| Flow Rate | To be optimized based on column dimensions. |
| Injection Volume | To be optimized. |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined for Romifidine |
| Product Ion (Q3) | To be determined for Romifidine |
| Collision Energy | To be optimized for the specific MRM transition. |
| Other Parameters | Ion spray voltage, temperature, nebulizer gas, and curtain gas to be optimized. |
3. Method Validation Summary
The following table presents a summary of the validation parameters for the LC-MS/MS method.
| Parameter | Result |
| Limit of Quantification (LOQ) | < 0.1 ng/mL[3][4][5] |
| Linearity Range | Not explicitly stated, but should cover the expected concentration range. |
| Accuracy and Precision | To be determined according to regulatory guidelines (e.g., FDA, EMA). |
Experimental Workflow: LC-MS/MS Method
Data Presentation
The following tables summarize the key quantitative data for the described analytical methods.
Table 1: HPLC-UV Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 0.01 - 2 µg/mL | [1][2] |
| Mean Recovery | 92 ± 3.1% | [1] |
| Inter-day Precision (CV%) | 4.7% | [1] |
| Retention Time | ~6.5 min | [1] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | < 0.1 ng/mL | [3][4][5] |
Conclusion
The choice between the HPLC-UV and LC-MS/MS methods for the quantification of this compound in plasma will depend on the specific requirements of the study. The HPLC-UV method is adequate for studies where higher concentrations are expected, while the LC-MS/MS method is essential for pharmacokinetic studies requiring high sensitivity to accurately determine the terminal elimination phase of the drug. Both methods require proper validation to ensure the reliability of the generated data.
References
- 1. Pharmacokinetic profile and partitioning in red blood cells of romifidine after single intravenous administration in the horse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. madbarn.com [madbarn.com]
- 4. Pharmacokinetic profile and pharmacodynamic effects of this compound in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Romifidine in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Romifidine (B1679519) in biological samples, specifically plasma and red blood cells (RBCs). Romifidine, a potent α2-adrenergic agonist, is widely used in veterinary medicine for sedation and analgesia.[1][2] This method utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible approach for pharmacokinetic studies and drug monitoring. The protocol described herein is intended for researchers, scientists, and professionals in the field of drug development and analysis.
Introduction
Romifidine hydrochloride is a selective alpha-2 adrenergic agonist that induces sedation, analgesia, and muscle relaxation by binding to presynaptic alpha-2 receptors in the central nervous system, which in turn reduces the release of norepinephrine.[1] Accurate quantification of Romifidine in biological matrices is crucial for understanding its pharmacokinetic profile, including its distribution, metabolism, and elimination. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of chemical compounds. This document provides a detailed protocol for the analysis of Romifidine using a reversed-phase HPLC method with UV detection, based on established methodologies.[3]
Experimental
Instrumentation and Chromatographic Conditions
A validated HPLC method for Romifidine analysis was performed using a Beckman System Gold equipped with a 507 autosampler and a Beckman 168 photodiode array detector.[3]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Beckman System Gold[3] |
| Detector | UV-photodiode array Beckman 168[3] |
| Column | Luna C18 (5 µm, 250 x 4.6 mm) with a SecurityGuard guard column (4 x 2.0 mm)[3] |
| Mobile Phase | Methanol-acetonitrile (2.5:1 v/v) and 0.01 mol/L orthophosphoric acid (15:85 v/v)[3] |
| Flow Rate | 0.7 mL/min[3] |
| Injection Volume | 50 µL[3] |
| Detection Wavelength | 215 nm (full spectrum 200-300 nm)[3] |
| Column Temperature | Room temperature[3] |
| Run Time | 30 minutes[3] |
Standards and Sample Preparation
Stock solutions of Romifidine (0.1 mg/mL) were prepared from a commercial solution (10 mg/mL).[3] Working solutions were then prepared by diluting the stock solution in 0.01 mol/L H₃PO₄ to achieve concentrations ranging from 0.02 to 2 µg/mL.[3]
Protocol for Plasma Sample Preparation:
-
To 1 mL of plasma, add 7 mL of diethyl ether.
-
Gently mix on a rotatory shaker for 10 minutes.
-
Centrifuge at 1200g for 5 minutes.
-
Transfer the organic layer to a new glass tube.
-
Repeat the extraction (steps 1-4) and combine the organic layers.
-
Evaporate the diethyl ether under vacuum.
-
Reconstitute the residue with 250 µL of 0.01 mol/L H₃PO₄.
-
Inject 50 µL into the HPLC system.[3]
Protocol for Red Blood Cell (RBC) Sample Preparation:
-
To 1 g of RBCs, add the internal standard.
-
Briefly vortex-mix the sample.
-
Add 8 mL of diethyl ether and shake for 10 minutes for extraction.
-
Centrifuge at 1200g for 5 minutes.
-
Transfer the organic phase to a clean test tube containing 250 µL of 0.25 mol/L sulphuric acid and mix for 10 minutes.
-
Discard the organic phase.
-
Dry the aqueous layer in a rotatory vacuum bench evaporator at 40°C.
-
Dissolve the residue in 200 µL of 0.01 mol/L H₃PO₄.
-
Inject 50 µL into the HPLC system.[3]
Method Validation
The analytical method was validated for linearity, recovery, and precision.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.01 - 2 µg/mL[3] |
| Mean Recovery (Plasma) | 92 ± 3.1%[3] |
| Mean Recovery (RBCs) | 84.6 ± 7.3%[3] |
| Inter-day Precision (CV%) | 4.7%[3] |
Under these chromatographic conditions, the retention time for Romifidine was approximately 6.5 minutes.[3][4]
Results and Data Presentation
The described HPLC method allows for the effective separation and quantification of Romifidine from biological matrices. A summary of the calibration standards used for generating the calibration curve is provided below.
Table 3: Calibration Standards for Romifidine Analysis
| Standard | Concentration (µg/mL or µg/g) |
| 1 | 0.01 |
| 2 | 0.02 |
| 3 | 0.05 |
| 4 | 0.1 |
| 5 | 0.2 |
| 6 | 0.5 |
| 7 | 1 |
| 8 | 2 |
| [3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Romifidine analysis.
Logical Relationship: Method Validation
Caption: Key parameters of HPLC method validation.
Conclusion
The HPLC method described provides a sensitive and specific tool for the quantification of Romifidine in biological samples. The detailed protocols for sample preparation and chromatographic analysis, along with the validation data, demonstrate the reliability of this method for research and drug development applications.
References
- 1. This compound | 65896-14-2 | Benchchem [benchchem.com]
- 2. Pharmacokinetics and selected pharmacodynamics of romifidine following low-dose intravenous administration in combination with exercise to quarter horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic profile and partitioning in red blood cells of romifidine after single intravenous administration in the horse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Continuous Rate Infusion of Romifidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Romifidine (B1679519) hydrochloride is a potent and selective alpha-2 adrenoceptor agonist used in veterinary medicine to induce sedation, analgesia, and muscle relaxation.[1] It is primarily used in large animals, particularly horses.[2][3] Continuous rate infusion (CRI) of romifidine offers the potential for maintaining a stable plane of sedation and analgesia, which can be particularly advantageous for lengthy procedures or for managing pain and anxiety in a clinical setting. These application notes provide a comprehensive protocol for developing and evaluating a continuous rate infusion of romifidine hydrochloride.
Mechanism of Action
Romifidine acts as an agonist at α2-adrenergic receptors.[3] These receptors are G protein-coupled receptors associated with the Gi heterotrimeric G-protein.[4] Stimulation of presynaptic α2-receptors in the central nervous system inhibits the release of norepinephrine, leading to sedation and analgesia.[4][5] In the dorsal horn of the spinal cord, activation of these receptors inhibits nociceptive neurons.[5] Peripherally, α2-agonists can cause initial vasoconstriction followed by a more prolonged period of hypotension and bradycardia.[6][7]
Signaling Pathway
The activation of the α2-adrenergic receptor by an agonist like romifidine initiates a signaling cascade that ultimately leads to the physiological effects of sedation and analgesia.
Pharmacokinetic and Pharmacodynamic Properties
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of romifidine is crucial for developing a CRI protocol.
| Parameter | Value (in Horses) | Reference |
| Pharmacokinetics | ||
| Route of Administration | Intravenous (IV) | [6][8] |
| Onset of Action | 1-2 minutes | [7] |
| Time to Maximum Sedation | 5-10 minutes | [7] |
| Terminal Elimination Half-life (t½β) | 138.2 (104.6-171.0) min | [6] |
| Systemic Clearance (Cl) | 32.4 (25.5-38.4) mL/min/kg | [6] |
| Volume of Central Compartment (Vc) | 1.89 (0.93-2.39) L/kg | [6] |
| Volume of Peripheral Compartment (V2) | 2.57 (1.71-4.19) L/kg | [6] |
| Pharmacodynamics | ||
| Sedation | Dose-dependent | [1] |
| Analgesia | Dose-dependent | [1] |
| Cardiovascular Effects | Initial hypertension followed by hypotension, bradycardia | [6][7] |
| Respiratory Effects | Decreased respiratory rate | [1] |
Experimental Protocols
Dose-Response Study for Continuous Rate Infusion
Objective: To determine the optimal loading dose and infusion rate of romifidine to achieve and maintain a desired level of sedation.
Materials:
-
This compound for injection
-
Sterile saline or 5% dextrose solution for dilution
-
Syringe pumps
-
Intravenous catheters
-
Physiological monitoring equipment (ECG, blood pressure, pulse oximetry)
-
Sedation scoring system (e.g., based on head height above ground, response to stimuli)
Protocol:
Procedure:
-
Animal Preparation: Acclimatize the research subjects to the experimental setting. Aseptically place an intravenous catheter.
-
Baseline Measurements: Record baseline physiological parameters, including heart rate, respiratory rate, and blood pressure. Assess and record a baseline sedation score.
-
Loading Dose: Administer a loading dose of romifidine intravenously. A common starting point is 80 µg/kg.[9][10]
-
Initiate CRI: Immediately following the loading dose, begin the continuous rate infusion using a syringe pump. A suggested starting infusion rate is between 29-30 µg/kg/hour.[9][10]
-
Monitoring: Continuously monitor physiological parameters. Assess the level of sedation at regular intervals (e.g., every 15 minutes).
-
Dose Titration: Adjust the infusion rate based on the sedation score to maintain the desired level of sedation. If sedation is inadequate, supplemental boluses (e.g., 20 µg/kg) may be administered, and the infusion rate can be increased.[10]
-
Data Analysis: Record all infusion rates and corresponding sedation scores. Analyze the data to determine the infusion rate that maintains the target level of sedation.
Safety and Toxicity Assessment
Objective: To evaluate the cardiovascular and respiratory safety of the determined romifidine CRI protocol.
Materials:
-
Established optimal CRI protocol for romifidine
-
Comprehensive physiological monitoring equipment (including arterial blood gas analysis)
-
Blood collection supplies for clinical pathology
Protocol:
-
Administer the romifidine CRI protocol (loading dose and infusion rate) determined from the dose-response study.
-
Continuously monitor cardiovascular parameters (ECG, arterial blood pressure) and respiratory parameters (respiratory rate, end-tidal CO2, SpO2) for the duration of the infusion and for a defined recovery period.
-
Collect arterial blood samples at baseline, and at regular intervals during the CRI to assess blood gas parameters (PaO2, PaCO2, pH).
-
Collect venous blood samples at baseline and at the end of the infusion for complete blood count (CBC) and serum biochemistry analysis to assess for any systemic toxicity.
-
Observe animals for any adverse events, such as excessive ataxia, prolonged recovery, or signs of colic.[7][10]
Pharmacokinetic Analysis of the CRI
Objective: To determine if the CRI protocol achieves and maintains steady-state plasma concentrations of romifidine.
Materials:
-
Established optimal CRI protocol for romifidine
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
-
-80°C freezer for sample storage
-
Access to a bioanalytical laboratory with a validated LC-MS/MS method for romifidine quantification.
Protocol:
-
Administer the romifidine CRI protocol.
-
Collect blood samples at predetermined time points: before the loading dose (t=0), and at multiple intervals during the infusion (e.g., 5, 15, 30, 60, 90, 120 minutes).[9]
-
Process blood samples immediately by centrifuging to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify romifidine plasma concentrations using a validated analytical method.
-
Perform pharmacokinetic analysis to determine if steady-state concentrations were achieved and maintained.
Data Presentation
Table 1: Recommended Dosing for Romifidine Continuous Rate Infusion in Horses
| Parameter | Dose | Reference |
| Loading Dose (IV) | 80 µg/kg | [9][10] |
| Infusion Rate (IV) | 29 - 30 µg/kg/hour | [9][10] |
| Supplemental Bolus (IV) | 20 µg/kg (if needed) | [10] |
Note: These doses are derived from research studies and may require adjustment based on the individual animal's response and the desired depth of sedation.
Table 2: Key Physiological Parameters to Monitor
| Parameter | Expected Effect of Romifidine | Monitoring Frequency |
| Heart Rate | Bradycardia (decrease) | Continuous or every 5-15 min |
| Blood Pressure | Initial hypertension followed by hypotension | Continuous or every 5-15 min |
| Respiratory Rate | Decrease | Every 15-30 min |
| Sedation Score | Increase | Every 15-30 min |
| Ataxia Score | Increase | As needed, especially during movement |
Conclusion
The development of a continuous rate infusion protocol for this compound requires a systematic approach involving dose-finding studies, safety assessments, and pharmacokinetic analysis. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to establish a safe and effective CRI regimen for romifidine in a research or clinical setting. Careful monitoring of physiological parameters and titration of the infusion rate to the individual's response are critical for successful implementation.
References
- 1. jarvm.com [jarvm.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Romifidine - Wikipedia [en.wikipedia.org]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic profile and pharmacodynamic effects of this compound in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical particulars - Rominervin® 10 mg/ml Solution for Injection for Horses [noahcompendium.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Development of a romifidine constant rate infusion with or without butorphanol for standing sedation of horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of a romifidine constant rate infusion protocol with or without butorphanol for dentistry and ophthalmologic procedures in standing horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Romifidine Hydrochloride in Large Animal Minor Surgical Procedures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Romifidine (B1679519) Hydrochloride for facilitating minor surgical procedures in large animals. The information is compiled from scientific literature and veterinary guidelines to assist researchers and professionals in drug development and application.
Introduction
Romifidine hydrochloride is a potent α2-adrenergic receptor agonist with sedative and analgesic properties.[1] It is widely used in veterinary medicine, particularly in horses, to facilitate handling, clinical examinations, and minor surgical interventions.[2][3] Its mechanism of action involves the stimulation of α2-adrenoceptors in the central nervous system, leading to a decrease in the release of norepinephrine (B1679862) and subsequent sedation, analgesia, and muscle relaxation.[4][5] Compared to other α2-agonists like xylazine (B1663881) and detomidine, romifidine is reported to cause less ataxia (incoordination) in horses.[6]
Data Presentation
Table 1: Intravenous this compound Dosage and Pharmacokinetics in Horses
| Parameter | Dosage (µg/kg) | Onset of Sedation | Duration of Sedation | Onset of Analgesia | Duration of Analgesia |
| Mild Sedation | 40 | 2-4 minutes[1] | ~75 minutes[1] | ~5 minutes[1] | ~30 minutes[1] |
| Moderate Sedation | 80 | 1-2 minutes[2] | Up to 120 minutes | 5-10 minutes[2] | Dose-dependent |
| Deep Sedation | 120 | 1-2 minutes[2] | >180 minutes[7] | 5-10 minutes[2] | Dose-dependent |
| Pre-anesthesia | 100 | 2-4 minutes[1] | N/A | N/A | N/A |
Table 2: this compound Dosage and Administration in Cattle
| Route of Administration | Dosage (µg/kg) | Observed Effects | Species |
| Epidural | 30 - 40 | Mild to moderate sedation and analgesia suitable for standing flank and udder surgery.[8] | Dairy Cows |
| Epidural | 50 | Deep sedation and analgesia.[8] | Dairy Cows |
Note: There is limited specific data on intravenous or intramuscular administration of romifidine for minor surgical procedures in cattle. Veterinary professionals should use their discretion and refer to available literature for guidance.
Table 3: this compound in Swine (Combination Protocols)
There is a notable lack of published data on the use of this compound as a standalone sedative for minor surgical procedures in swine. The following are combination protocols for general anesthesia which may be adapted for deep sedation under veterinary supervision.
| Drug Combination | Dosages | Route | Notes |
| Romifidine, Butorphanol (B1668111), Ketamine | Dosages not specified in abstract.[9] | Intramuscular/Intravenous | Used for general anesthesia.[9] |
| Romifidine, Azaperone, Ketamine | Romifidine: 0.15-0.2 mg/kg, Azaperone: 3-4 mg/kg, Ketamine: 10-20 mg/kg | Intramuscular | Investigated for castration of piglets; higher romifidine doses were associated with excitement during recovery. |
| Romifidine, Tiletamine/Zolazepam | Romifidine: 80 µg/kg, Tiletamine/Zolazepam: 5 mg/kg | Intramuscular | Used for umbilical hernia repair.[6] |
Experimental Protocols
Protocol 1: Sedation for Minor Surgical Procedures in Horses (e.g., wound suturing, dental procedures)
Objective: To induce dose-dependent sedation and analgesia for minor surgical interventions.
Materials:
-
This compound injectable solution (10 mg/mL)
-
Sterile syringes and needles
-
Animal scale or weight tape
-
Monitoring equipment (stethoscope, heart rate monitor)
Methodology:
-
Animal Preparation: Accurately determine the horse's body weight. The animal should be in a quiet, controlled environment.
-
Dosage Calculation: Based on the desired level of sedation (refer to Table 1), calculate the required volume of romifidine solution.
-
Administration: Administer the calculated dose via slow intravenous injection.[6]
-
Monitoring:
-
Observe for the onset of sedation, characterized by lowering of the head (head ptosis), drooping of the lower lip, and a relaxed posture.[7]
-
Monitor heart rate and rhythm. Bradycardia (slow heart rate) is an expected physiological effect.[1]
-
Assess the level of analgesia by observing the horse's response to manipulation of the surgical site.
-
-
Procedure: Once an adequate level of sedation and analgesia is achieved (typically within 5-10 minutes), the minor surgical procedure can be performed.[2]
-
Recovery: Allow the horse to recover in a quiet, safe environment. The duration of sedation is dose-dependent.[7]
Protocol 2: Epidural Anesthesia and Sedation for Minor Flank Surgery in Cattle
Objective: To provide regional analgesia and sedation for standing surgical procedures in the flank area.
Materials:
-
This compound injectable solution (10 mg/mL)
-
Sterile saline for dilution
-
Epidural needle
-
Sterile syringes
-
Clippers and surgical scrub
-
Local anesthetic (e.g., lidocaine) for skin infiltration at the injection site
-
Monitoring equipment
Methodology:
-
Animal Preparation: Restrain the cow in a standing position, preferably in a chute. Accurately determine the body weight. Clip and surgically prepare the skin over the first intercoccygeal (Co1-Co2) space.
-
Dosage Calculation: Calculate the required dose of romifidine (30-50 µg/kg) and dilute it with sterile saline to a final volume of approximately 25 mL.[8]
-
Administration:
-
Infiltrate the skin at the injection site with a small amount of local anesthetic.
-
Insert the epidural needle into the Co1-Co2 space. Confirmation of correct placement can be done using the "hanging drop" technique.
-
Slowly inject the diluted romifidine solution into the epidural space.
-
-
Monitoring:
-
Observe for signs of sedation, which may include lowering of the head and a calmer demeanor.
-
Assess the extent of analgesia by gently pricking the skin of the flank, perineum, and hind limbs. The analgesic effect should extend to the flank region.[8]
-
Monitor heart rate and respiratory rate.
-
-
Procedure: Once sufficient analgesia and sedation are achieved, the surgical procedure can be performed.
-
Recovery: The animal should be monitored until the effects of the epidural have resolved.
Visualizations
Caption: Signaling pathway of this compound.
References
- 1. drugs.com [drugs.com]
- 2. Clinical particulars - Rominervin® 10 mg/ml Solution for Injection for Horses [noahcompendium.co.uk]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. Advances in the Knowledge of the α2-Adrenergic Agonists Action Mechanisms in Domestic Animals: Clinical Implications and Future Perspectives - WSAVA2005 - VIN [vin.com]
- 5. vetscraft.com [vetscraft.com]
- 6. researchgate.net [researchgate.net]
- 7. jarvm.com [jarvm.com]
- 8. Dose-dependent antinociceptive and sedative effects of epidural romifidine in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anaesthesia of pigs with a combination of romifidine, butorphanol and ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Romifidine Hydrochloride Efficacy in Field Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting field studies to evaluate the efficacy of Romifidine (B1679519) Hydrochloride as a sedative and analgesic agent in large animals, particularly horses and cattle. The protocols are designed to ensure robust and reproducible data collection for regulatory submissions and scientific publications.
Introduction
Romifidine hydrochloride is a potent α2-adrenergic receptor agonist used in veterinary medicine to induce sedation, analgesia, and muscle relaxation.[1] It is primarily used in large animals like horses for various procedures.[2][3] Accurate evaluation of its efficacy in a field setting is crucial for determining appropriate dosages and understanding its clinical effects. These protocols outline the necessary steps for a comprehensive field study.
Signaling Pathway of this compound
Romifidine acts as an agonist at α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[4] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5] This reduction in cAMP has various downstream effects, including the inhibition of norepinephrine (B1679862) release from presynaptic nerve terminals, which contributes to the sedative and analgesic effects.[4][6]
Caption: Signaling pathway of this compound.
Field Study Experimental Protocol
This protocol is designed as a prospective, randomized, blinded study to minimize bias.[7][8][9]
Objective
To evaluate the dose-dependent sedative and analgesic efficacy of this compound in [Specify Species, e.g., horses or cattle] under field conditions.
Materials
-
This compound injectable solution (e.g., Sedivet® 10 mg/ml)[10][11]
-
Sterile saline for dilution and placebo
-
Syringes and needles of appropriate sizes
-
Animal weighing scale or tape
-
Stopwatches
-
Data recording sheets
-
Emergency drugs (e.g., Atipamezole as a reversal agent)
Animal Selection and Preparation
-
Inclusion Criteria: Healthy adult [Species] (e.g., horses aged 2-10 years, weighing 400-600 kg). Free from cardiovascular, respiratory, or other systemic diseases.
-
Exclusion Criteria: Pregnant or lactating animals, animals with known hypersensitivity to α2-agonists.
-
Acclimation: Animals should be acclimated to the study environment for at least 7 days prior to the experiment.
-
Health Check: A thorough physical examination should be performed on each animal before inclusion in the study.
Experimental Design and Workflow
The study should follow a randomized, blinded, placebo-controlled design.
Caption: Experimental workflow for the field study.
Randomization and Blinding: Animals should be randomly assigned to treatment groups (e.g., placebo, low-dose Romifidine, high-dose Romifidine). A third party not involved in data collection should prepare and code the syringes. The investigator assessing the animals and the animal handlers should be blinded to the treatment administered.[12][13]
Drug Preparation and Administration
-
This compound solution (10 mg/ml) should be diluted with sterile saline to the desired concentration to ensure accurate dosing.
-
The placebo group will receive an equivalent volume of sterile saline.
-
Administer the treatment via slow intravenous injection over 1-2 minutes.[1][14]
Data Collection
Data should be collected at baseline (before drug administration) and at specified time points post-administration (e.g., 5, 15, 30, 45, 60, 90, 120, 150, and 180 minutes).
3.6.1. Sedation Assessment
A validated sedation scoring system should be used. The following is a composite scale adapted from various sources.
Table 1: Sedation Scoring Scale for Horses
| Score | Demeanor/Alertness | Head Height | Response to Auditory Stimuli | Ataxia |
| 0 | Alert and responsive | Normal | Normal, immediate response | None |
| 1 | Calm, less responsive | Slightly lowered | Delayed response | Mild swaying |
| 2 | Drowsy, head drooping | Markedly lowered (to carpus) | Minimal or no response | Moderate swaying, wide stance |
| 3 | Deeply sedated, near sleep | Head at or below carpus | No response | Severe swaying, risk of falling |
3.6.2. Analgesia Assessment
Analgesia can be assessed by measuring the response to a standardized noxious stimulus.
Table 2: Analgesia Scoring Scale (e.g., for Cattle using a pressure algometer or pinprick)
| Score | Response to Stimulus |
| 0 | Normal, immediate and strong withdrawal/flinch |
| 1 | Mildly delayed or reduced withdrawal/flinch |
| 2 | Markedly delayed or very weak withdrawal/flinch |
| 3 | No response to stimulus |
3.6.3. Physiological Parameters
The following physiological parameters should be recorded at each time point.[15][16]
Table 3: Physiological Parameter Monitoring
| Parameter | Method of Measurement |
| Heart Rate (beats/min) | Stethoscope or ECG |
| Respiratory Rate (breaths/min) | Observation of thoracic excursions |
| Rectal Temperature (°C/°F) | Digital thermometer |
| Mucous Membrane Color | Visual inspection |
| Capillary Refill Time (sec) | Visual inspection |
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison between treatment groups and over time.
Sample Data Tables
Table 4: Mean Sedation Scores (± SD) Over Time
| Time (min) | Placebo | Romifidine (40 µg/kg) | Romifidine (80 µg/kg) |
| Baseline | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 5 | |||
| 15 | |||
| 30 | |||
| 60 | |||
| 90 | |||
| 120 |
Table 5: Mean Heart Rate (beats/min ± SD) Over Time
| Time (min) | Placebo | Romifidine (40 µg/kg) | Romifidine (80 µg/kg) |
| Baseline | |||
| 5 | |||
| 15 | |||
| 30 | |||
| 60 | |||
| 90 | |||
| 120 |
Table 6: Summary of this compound Dosages and Effects in Horses
| Dosage (µg/kg IV) | Onset of Sedation | Duration of Sedation | Key Cardiovascular Effects | Reference |
| 40 - 120 | 1-2 minutes | Dose-dependent | Bradycardia, initial hypertension followed by hypotension | [1][16] |
| 80 | ~5 minutes | ~120 minutes | Significant reduction in heart rate and cardiac index | [14] |
| 120 | ~5 minutes | >120 minutes | Increased systemic vascular resistance | [16] |
Statistical Analysis
Appropriate statistical methods should be used to analyze the data. This may include ANOVA for repeated measures to compare treatment groups over time, followed by post-hoc tests to identify specific differences. A p-value of <0.05 is typically considered statistically significant.
Adverse Effects
All observed adverse effects should be recorded. Common side effects of Romifidine include bradycardia, atrioventricular blocks, respiratory depression, and ataxia.[16] In rare cases, paradoxical excitement may occur.
Conclusion
These protocols provide a framework for conducting a thorough and scientifically sound field study to evaluate the efficacy of this compound. Adherence to these guidelines will help ensure the collection of high-quality data that can be used to support product development and inform clinical practice.
References
- 1. Clinical particulars - Rominervin® 10 mg/ml Solution for Injection for Horses [noahcompendium.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Clinical Trial Design and Access to Clinical Research Studies | Veterian Key [veteriankey.com]
- 8. cdn.ymaws.com [cdn.ymaws.com]
- 9. The Need for Randomization in Animal Trials: An Overview of Systematic Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 11. This compound [sitem.herts.ac.uk]
- 12. Blinding (masking) | NC3Rs EDA [eda.nc3rs.org.uk]
- 13. scilit.com [scilit.com]
- 14. Pharmacokinetic profile and pharmacodynamic effects of this compound in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cardiopulmonary effects of romifidine/ketamine or xylazine/ketamine when used for short duration anesthesia in the horse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cardiovascular effects of romifidine in the standing horse - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Cardiovascular Side Effects of Romifidine Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the cardiovascular side effects associated with Romifidine (B1679519) Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects of Romifidine Hydrochloride?
A1: this compound, an alpha-2 adrenergic agonist, commonly induces a biphasic cardiovascular response.[1][2][3] This is characterized by an initial, transient hypertension followed by a more prolonged period of hypotension.[1] Additionally, significant bradycardia (slowing of the heart rate) and atrioventricular (AV) blocks are frequently observed.[1][4][5][6] A decrease in cardiac output is also a notable side effect.[7][8][9]
Q2: What is the mechanism of action behind this compound's cardiovascular effects?
A2: Romifidine is a potent and selective alpha-2 adrenoceptor agonist.[10] Its cardiovascular effects stem from its action on these receptors. Stimulation of peripheral alpha-2 adrenoceptors leads to vasoconstriction, causing the initial increase in blood pressure.[1] Subsequently, stimulation of central alpha-2 adrenoceptors results in a decrease in sympathetic outflow, leading to bradycardia, vasodilation, and hypotension.[1] The decrease in cardiac output is a consequence of both the reduced heart rate and the changes in vascular resistance.[9]
Q3: Are the cardiovascular effects of this compound dose-dependent?
A3: Yes, the cardiovascular effects of this compound are dose-dependent.[7][10] However, some studies suggest there may be a ceiling to these effects, where increasing the dose beyond a certain point does not produce a greater cardiovascular depression.[7]
Q4: What pharmacological agents can be used to manage Romifidine-induced bradycardia and AV block?
A4: Atropine (B194438) sulfate (B86663), an anticholinergic agent, has been shown to be effective in counteracting bradycardia and preventing or resolving atrioventricular blocks induced by Romifidine.[4][5] It can be administered either before or after Romifidine to manage these effects.[4]
Q5: Are there reversal agents for the sedative and cardiovascular effects of this compound?
A5: Yes, alpha-2 adrenergic antagonists can be used to reverse the effects of Romifidine. Tolazoline and yohimbine (B192690) are commonly cited reversal agents for alpha-2 adrenergic agonists like Romifidine.[11] Atipamezole is another potent and selective alpha-2 antagonist that can be used.[12][13]
Troubleshooting Guides
Issue 1: Severe Bradycardia and/or Atrioventricular (AV) Block Observed Post-Romifidine Administration
-
Immediate Action:
-
Confirm the severity of bradycardia and the presence and type of AV block via continuous electrocardiogram (ECG) monitoring.
-
Administer an anticholinergic agent. Atropine sulfate is a standard choice.[4][14] Refer to the dosage table below for guidance.
-
Continue to monitor ECG and vital signs closely until heart rate and rhythm stabilize.
-
-
Preventative Measures for Future Experiments:
-
Consider pre-treatment with a low dose of an anticholinergic like atropine or glycopyrrolate (B1671915) before Romifidine administration.[4][15] Note that premedication with glycopyrrolate may cause an initial tachycardia.[15]
-
Evaluate if a lower dose of Romifidine can achieve the desired sedative effect with less pronounced cardiovascular depression.
-
Issue 2: Significant Hypotension Following the Initial Hypertensive Phase
-
Immediate Action:
-
Ensure adequate hydration of the subject.
-
If hypotension is severe and compromising perfusion, consider the administration of an alpha-2 adrenergic antagonist to reverse the effects of Romifidine.[11]
-
Administer intravenous fluids to support blood pressure.
-
-
Experimental Considerations:
-
When using Romifidine as a premedicant before general anesthesia, be aware that it can lead to more severe hypotension, and other agents like detomidine (B1200515) may be preferable where maintaining blood pressure is critical.[16]
-
Have reversal agents readily available during the experiment.
-
Issue 3: Unexpected Excitement or Lack of Sedation
-
Observation: On rare occasions, an individual animal may respond to Romifidine with excitement instead of sedation.
-
Management:
-
Ensure the safety of the animal and personnel.
-
Allow the animal to rest in a quiet environment.
-
If the paradoxical excitement is severe or prolonged, consider reversal with an alpha-2 antagonist.
-
Data Presentation
Table 1: Reported Cardiovascular Effects of this compound in Various Species
| Species | Dose (µg/kg) | Route | Key Cardiovascular Effects | Reference |
| Horse | 80 - 120 | IV | Decreased heart rate and cardiac index, initial increase then decrease in arterial blood pressure, increased systemic vascular resistance. | [2][3][9][17] |
| Horse | 40 - 120 | IV | Marked bradycardia with second-degree AV block. | [4] |
| Dog | 5 - 100 | IV | Dose-dependent decrease in heart rate, cardiac index, and pulmonary arterial pressure; increase in central venous pressure and systemic vascular resistance. | [7] |
| Cat | 400 - 2000 | IM | Decreased heart rate and cardiac output; initial increase in arterial and pulmonary artery pressures. | [8] |
Table 2: Management Strategies for Romifidine-Induced Cardiovascular Side Effects
| Species | Management Agent | Dose (mg/kg) | Route | Effect | Reference |
| Horse | Atropine Sulfate | 0.005 | IV | Counteracted bradycardia. | [4] |
| Horse | Atropine Sulfate | 0.01 | IV | Prevented bradycardia and heart blocks, induced tachycardia. | [4] |
| Cat | Atropine | 0.04 | SC | Preemptive administration prevented bradycardia for 50 minutes when used with Romifidine-butorphanol. | [5] |
| Horse | Tolazoline | N/A | N/A | Reversal agent for alpha-2 agonists. | [11] |
| Dog | Yohimbine | N/A | N/A | Reversal agent for alpha-2 agonists. | [11] |
| Various | Atipamezole | N/A | N/A | Selective alpha-2 antagonist for reversal. | [13] |
Experimental Protocols
Protocol 1: Evaluation of Cardiovascular Effects of this compound in a Canine Model
-
Animal Preparation: Acclimatize clinically normal male Beagle dogs to the laboratory environment. On the day of the experiment, place catheters for intravenous administration and for the measurement of arterial pressure, central venous pressure, and pulmonary arterial pressure.
-
Baseline Measurements: Record baseline measurements for heart rate, arterial pressure, central venous pressure, mean pulmonary arterial pressure, pulmonary capillary wedge pressure, and cardiac output.
-
Drug Administration: Administer this compound intravenously at the desired dose (e.g., 5, 10, 25, 50, or 100 µg/kg).[7]
-
Data Collection: Measure all cardiovascular parameters at selected time points post-administration (e.g., 5, 15, 30, 60, 90, and 120 minutes).
-
Calculations: Calculate cardiac index, stroke index, systemic and pulmonary vascular resistance indices, and left and right ventricular stroke work indices.
-
Monitoring and Sedation Assessment: Continuously monitor the animal's well-being. Assess the degree of sedation at each time point by a blinded observer.[7]
Protocol 2: Management of Romifidine-Induced Bradycardia in an Equine Model
-
Animal Preparation: Use clinically normal warm-blood horses. Record baseline electrocardiogram (ECG) and heart rate.
-
Induction of Bradycardia: Administer this compound intravenously at a dose known to induce bradycardia (e.g., 0.04, 0.08, or 0.12 mg/kg).[4]
-
Monitoring: Continuously monitor the ECG for bradycardia and the development of atrioventricular blocks.
-
Intervention:
-
Data Analysis: Compare the heart rate and rhythm between the control (Romifidine alone), pre-treatment, and post-treatment groups to determine the efficacy of atropine in preventing and treating Romifidine-induced bradycardia and AV block.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cardiovascular effects of romifidine in the standing horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
- 4. A preliminary study on the effects of atropine sulphate on bradycardia and heart blocks during romifidine sedation in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of sedative and cardiorespiratory effects of romifidine and romifidine-butorphanol in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sedation of horses with romifidine and butorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of romifidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of a high dose of romifidine in propofol-anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic profile and pharmacodynamic effects of this compound in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jarvm.com [jarvm.com]
- 11. thehorse.com [thehorse.com]
- 12. nexgenvetrx.com [nexgenvetrx.com]
- 13. mixlab.com [mixlab.com]
- 14. ecgwaves.com [ecgwaves.com]
- 15. The cardiopulmonary effects of romifidine in dogs with and without prior or concurrent administration of glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of detomidine and romifidine as premedicants before ketamine and halothane anesthesia in horses undergoing elective surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
Technical Support Center: Reversal of Romifidine Hydrochloride Sedation with Atipamezole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of atipamezole (B1667673) to reverse romifidine (B1679519) hydrochloride-induced sedation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for romifidine and atipamezole?
A1: Romifidine is a potent and selective alpha-2 adrenoceptor agonist.[1] It acts on the central and peripheral nervous systems to produce sedation, analgesia (pain relief), and muscle relaxation.[1][2] Specifically, it inhibits the release of norepinephrine (B1679862) from presynaptic neurons, leading to a decrease in sympathetic outflow.[2] Atipamezole is a synthetic alpha-2 adrenergic receptor antagonist. It competitively binds to and blocks alpha-2 adrenergic receptors, thereby reversing the sedative and analgesic effects of alpha-2 agonists like romifidine.
Q2: What is the recommended dosage ratio of atipamezole to romifidine?
A2: The optimal dosage ratio can vary depending on the species and the desired speed and completeness of reversal. In bovine calves, a 1:1 dose ratio of atipamezole to romifidine (e.g., 40 µg/kg of each) administered intravenously has been shown to be effective. For other alpha-2 agonists like dexmedetomidine (B676) and medetomidine (B1201911) in dogs, the atipamezole dose is often calculated based on body surface area, with different recommendations for reversal of intravenous versus intramuscular administration of the sedative.[3] It is crucial to consult species-specific literature and institutional guidelines to determine the appropriate dosage for your experimental model.
Q3: How quickly does atipamezole reverse romifidine sedation?
A3: Atipamezole typically produces a rapid reversal of sedation. In dogs sedated with dexmedetomidine, the onset of reversal is often evident within 5 minutes of atipamezole administration, with many animals able to stand.[3] In bovine calves sedated with romifidine, reversal of sedation was observed in approximately 1.07 minutes following intravenous atipamezole. The time to complete recovery can vary, but physiological parameters generally return towards pre-sedation levels within 15 minutes.
Q4: What are the potential side effects of atipamezole administration?
A4: While generally safe and effective, atipamezole administration can be associated with certain adverse effects. These can include transient hypotension (a temporary drop in blood pressure) immediately following injection, which may be followed by a brief period of hypertension. Other potential side effects include excitement, panting, trembling, vomiting, and changes in heart rate. Abrupt reversal can sometimes lead to apprehensive or aggressive behavior in the recovering animal.
Q5: Can atipamezole be used to reverse other alpha-2 agonists?
A5: Yes, atipamezole is a broad-spectrum alpha-2 antagonist and is indicated for the reversal of other alpha-2 agonists such as dexmedetomidine and medetomidine.[3] It is also used off-label to reverse the effects of xylazine (B1663881) and other alpha-2 agonists in various species.
Troubleshooting Guide
This guide addresses common issues that may arise during the reversal of romifidine sedation with atipamezole.
Issue 1: Incomplete or No Reversal of Sedation
-
Possible Cause: Incorrect dosage of atipamezole.
-
Solution: Double-check your dose calculations. Ensure you are using the correct concentration of atipamezole and have accurately determined the animal's body weight. The required dose of atipamezole is dependent on the dose of romifidine administered.
-
-
Possible Cause: Incorrect route of administration.
-
Solution: Atipamezole is typically administered intramuscularly (IM) or intravenously (IV). Confirm you have used the intended and appropriate route for your experimental protocol and species. IV administration generally leads to a faster onset of action.
-
-
Possible Cause: The sedative used was not an alpha-2 agonist.
-
Solution: Atipamezole is a specific antagonist for alpha-2 adrenoceptors and will not reverse the effects of other classes of sedatives or anesthetics. Verify the identity of the sedative agent administered.
-
Issue 2: Re-sedation After Initial Reversal
-
Possible Cause: The elimination half-life of atipamezole is shorter than that of romifidine.
-
Solution: This can lead to the sedative effects of romifidine re-emerging as atipamezole is cleared from the system. Monitor the animal closely for signs of returning sedation. A second, smaller dose of atipamezole may be required. The likelihood of sedation relapse can be higher if the initial sedative was administered intravenously. The terminal elimination half-life of romifidine in horses has been reported to be approximately 138 minutes.
-
Issue 3: Animal Displays Excitement, Agitation, or Aggression Upon Reversal
-
Possible Cause: Abrupt reversal of sedation.
-
Solution: Atipamezole can cause a very rapid return to consciousness, which may startle or disorient the animal. Handle animals with caution after administering atipamezole and allow them to recover in a quiet, calm environment to minimize stress.[4]
-
-
Possible Cause: Reversal of analgesia.
-
Solution: Atipamezole reverses both the sedative and analgesic effects of romifidine. If the animal was undergoing a painful procedure, the sudden return of pain sensation can lead to agitation. Ensure adequate post-procedural pain management is in place.
-
Issue 4: Adverse Cardiovascular Effects (Hypotension, Tachycardia)
-
Possible Cause: Pharmacological effects of atipamezole.
-
Solution: A transient decrease in blood pressure can occur shortly after atipamezole administration due to vasodilation. This is often followed by an increase in heart rate. Monitor cardiovascular parameters (heart rate, blood pressure, mucous membrane color) closely during the reversal period. These effects are typically transient. In cases of severe or prolonged adverse effects, supportive care may be necessary.
-
Experimental Protocols
Protocol 1: Reversal of Romifidine Sedation in Bovine Calves
This protocol is based on a study investigating the effects of romifidine and its reversal with atipamezole in clinically affected bovine calves.
Materials:
-
Romifidine Hydrochloride (concentration as per manufacturer's instructions)
-
Atipamezole Hydrochloride (concentration as per manufacturer's instructions)
-
Sterile syringes and needles
-
Animal scale for accurate body weight measurement
-
Physiological monitoring equipment (e.g., stethoscope, thermometer, pulse oximeter)
Procedure:
-
Animal Preparation: Withhold feed for 24 hours and water for 12 hours prior to the procedure. Accurately determine and record the body weight of each calf.
-
Sedation: Administer this compound at a dose of 40 µg/kg via intramuscular (IM) injection.
-
Monitoring During Sedation: Record the induction time (time to onset of sedation). Monitor and record physiological parameters such as heart rate, respiratory rate, and rectal temperature at regular intervals (e.g., every 15 minutes).
-
Reversal: At the desired time point (e.g., 30 minutes after romifidine administration or at the peak of sedation), administer atipamezole hydrochloride at a dose of 40 µg/kg via intravenous (IV) injection.
-
Post-Reversal Monitoring: Record the time to reversal (time to standing). Continue to monitor physiological parameters and observe the animal's behavior until fully recovered. Note the time to complete recovery with normal walking.
Data Presentation
Table 1: Sedative and Reversal Effects of Romifidine and Atipamezole in Bovine Calves
| Parameter | Romifidine Only (Group I) | Romifidine with Atipamezole Reversal (Group II) |
| Romifidine Dose | 40 µg/kg IM | 40 µg/kg IM |
| Atipamezole Dose | N/A | 40 µg/kg IV (at 30 min post-romifidine) |
| Induction Time (min) | 7.83 ± 0.34 | Not Reported |
| Duration of Sedation (min) | 91.00 ± 1.96 | Not Applicable |
| Reversal Time (min) | N/A | 1.07 ± 0.38 |
| Recovery Time (min) | 116.33 ± 3.37 | Not Reported (complete recovery with walking at 3.44 ± 1.08 min) |
Data adapted from a study in bovine calves. Values are presented as mean ± standard deviation.
Table 2: Physiological Effects of Romifidine and Atipamezole Reversal in Bovine Calves
| Parameter | Baseline | Post-Romifidine (at 30 min) | Post-Atipamezole (at 15 min after reversal) |
| Heart Rate (beats/min) | ~64 | ~41 | ~60 |
| Respiratory Rate (breaths/min) | Not Reported | ~11 | ~15 |
| Mean Arterial Pressure (mmHg) | ~124 | ~107 | ~132 |
Approximate values derived from graphical and textual data in a study on bovine calves.
Mandatory Visualizations
Caption: Signaling pathway of romifidine and atipamezole.
References
Technical Support Center: Optimizing Romifidine Dose in Equine Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with romifidine (B1679519) in horses. The focus is on optimizing dosage to achieve desired sedation while minimizing the common side effect of ataxia.
Frequently Asked Questions (FAQs)
Q1: What is the typical dose-response relationship between romifidine, sedation, and ataxia in horses?
A1: Romifidine produces a dose-dependent increase in both sedation and ataxia. Higher doses generally lead to deeper and longer-lasting sedation but also increase the severity of ataxia.[1][2] The recommended intravenous (IV) dosage for sedation and analgesia ranges from 40 to 120 µg/kg.[3][4]
Q2: How does the route of administration affect the sedative and ataxic effects of romifidine?
A2: Intravenous (IV) administration of romifidine results in a faster onset and greater degree of sedation compared to intramuscular (IM) injection. However, the duration of action is often longer with IM administration. Sublingual administration has not been found to produce clinically significant sedative effects.[5]
Q3: Are there strategies to prolong sedation with romifidine without increasing ataxia?
A3: Yes, a constant rate infusion (CRI) of romifidine following an initial loading dose can provide a steady level of sedation.[6][7] This can be an effective strategy for longer procedures. One study developed a protocol using a loading dose of 80 µg/kg IV followed by a CRI of 30 µg/kg/hour.[7]
Q4: Can other drugs be co-administered with romifidine to enhance sedation or reduce ataxia?
A4: Co-administration of butorphanol (B1668111) with romifidine has been shown to prolong the duration of sedation.[6][8] However, it's important to note that the addition of butorphanol may also increase the degree of ataxia.[6] The combination of diazepam with romifidine has been noted to provide good muscle relaxation and a smooth induction of anesthesia, though mild ataxia was observed during recovery.
Q5: How does romifidine-induced ataxia compare to that caused by other alpha-2 agonists like xylazine (B1663881) and detomidine (B1200515)?
A5: Studies have suggested that romifidine may produce less ataxia and instability compared to xylazine and detomidine at equipotent sedative doses.[2] However, it's crucial to consider that these differences are dose-dependent.[1]
Troubleshooting Guides
Issue: Excessive Ataxia Observed at a Clinically Effective Sedative Dose.
-
Solution 1: Dose Reduction. The most direct approach is to reduce the initial bolus dose of romifidine. While this may result in a lighter plane of sedation, it will likely decrease the severity of ataxia.[1]
-
Solution 2: Consider a Constant Rate Infusion (CRI). A lower initial bolus followed by a CRI can maintain a more constant and potentially lower plasma concentration of romifidine, which may provide adequate sedation with less pronounced ataxia.[6][7]
-
Solution 3: Evaluate Alternative Alpha-2 Agonists. If minimizing ataxia is a primary concern, and the level of sedation with a lower romifidine dose is insufficient, consider using an alternative alpha-2 agonist that may have a different ataxia profile at your desired level of sedation.
Issue: Insufficient Duration of Sedation for the Experimental Procedure.
-
Solution 1: Increase the Initial Dose. A higher initial dose of romifidine will generally result in a longer duration of sedation. Be aware that this will also likely increase the degree of ataxia.[1]
-
Solution 2: Implement a Constant Rate Infusion (CRI). For procedures requiring prolonged sedation, a CRI following a loading dose is a highly effective method to maintain a consistent level of sedation over an extended period.[6][7]
-
Solution 3: Co-administration with Butorphanol. The addition of butorphanol to a romifidine protocol can significantly extend the duration of sedation.[6][8] Monitor the horse closely, as this combination may also increase ataxia.[6]
Data Presentation
Table 1: Dose-Dependent Effects of Intravenous Romifidine in Horses
| Dose (µg/kg IV) | Onset of Sedation | Duration of Sedation | Onset of Analgesia | Duration of Analgesia | Notes on Ataxia | Reference |
| 40 | 2-4 minutes | 75 minutes | 5 minutes | 30 minutes | A base-wide stance is common. | [1][4] |
| 80 | 1-2 minutes | - | - | - | Less ataxia compared to equipotent doses of xylazine and detomidine. | |
| 120 | 30 seconds - 5 minutes | ~180 minutes | 5 minutes | >30 minutes | More pronounced ataxia; some horses may fall if forced to walk over obstacles. | [1][4] |
Table 2: Comparison of Sedative and Ataxic Effects of Different Alpha-2 Agonists
| Drug | Dose | Relative Degree of Ataxia | Reference |
| Romifidine | 40 µg/kg IV | Less pronounced | [2] |
| Romifidine | 80 µg/kg IV | Less pronounced | [2] |
| Detomidine | 10 µg/kg IV | More pronounced | [2] |
| Detomidine | 20 µg/kg IV | More pronounced | [2] |
| Xylazine | 1 mg/kg IV | More pronounced |
Experimental Protocols
Protocol 1: Evaluation of a Romifidine Constant Rate Infusion (CRI)
This protocol is adapted from studies investigating the use of CRI for prolonged sedation.[6][7]
-
Baseline Measurements: Record baseline physiological parameters, including heart rate, respiratory rate, and a baseline ataxia score using a standardized scale (e.g., Mayhew 0-5 scale).
-
Loading Dose: Administer a loading dose of romifidine at 80 µg/kg intravenously.[6][7]
-
Initiation of CRI: Immediately following the loading dose, begin a constant rate infusion of romifidine at a rate of 30 µg/kg/hour.[7]
-
Monitoring: Continuously monitor the horse for depth of sedation and degree of ataxia at regular intervals (e.g., every 15 minutes). Sedation can be assessed using measures such as head height above ground.[6][7]
-
Dose Adjustment: The infusion rate can be adjusted as needed to maintain the desired level of sedation.
-
Recovery: After discontinuing the infusion, continue to monitor the horse until it has fully recovered, and all signs of sedation and ataxia have resolved.
Protocol 2: Ataxia Scoring in Horses
A commonly used system for grading ataxia is the Mayhew scale, which ranges from 0 to 5.
-
Grade 0: Normal, no deficits.
-
Grade 1: Minimal neurological deficits, which may only be apparent with specific manipulative tests (e.g., tight circles, tail pulls).
-
Grade 2: Mild abnormal gaits at a walk, with more obvious deficits during manipulative tests.
-
Grade 3: Obvious abnormal gaits at a walk, appearing "drunken" at a trot, but without falling.
-
Grade 4: Severe ataxia, with a high likelihood of falling, especially during tight circles or backing.
-
Grade 5: Recumbent and unable to stand.
Visualizations
Caption: Experimental workflow for evaluating a romifidine constant rate infusion.
Caption: Alpha-2 adrenergic receptor signaling pathway.
References
- 1. Mechanisms of signal transduction during alpha 2-adrenergic receptor-mediated contraction of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 3. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 4. wjgnet.com [wjgnet.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jackwestin.com [jackwestin.com]
Troubleshooting poor sedative response to Romifidine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Romifidine (B1679519) Hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for Romifidine Hydrochloride?
This compound is a potent and selective alpha-2 adrenergic agonist.[1] Its primary mechanism involves binding to presynaptic alpha-2 receptors in the central nervous system. This action inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow.[1] The result is a range of physiological effects including sedation, analgesia (pain relief), and muscle relaxation.[1]
Q2: What is the expected onset and duration of sedation with Romifidine?
The onset of action for Romifidine is rapid, typically occurring within 1-2 minutes following intravenous administration, with maximum sedation achieved in 5-10 minutes.[2][3] The duration of sedation is dose-dependent.[4] In horses, sedative effects can be observed for up to 120 minutes.[5][6][7]
Q3: Are there any known stability or storage issues with this compound?
This compound powder is stable for at least 3 years when stored at -20°C. Once in solution, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. The commercially available solution has a shelf-life of 3 years as packaged and should be used within 28 days after first opening the vial.[2]
Troubleshooting Poor Sedative Response
Q4: My animal is not showing the expected level of sedation after Romifidine administration. What are the potential causes?
Several factors can contribute to a suboptimal sedative response. Consider the following:
-
Incorrect Dosage: The sedative effect of Romifidine is dose-dependent.[4] Ensure the correct dose has been calculated based on the animal's weight and the desired level of sedation.
-
Route of Administration: Intravenous (IV) administration provides a faster onset and greater degree of sedation compared to intramuscular (IM) injection. Sublingual administration has been shown to be ineffective.
-
Individual Variation: As with many drugs, there can be significant individual variability in the response to Romifidine.
-
Drug Interactions: Co-administration of other drugs can either potentiate or antagonize the effects of Romifidine. For instance, CNS depressants can increase sedation, while certain other drugs may interfere with its action.[8]
-
Excitement or Stress Prior to Administration: If the animal is highly agitated or stressed before the drug is administered, a higher dose may be required to achieve the desired level of sedation. It is recommended to allow the animal to rest quietly before and after injection.
-
Paradoxical Excitement: On rare occasions, an individual animal may exhibit excitement instead of sedation.
Q5: Can I re-administer Romifidine if the initial dose is insufficient?
Yes, if the initial sedation is inadequate, the dose may be repeated. However, it is crucial to carefully assess the animal for any adverse effects and consider the cumulative dose.
Q6: Are there other compounds I can use to enhance the sedative effects of Romifidine?
Combining Romifidine with other agents can potentiate its sedative and analgesic effects. Commonly used combinations include:
-
Butorphanol: This opioid analgesic, when used with Romifidine, can provide deeper sedation and enhanced pain relief.[3]
-
Diazepam: The addition of diazepam can lead to good muscle relaxation and a smooth induction of anesthesia.[9][10]
It is essential to be aware that such combinations can also increase the risk of adverse effects, such as respiratory depression.
Data Presentation
Table 1: Recommended Intravenous Dosages of this compound for Sedation in Horses.
| Depth of Sedation | Dosage (µg/kg) |
| Mild | 40 |
| Moderate | 80 |
| Deep | 120 |
Data compiled from multiple sources indicating a dose-related response.[2][3][11]
Table 2: Comparative Sedative Effects of Alpha-2 Agonists in Horses (at equipotent doses).
| Drug | Dose | Duration of Action | Degree of Ataxia |
| Romifidine | 80 µg/kg | Longer | Less |
| Xylazine | 1 mg/kg | Shorter | Greater |
| Detomidine (B1200515) | 20 µg/kg | Shorter | Greater |
This table summarizes findings from a comparative study.[12][13]
Experimental Protocols
Protocol 1: Assessment of Sedation Depth in Equines
This protocol outlines a method for quantifying the level of sedation in horses following the administration of this compound.
1. Materials:
- This compound solution for injection (10 mg/ml)
- Sterile syringes and needles
- Stopwatch
- Quiet, familiar environment for the animal
- Sedation scoring sheet (see Table 3 for an example)
2. Procedure:
- Baseline Assessment: Prior to drug administration, perform a baseline assessment of the horse's behavior and physiological parameters. This includes heart rate, respiratory rate, and a baseline sedation score.
- Drug Administration: Administer this compound intravenously at the desired dose (e.g., 40-120 µg/kg).[2][3][11] Record the exact time of administration.
- Post-Administration Monitoring: Begin scoring the level of sedation at regular intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes) post-injection.
- Sedation Scoring: Use a standardized sedation scale to assess the depth of sedation. An example of a simple scale is provided below. More complex, validated scales can also be utilized.[14][15][16][17]
Table 3: Example of a Simple Sedation Scoring System for Horses.
| Score | Head Position | Response to Auditory Stimuli | Response to Tactile Stimuli |
| 0 | Alert, head high | Normal, immediate response | Normal, immediate response |
| 1 | Head lowered slightly | Delayed response | Delayed response |
| 2 | Head moderately lowered | Minimal response | Minimal response |
| 3 | Head significantly lowered (near ground) | No response | No response |
3. Data Analysis:
- Record all sedation scores and physiological parameters at each time point.
- Plot the mean sedation score over time to visualize the onset, peak, and duration of the sedative effect.
- Statistical analysis can be performed to compare the effects of different doses or drug combinations.
Visualizations
Caption: Romifidine's mechanism of action at the presynaptic terminal.
Caption: A logical workflow for troubleshooting poor sedative response.
Caption: A standardized workflow for assessing sedative response.
References
- 1. This compound | 65896-14-2 | Benchchem [benchchem.com]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. jarvm.com [jarvm.com]
- 5. Pharmacokinetic profile and pharmacodynamic effects of this compound in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. madbarn.com [madbarn.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. madbarn.com [madbarn.com]
- 10. researchgate.net [researchgate.net]
- 11. Dosage and administration - Sedivet 10 mg/ml solution for injection for horses [noahcompendium.co.uk]
- 12. madbarn.com [madbarn.com]
- 13. A comparison of the sedative effects of three alpha 2-adrenoceptor agonists (romifidine, detomidine and xylazine) in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The SIESTA (SEAAV Integrated evaluation sedation tool for anaesthesia) project: Initial development of a multifactorial sedation assessment tool for dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Description and validation of a new descriptive and multiparametric numeric rating scale to assess sedation in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Romifidine Protocols for Geriatric and Compromised Equine Patients
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of romifidine (B1679519) in geriatric or compromised equine patients. The following information is intended to supplement, not replace, professional veterinary judgment.
Frequently Asked Questions (FAQs)
Q1: What is romifidine and how does it work in horses?
A1: Romifidine is a sedative and analgesic agent that belongs to the class of alpha-2 adrenergic agonists.[1][2] It works by stimulating alpha-2 receptors in the central nervous system, which leads to a decrease in the release of norepinephrine, resulting in sedation, muscle relaxation, and analgesia (pain relief).[3] It is often used for facilitating handling, clinical examinations, and as a preanesthetic agent.[1][4]
Q2: Why do geriatric or compromised horses require adjusted romifidine protocols?
A2: Geriatric horses often have age-related physiological changes, including potential decreases in cardiovascular, respiratory, hepatic, and renal function.[3][5] Compromised patients may have pre-existing conditions such as heart disease, respiratory issues, or metabolic syndromes.[1][3] These factors can alter the horse's response to sedation, potentially increasing the risk of adverse effects. Therefore, a more cautious approach with dose adjustments and careful monitoring is crucial.[5][6]
Q3: What are the primary concerns when using romifidine in these patient populations?
A3: The main concerns include:
-
Cardiovascular depression: Romifidine can cause a decrease in heart rate (bradycardia), changes in heart rhythm (arrhythmias), and initial high blood pressure followed by a potential drop.[1][6][7][8][9] These effects can be more pronounced in horses with pre-existing cardiac conditions.[10]
-
Respiratory depression: A decrease in respiratory rate can occur.[3]
-
Metabolic changes: Romifidine can cause a temporary increase in blood sugar (hyperglycemia) by inhibiting insulin (B600854) release.[2][11][12]
-
Reduced gastrointestinal motility: This can increase the risk of colic.[1]
-
Increased sensitivity to stimuli: Sedated horses may still react unexpectedly to noise or touch, sometimes with defensive kicking.[3]
Q4: How should the dose of romifidine be adjusted for a geriatric or compromised horse?
A4: For geriatric horses, it is recommended to start with a lower dose and administer it slowly, titrating to the desired effect.[5] A starting dose of 0.025–0.05 mg/kg intravenously is often suggested for geriatric patients.[5] This is lower than the standard dose range of 0.04-0.12 mg/kg IV for healthy adult horses.[1][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inadequate Sedation | - Dose too low for the individual horse's temperament or condition.- Rapid metabolism of the drug. | - Administer a small incremental dose (e.g., 25% of the initial dose) and wait for effect.- Consider combining with a low dose of an opioid (e.g., butorphanol) to enhance sedation and analgesia.[5][14] Ensure the horse is sedated before administering the opioid to avoid excitement.[5] |
| Excessive Ataxia (Wobbliness) | - High dose of romifidine.- Individual sensitivity to the drug. | - Provide physical support to the horse to prevent falling.- Ensure the horse is in a safe, well-bedded area.- If severe, consider partial reversal with an alpha-2 antagonist like yohimbine, though this should be done with caution as it can reverse analgesia as well.[1] |
| Severe Bradycardia (Heart rate <25 bpm) | - Expected side effect of alpha-2 agonists.- Pre-existing cardiac condition. | - Monitor the horse closely. In many cases, this is a transient and well-tolerated effect.- If accompanied by signs of poor perfusion (pale mucous membranes, prolonged capillary refill time), consider administering an anticholinergic agent like atropine, though this can cause other side effects and should be used judiciously.[9] |
| Arrhythmias Detected | - Common side effect, often benign second-degree atrioventricular (AV) block.[9]- Can be more serious in horses with underlying heart disease.[10] | - Continuous ECG monitoring is recommended.- If life-threatening arrhythmias occur, discontinue the procedure and consider appropriate anti-arrhythmic therapy. |
| Prolonged Recovery | - Higher than necessary dose.- Decreased drug metabolism due to age or underlying disease. | - Provide a quiet, comfortable, and warm environment for recovery.[3]- Ensure easy access to food and water once the horse is fully awake.- Monitor vital signs until they return to normal. |
| Unexpected Kicking or Agitation | - Paradoxical excitement (rare).[1]- Increased sensitivity to tactile stimuli in the hind limbs.[3] | - Approach the horse with caution, especially from the rear.- Ensure the environment is quiet and calm.- If agitation is severe, consider the use of an alternative sedative. |
Data Presentation
Table 1: Recommended Intravenous Romifidine Dosages for Equine Sedation
| Patient Type | Romifidine Monotherapy (mg/kg) | Romifidine in Combination with Butorphanol (mg/kg) | Notes |
| Healthy Adult Horse | 0.04 - 0.12[1][13] | 0.04 - 0.12 (Romifidine) + 0.01 - 0.02 (Butorphanol)[5] | The higher end of the dose range provides a longer duration of sedation.[10] |
| Geriatric/Compromised Horse | 0.025 - 0.05[5] | 0.03 - 0.06 (Romifidine) + 0.01 - 0.02 (Butorphanol)[5] | Start with the lowest effective dose and titrate upwards as needed.[5] |
Experimental Protocols
Protocol: Administration of Romifidine to a Geriatric Equine Patient for a Standing Diagnostic Procedure
-
Pre-sedation Assessment:
-
Perform a thorough physical examination, including cardiovascular and respiratory assessment.
-
Obtain a detailed patient history, noting any pre-existing conditions.
-
Place an intravenous catheter for drug administration and emergency access.
-
Record baseline physiological parameters: heart rate, respiratory rate, and temperature.
-
-
Drug Preparation and Administration:
-
Calculate the dose of romifidine based on the horse's body weight, starting with a conservative dose (e.g., 0.03 mg/kg).
-
Dilute the calculated dose in sterile saline to facilitate slow administration.
-
Administer the diluted romifidine slowly intravenously over 1-2 minutes.
-
-
Monitoring During Sedation:
-
Continuously monitor the depth of sedation by observing head ptosis (drooping), posture, and response to stimuli.[10]
-
Monitor heart rate and rhythm continuously (ideally with an ECG).
-
Monitor respiratory rate and character.
-
Assess mucous membrane color and capillary refill time every 5-10 minutes.
-
If sedation is insufficient after 5-10 minutes, a small incremental dose (25% of the initial dose) may be administered.
-
-
Post-sedation Care:
Visualizations
Caption: Romifidine's mechanism of action in the central nervous system.
References
- 1. Romifidine | EquiMed - Horse Health Matters [equimed.com]
- 2. Changes in energy metabolism, and levels of stress-related hormones and electrolytes in horses after intravenous administration of romifidine and the peripheral α-2 adrenoceptor antagonist vatinoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical particulars - Rominervin® 10 mg/ml Solution for Injection for Horses [noahcompendium.co.uk]
- 4. AAEP Responds to NRHA Approval of Romifidine - The Equiery [equiery.com]
- 5. Anesthesia of the geriatric equine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects of romifidine in the standing horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of detomidine, romifidine or acepromazine on echocardiographic measurements and cardiac function in normal horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sedative and analgesic effects of detomidine and romifidine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 10. jarvm.com [jarvm.com]
- 11. Changes in energy metabolism, and levels of stress-related hormones and electrolytes in horses after intravenous administration of romifidine and the peripheral α-2 adrenoceptor antagonist vatinoxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dosage and administration - Sedivet 10 mg/ml solution for injection for horses [noahcompendium.co.uk]
- 14. researchgate.net [researchgate.net]
Strategies to mitigate Romifidine-induced bradycardia in clinical settings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Romifidine (B1679519) in their experiments. The following information is intended to help mitigate potential side effects, specifically bradycardia, and ensure the successful execution of experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind Romifidine-induced bradycardia?
A1: Romifidine is a potent alpha-2 adrenergic receptor agonist.[1] Its primary mechanism of action involves the stimulation of presynaptic alpha-2 adrenoceptors in the central and peripheral nervous systems. This stimulation inhibits the release of norepinephrine, a neurotransmitter that typically increases heart rate. The resulting decrease in sympathetic tone leads to a dose-dependent slowing of the heart rate, known as bradycardia.[2][3] This is often accompanied by other cardiovascular effects such as an initial hypertension followed by hypotension and atrioventricular (AV) blocks.[2][4]
Q2: What are the typical signs and severity of bradycardia observed with Romifidine administration?
A2: Romifidine administration commonly results in a significant decrease in heart rate.[3][5] The severity of bradycardia is dose-dependent.[3][4] In horses, for example, dosages of 0.04 to 0.12 mg/kg can induce marked bradycardia, often accompanied by second-degree atrioventricular (AV) block and sinus blocks.[6][7] In cats, intramuscular doses of 100 to 400 µg/kg also lead to bradycardia.[8] It is a predictable and expected side effect of alpha-2 agonist drugs.[4]
Q3: What are the primary strategies to mitigate Romifidine-induced bradycardia?
A3: The two main pharmacological strategies to counteract Romifidine-induced bradycardia are:
-
Anticholinergics: Drugs like atropine (B194438) and glycopyrrolate (B1671915) can be used to prevent or treat bradycardia.[5][6] They work by blocking the effects of the parasympathetic nervous system, which is responsible for slowing the heart rate.
-
Alpha-2 Adrenergic Antagonists: Agents such as atipamezole (B1667673) and yohimbine (B192690) act as reversal agents.[1][9][10] They competitively bind to alpha-2 adrenoceptors, displacing Romifidine and reversing its sedative and cardiovascular effects.
Q4: When should I consider using an anticholinergic like atropine?
A4: Atropine can be administered either before or after Romifidine to counteract bradycardia.[6][7] Preemptive administration of atropine has been shown to effectively prevent bradycardia in cats sedated with a romifidine-butorphanol combination.[5] In horses, administering atropine before Romifidine can prevent bradycardia and heart blocks.[6][7] It can also be given after Romifidine administration to reverse an established bradycardia.[6][7] However, the use of anticholinergics with alpha-2 agonists is not without risks and should be carefully considered, as it can lead to hypertension and tachycardia.[11]
Q5: Are there any risks associated with using glycopyrrolate to manage Romifidine-induced bradycardia?
A5: Yes, particularly in dogs. While glycopyrrolate does increase heart rate, it can also further reduce cardiac indices and dramatically increase myocardial workload and oxygen demand when used with Romifidine.[12] Therefore, the routine use of glycopyrrolate to alleviate bradycardia associated with Romifidine in conscious dogs is not recommended, especially in animals with pre-existing cardiomyopathy or heart failure.[12]
Q6: When is it appropriate to use an alpha-2 adrenergic antagonist like atipamezole or yohimbine?
A6: Alpha-2 adrenergic antagonists are used to reverse the effects of Romifidine, including sedation and bradycardia.[1][9] This is particularly useful at the end of a procedure or in case of an overdose.[13][14] Atipamezole is a potent and selective alpha-2 antagonist that can effectively reverse Romifidine's effects.[9][15] Yohimbine is another alpha-2 antagonist that can be used to reverse the effects of alpha-2 agonists.[1][10][16]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Severe Bradycardia (Heart rate drops below critical threshold for the species) | High dose of Romifidine; Individual sensitivity. | Administer an alpha-2 adrenergic antagonist like atipamezole or yohimbine for rapid reversal.[1][9] Alternatively, an anticholinergic such as atropine can be used, but with caution regarding potential hypertension.[6][11] |
| Second or Third-Degree Atrioventricular (AV) Block Observed on ECG | Common side effect of alpha-2 adrenergic agonists due to increased vagal tone.[2][6] | Administration of an anticholinergic like atropine can suppress the heart blocks.[6][7] If the block is severe or causing hemodynamic instability, reversal with an alpha-2 antagonist is recommended. |
| Persistent Bradycardia Despite Anticholinergic Administration | The potent alpha-2 adrenergic effects of Romifidine are overriding the anticholinergic effects. | Consider administering an alpha-2 adrenergic antagonist (e.g., atipamezole, yohimbine) to directly reverse the cause of the bradycardia.[1][9] |
| Hypertension following administration of an anticholinergic to treat bradycardia. | The combination of an alpha-2 agonist (causing vasoconstriction) and an anticholinergic (increasing heart rate) can lead to a significant increase in blood pressure and myocardial oxygen demand.[11] | This is a known risk.[11] Monitor blood pressure closely. If hypertension is severe, consider reversing the alpha-2 agonist with an antagonist like atipamezole. |
Data Presentation: Efficacy of Mitigation Strategies
Table 1: Effect of Atropine on Romifidine-Induced Bradycardia in Horses
| Treatment Group | Romifidine Dose (mg/kg BWT, i.v.) | Atropine Sulphate Dose (mg/kg BWT, i.v.) | Timing of Atropine Administration | Effect on Heart Rate | Reference |
| Control | 0.04, 0.08, 0.12 | Placebo | Before and after Romifidine | Marked bradycardia | [6][7] |
| Pre-treatment (Low Dose) | 0.04, 0.08, 0.12 | 0.005 | 5 min before Romifidine | Counteracted bradycardia, normal to increased heart rhythm | [6][7] |
| Pre-treatment (High Dose) | 0.04, 0.08, 0.12 | 0.01 | 5 min before Romifidine | Induced tachycardia (avg. 70 beats/min), completely prevented bradycardia | [6][7] |
| Post-treatment | 0.04, 0.08, 0.12 | 0.005 or 0.01 | 5 min after Romifidine | Counteracted bradycardia after a 5 min delay | [6][7] |
Table 2: Reversal of Romifidine Sedation with Atipamezole in Bovine Calves
| Treatment Group | Romifidine Dose (µg/kg, i.m.) | Atipamezole Dose (µg/kg, i.v.) | Time to Reversal (minutes) | Outcome | Reference |
| Romifidine only | 40 | - | - | Sedation duration: 91.00 ± 1.96 min | [9] |
| Romifidine + Atipamezole | 40 | 40 | 1.07 ± 0.38 | Effective reversal of sedation | [9] |
Experimental Protocols
Protocol 1: Mitigation of Romifidine-Induced Bradycardia with Atropine in Horses
-
Objective: To evaluate the efficacy of atropine in preventing and treating Romifidine-induced bradycardia and heart blocks in horses.
-
Animals: Nine warm-blood horses.
-
Procedure:
-
Horses were randomly divided into three groups and received different dosages of Romifidine (0.04, 0.08, and 0.12 mg/kg of body weight, i.v.).
-
In the pre-treatment arms, a low dose (0.005 mg/kg) or a high dose (0.01 mg/kg) of atropine sulphate was administered intravenously 5 minutes before Romifidine.
-
In the post-treatment arms, low or high doses of atropine sulphate were administered 5 minutes after Romifidine.
-
A placebo group received 0.9% NaCl.
-
Heart rate and rhythm were monitored continuously.
-
Protocol 2: Reversal of Romifidine Sedation with Atipamezole in Bovine Calves
-
Objective: To assess the effectiveness of atipamezole in reversing Romifidine-induced sedation in clinically affected bovine calves.
-
Animals: Twelve clinically affected bovine calves.
-
Procedure:
-
Calves were divided into two groups of six.
-
Group I received Romifidine at 40 µg/kg intramuscularly.
-
Group II received Romifidine at 40 µg/kg intramuscularly, followed by atipamezole at 40 µg/kg intravenously at 30 minutes post-romifidine administration (peak sedation).
-
Induction time, duration of sedation, and recovery time were recorded.
-
-
Reference: [9]
Mandatory Visualizations
Caption: Signaling pathway of Romifidine-induced bradycardia.
Caption: Experimental workflow for managing Romifidine-induced bradycardia.
References
- 1. Romifidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sedative and analgesic effects of detomidine and romifidine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 5. Evaluation of sedative and cardiorespiratory effects of romifidine and romifidine-butorphanol in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A preliminary study on the effects of atropine sulphate on bradycardia and heart blocks during romifidine sedation in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. madbarn.com [madbarn.com]
- 8. Sedative, analgesic and cardiorespiratory effects of romifidine in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemijournal.com [chemijournal.com]
- 10. Romifidine | EquiMed - Horse Health Matters [equimed.com]
- 11. vettimes.com [vettimes.com]
- 12. The cardiopulmonary effects of romifidine in dogs with and without prior or concurrent administration of glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical particulars - Rominervin® 10 mg/ml Solution for Injection for Horses [noahcompendium.co.uk]
- 14. assets.hpra.ie [assets.hpra.ie]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Anesthetic Protocols Incorporating Romifidine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Romifidine (B1679519) Hydrochloride in anesthetic protocols.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during experiments involving Romifidine Hydrochloride.
Q1: The animal is not reaching the desired level of sedation after administering the calculated dose of Romifidine.
A1: Several factors could contribute to an inadequate sedative depth:
-
Individual Variation: There is significant individual variability in response to anesthetic agents.
-
Strain or Species Differences: Different species and even strains within a species can have varied sensitivities to α2-adrenergic agonists.
-
Drug Quality: Ensure the this compound solution is within its expiration date and has been stored correctly.
-
Administration Technique: For intravenous (IV) administration, ensure the full dose was delivered into the vein. For intramuscular (IM) injections, consider the injection site as absorption rates can vary.
Troubleshooting Steps:
-
Verify Dosage Calculation: Double-check the animal's weight and the calculated dose.
-
Allow Sufficient Time: Ensure enough time has passed for the drug to take full effect. Onset of action is typically 1-2 minutes intravenously and may be longer for other routes.
-
Consider a Supplemental Dose: If sedation remains inadequate after the expected onset time, a small supplemental dose (e.g., 25-50% of the initial dose) may be administered. Monitor physiological parameters closely.
-
Optimize Environment: A quiet, dark environment can enhance the sedative effects of α2-agonists by reducing external stimuli.[1]
-
Combination Therapy: For procedures requiring a deeper plane of anesthesia, consider combining Romifidine with other agents like ketamine or butorphanol (B1668111).[2][3][4][5]
Q2: The animal is experiencing significant bradycardia (slow heart rate) after Romifidine administration.
A2: Bradycardia is a common and expected physiological response to α2-adrenergic agonists due to their sympatholytic effects.[6][7][8] However, severe bradycardia can compromise cardiovascular function.
Troubleshooting Steps:
-
Monitor Heart Rate Continuously: Use a pulse oximeter or ECG to monitor heart rate throughout the procedure.
-
Assess Perfusion: Check mucous membrane color and capillary refill time to ensure adequate tissue perfusion despite the lower heart rate.
-
Administer an Anticholinergic (with caution): The use of anticholinergics like atropine (B194438) or glycopyrrolate (B1671915) to counteract bradycardia is controversial. While they increase heart rate, they can also exacerbate hypertension and increase myocardial oxygen demand.[5] This should be done with careful consideration of the animal's overall cardiovascular status.
-
Reduce Anesthetic Depth: If possible, reduce the concentration of inhalant anesthetic if one is being used in combination.
-
Reversal: In cases of severe, life-threatening bradycardia, partial or full reversal with an α2-antagonist like atipamezole (B1667673) may be necessary.[9][10]
Q3: The animal is exhibiting hypotension (low blood pressure).
A3: While an initial transient hypertension can occur, it is often followed by a more sustained period of hypotension.[3][6]
Troubleshooting Steps:
-
Monitor Blood Pressure: Use a non-invasive or invasive blood pressure monitoring system.
-
Fluid Therapy: Administer intravenous fluids to support blood pressure.
-
Reduce Anesthetic Depth: Decrease the concentration of any concurrent inhalant anesthetics.
-
Consider Reversal: In cases of severe hypotension, reversal with an α2-antagonist may be required.
Q4: The animal is showing signs of respiratory depression.
A4: Romifidine can cause a dose-dependent decrease in respiratory rate.[2][3]
Troubleshooting Steps:
-
Monitor Respiration: Closely observe the respiratory rate and depth. A pulse oximeter can monitor oxygen saturation (SpO2).
-
Provide Supplemental Oxygen: Administer oxygen via a nose cone or facemask.
-
Ensure a Patent Airway: Check for any obstructions in the airway.
-
Assisted Ventilation: If respiratory depression is severe, intermittent positive pressure ventilation may be necessary.
-
Reversal: In critical situations, an α2-antagonist can be used to reverse the respiratory depressant effects.
Q5: How can the anesthetic effects of Romifidine be reversed?
A5: The sedative and analgesic effects of Romifidine can be reversed with α2-adrenergic antagonists.
-
Atipamezole: This is a highly specific α2-antagonist and is a common choice for reversing the effects of α2-agonists like Romifidine.[9][10]
-
Yohimbine: Another α2-antagonist that can be used for reversal.
The administration of a reversal agent will counteract the sedation, analgesia, and many of the cardiorespiratory effects of Romifidine.
Quantitative Data
The following tables summarize key quantitative data for the use of this compound in various species and in comparison to other common α2-agonists.
Table 1: Recommended Dosages of this compound in Various Species
| Species | Route of Administration | Dosage (µg/kg) | Notes |
| Horse | Intravenous (IV) | 40 - 120 | Dose-dependent sedation and analgesia.[11] |
| Constant Rate Infusion (CRI) | 80 (loading dose), followed by 30-40/hour | Provides a stable plane of sedation.[12][13] | |
| Dog | Intravenous (IV) | 40 - 120 | Higher doses produce more consistent sedation. |
| Intramuscular (IM) | 40 | As a premedicant before general anesthesia.[14][15] | |
| Cat | Intramuscular (IM) | 80 - 160 | Produces clinically useful sedation.[16] |
| Pig | Intramuscular (IM) | Varies with combination | Used in combination with butorphanol and ketamine.[4] |
| Bovine | Intramuscular (IM) | 40 | Produces sufficient sedation.[9] |
| Donkey | Epidural | 50 | For regional analgesia.[17] |
Table 2: Comparison of Romifidine with Other α2-Adrenergic Agonists in Horses
| Parameter | Romifidine | Xylazine (B1663881) | Detomidine (B1200515) | Medetomidine (B1201911) |
| Equipotent Sedative Dose (approx.) | 80 µg/kg | 1000 µg/kg | 20 µg/kg | 20 µg/kg[16] |
| Duration of Sedation | Longer | Shorter | Shorter | Similar to Romifidine |
| Degree of Ataxia | Less pronounced | More pronounced | More pronounced | N/A in this comparison |
| Analgesic Properties | Some studies report less profound analgesia compared to detomidine.[7][8] | Effective analgesia. | Potent analgesia.[7][8] | Potent analgesia. |
| Cardiovascular Effects | Bradycardia, transient hypertension followed by hypotension.[3] | Similar to other α2-agonists. | Similar to other α2-agonists. | Similar to other α2-agonists. |
Table 3: this compound Drug Combinations for Anesthesia
| Species | Combination | Dosage (µg/kg) | Route | Purpose |
| Horse | Romifidine + Butorphanol | R: 80, B: 18 (loading); R: 29/hr, B: 25/hr (CRI) | IV | Enhanced sedation and analgesia for standing procedures. |
| Romifidine + Ketamine | R: 100, K: 2000 | IV | Induction of general anesthesia.[18] | |
| Dog | Romifidine + Butorphanol | R: 120, B: 100 | IV | Increased depth and duration of sedation.[2] |
| Romifidine + Propofol + Halothane/N2O | R: 40 (premedication) | IM | General anesthesia.[14][15] | |
| Pig | Romifidine + Butorphanol + Ketamine | Varies | IM/IV | General anesthesia.[4] |
| Swine | Romifidine + Ketamine + Diazepam | Varies | IM | General anesthesia for surgical procedures.[19] |
Experimental Protocols
Below are detailed methodologies for key experiments incorporating this compound.
Protocol 1: Constant Rate Infusion (CRI) for Standing Sedation in Horses
This protocol is designed to achieve and maintain a stable plane of sedation for prolonged, minimally invasive procedures.
Materials:
-
This compound (10 mg/mL solution)
-
Butorphanol Tartrate (10 mg/mL solution) - Optional, for enhanced analgesia
-
Sterile Saline or Lactated Ringer's Solution
-
Syringe pump
-
Intravenous catheter
Methodology:
-
Catheter Placement: Aseptically place an intravenous catheter in the jugular vein.
-
Loading Dose: Administer a loading dose of Romifidine at 80 µg/kg IV. If butorphanol is used, administer it concurrently at 18 µg/kg IV.
-
Commence CRI: Immediately following the loading dose, begin a constant rate infusion.
-
Monitoring: Continuously monitor the horse's level of sedation (e.g., head height), heart rate, respiratory rate, and blood pressure.
-
Titration: Adjust the infusion rate as needed to maintain the desired level of sedation. If sedation is insufficient, a supplemental bolus of Romifidine (20 µg/kg) can be administered.
-
Recovery: Once the procedure is complete, discontinue the infusion. Allow the horse to recover in a quiet, safe environment.
Protocol 2: Injectable Anesthesia for Minor Surgical Procedures in Dogs
This protocol describes a combination of Romifidine and Butorphanol for short-term anesthesia suitable for minor surgical or diagnostic procedures.
Materials:
-
This compound (1 mg/mL solution)
-
Butorphanol Tartrate (10 mg/mL solution)
-
Sterile syringes and needles
-
Monitoring equipment (pulse oximeter, ECG, blood pressure cuff)
Methodology:
-
Pre-anesthetic Evaluation: Perform a thorough physical examination and obtain baseline physiological parameters.
-
Drug Administration: Administer Romifidine at 120 µg/kg IV, immediately followed by Butorphanol at 0.1 mg/kg (100 µg/kg) IV.[2]
-
Induction and Monitoring: Sedation onset is typically rapid. Monitor for recumbency and assess the depth of anesthesia (e.g., response to stimuli). Continuously monitor heart rate, respiratory rate, oxygen saturation, and blood pressure.
-
Procedure: Once an adequate level of anesthesia is achieved, proceed with the minor surgical or diagnostic procedure.
-
Recovery: Monitor the dog closely during recovery. Provide supplemental heat to prevent hypothermia.
-
Reversal (if necessary): If a rapid recovery is desired or if adverse effects are severe, administer atipamezole at a dose of 200 µg/kg.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: α2-Adrenergic receptor signaling pathway activated by Romifidine.
Experimental Workflow: Constant Rate Infusion (CRI) Protocol
Caption: Workflow for a constant rate infusion anesthetic protocol.
Logical Relationship: Troubleshooting Anesthetic Complications
Caption: Decision-making flowchart for managing anesthetic complications.
References
- 1. VASG Alpha-2 Agonists [vasg.org]
- 2. Gαi protein subunit: A step toward understanding its non-canonical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. Sedative and analgesic effects of detomidine and romifidine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Detomidine or Romifidine in Combination with Morphine for Standing Magnetic Resonance Imaging in Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Do Central Alpha-2 Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 11. Effects of postanesthetic sedation with romifidine or xylazine on quality of recovery from isoflurane anesthesia in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a romifidine constant rate infusion with or without butorphanol for standing sedation of horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of detomidine or romifidine constant rate infusion on plasma lactate concentration and inhalant requirements during isoflurane anaesthesia in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Sedative effects of three doses of romifidine in comparison with medetomidine in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of Depth of Anesthesia Sleep Quality in Swine Undergoing Hernia Repair: Effects of Romifidine/Ketamine-Diazepam Protocols with and Without Tramadol and the Potential Role of Serotonin as a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Addressing individual animal variability in response to Romifidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Romifidine (B1679519) in their experiments. The information is designed to address potential issues related to individual animal variability in response to this α2-adrenergic agonist.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
Question 1: We administered the standard recommended dose of Romifidine to a group of horses, but the level of sedation is highly variable. Some animals are deeply sedated, while others are barely affected. What could be the cause of this variability?
Answer:
Individual animal variability in response to Romifidine is a documented phenomenon and can be attributed to several factors:
-
Genetic Factors: Polymorphisms in the α2-adrenergic receptors (the target of Romifidine) can lead to differences in drug sensitivity. Variations in the ADRA2A gene, for instance, have been associated with altered responses to α2-agonists in humans, and similar genetic differences likely exist in animal populations.[1]
-
Physiological State: An animal's level of stress or excitement prior to drug administration can significantly impact the sedative effect. Higher levels of endogenous catecholamines (adrenaline and noradrenaline) can compete with Romifidine at the receptor site, reducing its efficacy.
-
Drug Interactions: Co-administration of other drugs can potentiate or antagonize the effects of Romifidine. For example, opioids like butorphanol (B1668111) can enhance sedation, while certain antagonists can diminish it.[2][3]
-
Pharmacokinetic Differences: Individual variations in drug absorption, distribution, metabolism, and excretion can lead to different plasma concentrations of Romifidine, resulting in varied clinical effects.[4][5][6][7]
-
Species and Breed Differences: Different species and even breeds within a species can exhibit varied sensitivity to α2-agonists.[8][9][10][11][12]
Question 2: An animal in our study is experiencing profound bradycardia and respiratory depression after Romifidine administration. What are the immediate steps we should take?
Answer:
Profound bradycardia and respiratory depression are known side effects of Romifidine and other α2-agonists. Immediate action is crucial:
-
Administer an Antagonist: The most effective way to reverse the effects of Romifidine is to administer an α2-adrenergic antagonist. Atipamezole is a commonly used and effective antagonist. Yohimbine can also be used.
-
Provide Supportive Care: Ensure the animal has a patent airway and provide supplemental oxygen if necessary. Monitor vital signs continuously, including heart rate, respiratory rate, and blood pressure.
-
Dose Adjustment in Future Experiments: For this individual, a lower dose of Romifidine should be considered in subsequent experiments, or an alternative sedative protocol may be more appropriate.
Question 3: We are observing paradoxical excitement and agitation in a small number of animals after administering Romifidine. Why is this happening and how can we manage it?
Answer:
Paradoxical excitement is a rare but reported side effect of sedative administration. The exact mechanism is not fully understood but may be related to:
-
Disinhibition: The sedative may initially affect inhibitory pathways in the central nervous system, leading to a temporary phase of excitement before sedation takes hold.
-
Individual Neurochemistry: Unique differences in an animal's neurochemical balance could predispose them to this reaction.
-
Low Dosing: In some cases, a sub-sedative dose may not be sufficient to induce sedation and could instead cause agitation.
Management:
-
Ensure a Calm Environment: Minimize external stimuli that could contribute to excitement.
-
Consider a Different Sedative: If an animal consistently reacts this way, Romifidine may not be the appropriate choice for that individual.
-
Rule out Pain: Ensure the agitation is not a response to pain that the sedative is failing to control.
Question 4: How can we design our experiments to better account for and analyze individual variability in the response to Romifidine?
Answer:
To systematically account for individual variability, consider the following experimental design elements:
-
Crossover Design: If feasible, a crossover design where each animal receives both the treatment and a placebo (or different doses) at different times can help to control for individual differences.
-
Baseline Measurements: Always record baseline physiological parameters (heart rate, respiratory rate, etc.) and behavioral assessments before drug administration to have a clear reference point for each animal.
-
Standardized Acclimation Period: Ensure all animals are acclimated to the experimental environment for a consistent period before the study begins to minimize stress-induced variability.
-
Dose-Response Studies: Conduct pilot dose-response studies with a small subset of your animal population to determine the optimal dose range for your specific experimental needs and to identify potential outliers in sensitivity.
-
Genotyping: If significant and consistent variability is observed, consider genotyping for polymorphisms in the α2-adrenergic receptors to correlate genetic makeup with drug response.[1]
Quantitative Data Summary
The following tables summarize quantitative data on the pharmacokinetic and pharmacodynamic parameters of Romifidine from various studies.
Table 1: Pharmacokinetic Parameters of Romifidine in Horses
| Parameter | Value | Species/Breed | Route of Administration | Reference |
| Terminal Elimination Half-Life (t½β) | 138.2 (104.6-171.0) min | Thoroughbred | Intravenous | [4][6] |
| 3.09 ± 1.18 h | Quarter Horse | Intravenous | [5] | |
| 148.67 ± 61.59 min | Standardbred | Intravenous | [7] | |
| Systemic Clearance (Cl) | 32.4 (25.5-38.4) mL/min/kg | Thoroughbred | Intravenous | [4][6] |
| 34.1 ± 6.06 mL/min/kg | Quarter Horse | Intravenous | [5] | |
| 22.55 ± 6.67 mL/kg/min | Standardbred | Intravenous | [7] | |
| Volume of Distribution (Vd) | 4.89 ± 1.31 L/kg | Quarter Horse | Intravenous | [5] |
| Maximum Plasma Concentration (Cmax) | 51.9 ± 13.1 ng/mL | Thoroughbred | Intravenous | [4][6] |
Table 2: Dose-Dependent Effects of Romifidine on Sedation in Different Species
| Species | Dose (µg/kg) | Route of Administration | Observed Effect | Reference |
| Horse | 40 | Intravenous | Dose-dependent sedation and analgesia. | [13] |
| 120 | Intravenous | Deeper and longer-lasting sedation compared to 40 µg/kg. | [13] | |
| 80 (loading dose) + 30/hr (CRI) | Intravenous | Effective sedation for standing procedures. | [14][15] | |
| Donkey | 50 | Epidural | Mild to moderate sedation. | [8][9] |
| Cat | 80, 120, 160 | Intramuscular | Clinically useful sedation, with no significant difference between doses. | [10] |
| 200, 400, 600 | Intramuscular | 200 µg/kg provided moderate sedation with fewer side effects. | [12] | |
| Cattle | 30, 40, 50 | Epidural | Dose-dependent antinociceptive and sedative effects. |
Experimental Protocols
Protocol 1: Assessment of Sedative and Analgesic Effects of Romifidine in Horses
1. Animals:
-
Healthy adult horses, acclimated to the study environment for at least 7 days.
-
Animals should be fasted for 12 hours prior to the experiment, with free access to water.
2. Baseline Data Collection:
-
Record baseline heart rate, respiratory rate, and rectal temperature.
-
Perform a baseline behavioral assessment, noting alertness, posture, and response to auditory and tactile stimuli.
-
If assessing analgesia, determine the baseline nociceptive threshold using a validated method (e.g., thermal or mechanical stimulation).
3. Drug Administration:
-
Administer Romifidine intravenously at the desired dose (e.g., 40-120 µg/kg).[13] A control group should receive a saline placebo.
4. Post-Administration Monitoring:
-
Record physiological parameters (heart rate, respiratory rate) and behavioral assessments at regular intervals (e.g., 5, 15, 30, 45, 60, 90, 120, 150, and 180 minutes) post-administration.[13]
-
Assess the level of sedation using a scoring system (e.g., head height above ground, response to stimuli).
-
Re-evaluate the nociceptive threshold at the same time points to determine the analgesic effect.
5. Data Analysis:
-
Compare the changes from baseline in physiological and behavioral parameters between the treatment and control groups.
-
Analyze the dose-response relationship if multiple doses are tested.
-
Statistically analyze the data to identify significant effects and individual variations.
Visualizations
Caption: Signaling pathway of Romifidine via the α2-adrenergic receptor.
Caption: Workflow for assessing individual animal variability to Romifidine.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of sedative and cardiorespiratory effects of romifidine and romifidine-butorphanol in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sedation of horses with romifidine and butorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic profile and pharmacodynamic effects of romifidine hydrochloride in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and selected pharmacodynamics of romifidine following low-dose intravenous administration in combination with exercise to quarter horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative evaluation of sedative and anti-nociceptive effects of epidural romifidine, romifidine–lidocaine, and lidocaine in donkeys (Equus asinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparative evaluation of sedative and anti-nociceptive effects of epidural romifidine, romifidine–lidocaine, and lidocaine in donkeys (Equus asinus) [frontiersin.org]
- 10. Sedative effects of three doses of romifidine in comparison with medetomidine in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sedative, analgesic and cardiorespiratory effects of romifidine in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jarvm.com [jarvm.com]
- 14. Evaluation of a romifidine constant rate infusion protocol with or without butorphanol for dentistry and ophthalmologic procedures in standing horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Romifidine Hydrochloride Versus Xylazine for Equine Sedation: A Scientific Guide
This guide provides a detailed, data-driven comparison of two prominent alpha-2 adrenergic receptor agonists, romifidine (B1679519) hydrochloride and xylazine (B1663881), used for sedation in horses. The information is intended for researchers, scientists, and drug development professionals, focusing on objective performance metrics, experimental data, and underlying pharmacological pathways.
Mechanism of Action: Alpha-2 Adrenergic Agonism
Both romifidine and xylazine exert their sedative, analgesic, and muscle relaxant effects by acting as agonists at alpha-2 adrenergic receptors.[1] These receptors are a key component of a negative feedback loop in the central and peripheral nervous systems that regulates the release of norepinephrine (B1679862).[2] Activation of presynaptic alpha-2 receptors inhibits adenylyl cyclase, which in turn decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP leads to the inhibition of norepinephrine release, resulting in decreased sympathetic outflow and causing sedation, analgesia, and muscle relaxation.[2] Romifidine is noted to have a higher selectivity for the alpha-2 receptor compared to xylazine.[3]
Comparative Experimental Data
The following tables summarize quantitative data from clinical and experimental studies comparing the sedative, physiological, and recovery characteristics of romifidine and xylazine.
Table 1: Sedative and Anesthetic Effects
| Parameter | Romifidine | Xylazine | Study Details & Citation |
| Dosage (Premedication) | 100 µg/kg IV | 1.1 mg/kg IV | Blinded, randomized, crossover study with 12 healthy horses.[4] |
| Onset of Action | 1-2 minutes | ~5 minutes for first effects, 15-20 for max | Onset for romifidine is independent of dose.[5] Xylazine onset is rapid.[6] |
| Duration of Sedation | Dose-dependent: 0.5 - 3+ hours | ~60 minutes | Romifidine at 80 µg/kg provides sedation for 0.5-1.5 hours.[7] Xylazine's sedative effect lasted 60 minutes.[3] |
| Duration of Anesthesia | 20.8 minutes (mean) | 15.8 minutes (mean) | When used as a premedicant for diazepam/ketamine anesthesia.[4] |
| Head Ptosis (Lowering) | Less pronounced | More pronounced | Comparative study showed xylazine produced greater lowering of the head than romifidine.[8] |
| Quality of Sedation | Good to excellent | Good to excellent | In a field study, sedation was rated "good" or "excellent" in 18 of 23 horses for romifidine.[9] Xylazine is considered an effective sedative.[6] |
Table 2: Cardiovascular and Respiratory Effects
| Parameter | Romifidine | Xylazine | Study Details & Citation |
| Dosage | 100 µg/kg IV | 1.1 mg/kg IV | Blinded, randomized, crossover study with 12 healthy horses.[4] |
| Heart Rate | Lower than xylazine group | Higher than romifidine group | Both drugs cause bradycardia; romifidine's effect was more pronounced in this direct comparison.[4] |
| Cardiac Arrhythmias | More frequent 2nd degree AV block | Less frequent 2nd degree AV block | Transient atrioventricular blocks are a known side effect of this drug class.[4][9] |
| Arterial Blood Pressure | Higher than xylazine group | Lower than romifidine group | Both drugs can cause a transient initial hypertension followed by hypotension.[4][9] |
| Respiratory Rate | No significant difference | No significant difference | Both drugs can cause a decrease in respiratory rate.[4][10] |
Table 3: Ataxia and Recovery Quality
| Parameter | Romifidine | Xylazine | Study Details & Citation |
| Dosage (Premedication) | 0.06-0.1 mg/kg | 1-1.3 mg/kg | Open controlled study with 186 horses.[8] |
| Degree of Ataxia | Less ataxic, more stable stance | Greater degree of ataxia | Horses appear less wobbly with romifidine compared to xylazine.[8][10] |
| Recovery Period Length | Shorter recovery period | Longer recovery period | Following premedication with romifidine, horses showed a shorter recovery period.[8] |
| Recovery Quality | Excellent; fewer attempts to stand | Excellent; tendency for more attempts to stand | Induction and recovery were excellent in both groups, with a tendency for fewer attempts to stand in the romifidine group.[4][8] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are summaries of protocols from key comparative studies.
-
Objective: To compare sedation with romifidine versus xylazine followed by induction of anesthesia with diazepam and ketamine.
-
Study Design: A blinded, randomized, crossover design was employed.
-
Animals: Twelve healthy horses were used. Each horse received both treatments at different times.
-
Procedure:
-
Horses were premedicated with either intravenous (IV) xylazine (1.1 mg/kg) or IV romifidine (100 µg/kg).
-
Anesthesia was induced with IV diazepam (0.04 mg/kg) and ketamine (2.2 mg/kg).
-
Monitoring: Heart rate, respiratory rate, arterial blood pressures, blood gases, and the presence of 2nd-degree atrioventricular heart blocks were recorded.
-
Evaluation: Anesthesia depth was assessed every 5 minutes using noise, pressure, and cutaneous electrical stimulation. Induction and recovery quality were scored on a 0 to 4 scale.
-
-
Objective: To compare premedication using romifidine and xylazine regarding the length and quality of the recovery period after general anesthesia.
-
Study Design: An open controlled study.
-
Animals: 186 horses undergoing general anesthesia.
-
Procedure:
-
Horses were premedicated with either romifidine (0.06-0.1 mg/kg) or xylazine (1-1.3 mg/kg).
-
Anesthesia was induced with ketamine/diazepam and maintained with halothane.
-
Evaluation: During recovery, the following were recorded:
-
Length of the recovery period.
-
Quality of recovery.
-
Number of attempts to stand.
-
Level of stability once standing.
-
-
Summary and Conclusion
Both romifidine and xylazine are effective alpha-2 agonists for equine sedation. The choice between them depends on the specific clinical requirements of the procedure.
-
Romifidine Hydrochloride is characterized by a longer duration of action and, most notably, produces significantly less ataxia.[8] This results in a more stable stance during sedation and is associated with a shorter, more controlled recovery period, making it advantageous for standing procedures and for reducing the risks associated with post-anesthetic recovery.[8] However, it may produce a more pronounced bradycardia compared to equipotent doses of xylazine.[4]
-
Xylazine has a shorter duration of action, which can be beneficial for brief diagnostic procedures.[3] It is known to produce a greater degree of head lowering and ataxia, which may be desirable for certain procedures but can complicate recovery.[8] Studies indicate that at equipotent sedative doses, xylazine may result in lower blood pressure but a less pronounced decrease in heart rate compared to romifidine.[4]
References
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. Xylazine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. A comparison of romifidine and xylazine when used with diazepam/ketamine for short duration anesthesia in the horse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dosage and administration - Sedivet 10 mg/ml solution for injection for horses [noahcompendium.co.uk]
- 6. madbarn.com [madbarn.com]
- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 8. researchgate.net [researchgate.net]
- 9. Sedivet 1% Injection - Drugs.com [drugs.com]
- 10. Sedative and analgesic effects of intravenous xylazine and tramadol on horses - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Romifidine and Detomidine on Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Romifidine (B1679519) and detomidine (B1200515) are potent α2-adrenergic receptor agonists widely utilized in veterinary medicine for their sedative and analgesic properties.[1][2] Both drugs exert their effects by activating α2-adrenoceptors in the central and peripheral nervous systems, leading to a decrease in the release of norepinephrine (B1679862) and subsequent sedation, analgesia, and muscle relaxation.[3][4][5] While both are effective sedatives, subtle differences in their pharmacological profiles can influence their impact on locomotor activity, a critical consideration for clinical applications where patient stability and coordination are paramount. This guide provides a comprehensive head-to-head comparison of romifidine and detomidine, with a specific focus on their effects on locomotor activity, supported by experimental data.
Mechanism of Action: α2-Adrenergic Receptor Agonism
Both romifidine and detomidine are selective α2-adrenoceptor agonists.[1][2] Their primary mechanism of action involves binding to and activating presynaptic α2-receptors on noradrenergic neurons. This activation inhibits the release of norepinephrine into the synaptic cleft, leading to a reduction in sympathetic tone and subsequent sedation and analgesia.[4][5][6] The activation of postsynaptic α2-adrenoceptors in the central nervous system also contributes to these effects.[5][6] The sedative effects manifest as a dose-dependent decrease in spontaneous motor activity.[3][7]
The following diagram illustrates the generalized signaling pathway for α2-adrenergic receptor agonists like romifidine and detomidine.
Comparative Effects on Locomotor Activity
Studies directly comparing romifidine and detomidine have revealed differences in their effects on locomotor activity and ataxia.
A study comparing equipotent doses of xylazine (B1663881), detomidine, and romifidine in horses using accelerometry found that romifidine had more prolonged sedative effects.[8] While all three α2-agonists caused significant differences in stride frequency and regularity compared to saline, detomidine and romifidine also significantly affected speed, dorsoventral power, propulsive power, and total power.[8][9] Notably, detomidine also impacted mediolateral power, suggesting a greater effect on balance.[8][9]
Another study in horses reported that at equipotent sedative doses, both detomidine and xylazine produced a greater degree of ataxia and more pronounced lowering of the head compared to romifidine.[10][11] This suggests that romifidine may provide sedation with a lower incidence of locomotor impairment.[11][12]
Quantitative Data Summary
The following tables summarize the quantitative findings from comparative studies on the effects of romifidine and detomidine on locomotor and sedative parameters.
Table 1: Comparative Effects of Romifidine and Detomidine on Locomotor Parameters in Horses
| Parameter | Detomidine (0.01 mg/kg IV) | Romifidine (0.04 mg/kg IV) | Key Findings |
| Speed | Significantly Decreased | Significantly Decreased | Both drugs reduce walking speed.[8][9] |
| Stride Frequency | Significantly Decreased | Significantly Decreased | Both drugs reduce the number of strides per unit of time.[8][9] |
| Stride Length | No Significant Difference | No Significant Difference | The length of a single stride is not significantly altered.[8][9] |
| Regularity | Significantly Decreased | Significantly Decreased | Both drugs lead to less consistent and regular gaits.[8][9] |
| Dorsoventral Power | Significantly Decreased | Significantly Decreased | Reduced vertical movement during locomotion.[8][9] |
| Propulsive Power | Significantly Decreased | Significantly Decreased | Reduced forward propulsion.[8][9] |
| Mediolateral Power | Significantly Decreased | No Significant Difference | Detomidine has a greater impact on side-to-side motion, suggesting more ataxia.[8][9] |
| Total Power | Significantly Decreased | Significantly Decreased | Overall reduction in the energy of movement.[8][9] |
Table 2: Comparative Sedative Effects of Romifidine and Detomidine in Horses
| Parameter | Detomidine | Romifidine | Key Findings |
| Onset of Sedation | Rapid | Rapid | Both drugs have a quick onset of action.[12][13] |
| Duration of Sedation | Shorter | Longer | Romifidine generally provides a more prolonged period of sedation.[8][10][11] |
| Degree of Ataxia | More Pronounced | Less Pronounced | Detomidine is associated with a greater degree of instability and ataxia.[10][11] |
| Head Ptosis (Lowering) | More Pronounced | Less Pronounced | Detomidine typically causes a greater lowering of the head.[10][11] |
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental designs. A common methodology for assessing locomotor activity in horses is accelerometry.
Accelerometric Gait Analysis Protocol
The following workflow outlines a typical experimental protocol for comparing the effects of romifidine and detomidine on locomotor activity in horses using accelerometry.
Experimental Details from a Representative Study: [8][9]
-
Animals: 6 healthy horses.
-
Treatments: Each horse received saline (0.9% NaCl), xylazine (0.5 mg/kg), detomidine (0.01 mg/kg), or romifidine (0.04 mg/kg) intravenously in a randomized, crossover design.
-
Data Acquisition: A triaxial accelerometric device was used to assess gait 15 minutes before and at multiple time points up to 120 minutes after each treatment.
-
Variables Calculated: Speed, stride frequency, stride length, regularity, dorsoventral power, propulsive power, mediolateral power, and total power.
Conclusion
Both romifidine and detomidine are effective α2-adrenergic agonist sedatives that significantly impact locomotor activity. The available evidence suggests that while both drugs reduce locomotor activity, romifidine may offer the advantage of producing profound sedation with less accompanying ataxia compared to equipotent doses of detomidine.[10][11] Detomidine appears to have a more pronounced effect on mediolateral balance.[8][9] Furthermore, romifidine generally provides a longer duration of sedation.[8][10][11]
The choice between romifidine and detomidine should be guided by the specific clinical scenario. For procedures requiring prolonged sedation with a lower risk of significant ataxia and instability, romifidine may be the preferred agent. Conversely, when a shorter duration of action with profound sedation is desired and a greater degree of ataxia can be managed, detomidine remains a valuable option. Further research is warranted to fully elucidate the nuanced differences in their effects on locomotor patterns across a wider range of species and dosages.
References
- 1. Detomidine - Wikipedia [en.wikipedia.org]
- 2. Romifidine - Wikipedia [en.wikipedia.org]
- 3. Pharmacological evidence for the involvement of alpha-2 adrenoceptors in the sedative effect of detomidine, a novel sedative-analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dexmedetomidine: a novel sedative-analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Objective assessment of detomidine-induced analgesia and sedation in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accelerometric comparison of the locomotor pattern of horses sedated with xylazine hydrochloride, detomidine hydrochloride, or romifidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. A comparison of the sedative effects of three alpha 2-adrenoceptor agonists (romifidine, detomidine and xylazine) in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. madbarn.com [madbarn.com]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Analgesic Properties of Romifidine in Equine Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of Romifidine (B1679519) with other commonly used analgesics in equine medicine. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate analgesic agents for research and clinical applications.
Comparative Analgesic Performance
The following tables summarize the quantitative data on the analgesic and sedative effects of Romifidine compared to other alpha-2 agonists, namely xylazine (B1663881) and detomidine, as well as the opioid butorphanol (B1668111).
Table 1: Comparison of Alpha-2 Adrenergic Agonists in Equine Models
| Parameter | Romifidine | Xylazine | Detomidine |
| Dosage (IV) | 40 - 120 µg/kg | 1.0 - 1.1 mg/kg[1] | 10 - 40 µg/kg |
| Onset of Sedation | 1 - 5 minutes[2][3] | Rapid | Rapid |
| Duration of Sedation | Longer-lasting than xylazine | Shorter than romifidine[2] | Longer than romifidine at equipotent sedative doses |
| Analgesic Efficacy | Potent, dose-dependent analgesia | Effective analgesia | Potent, dose-dependent analgesia |
| Duration of Analgesia | Longer than sedation at times[3] | Shorter than sedation[4] | Dose-dependent |
| Degree of Ataxia | Less than xylazine and detomidine[2][4] | Greater than romifidine[2][4] | More pronounced than romifidine |
| Cardiovascular Effects | Bradycardia, transient hypertension followed by hypotension[5] | Bradycardia, decreased cardiac output | Bradycardia, initial hypertension then potential hypotension[6] |
Table 2: Comparison of Romifidine and Butorphanol in Equine Models
| Parameter | Romifidine | Butorphanol |
| Drug Class | Alpha-2 Adrenergic Agonist | Opioid Agonist-Antagonist |
| Dosage (IV) | 40 - 120 µg/kg | 0.05 - 0.4 mg/kg[7] |
| Mechanism of Action | Acts on alpha-2 adrenergic receptors | Acts on opioid receptors[8] |
| Primary Effects | Sedation, analgesia, muscle relaxation | Analgesia, minimal to mild sedation[8] |
| Onset of Analgesia | Rapid | Within 15 minutes[9][10] |
| Duration of Analgesia | Dose-dependent, can be prolonged | Approximately 4 hours[9][10] |
| Use in Combination | Often used with butorphanol for enhanced analgesia and sedation[4] | Frequently combined with alpha-2 agonists for synergistic effects |
| Adverse Effects | Bradycardia, respiratory depression, decreased gut motility[4] | Ataxia, excitement (if used alone), constipation at high doses[9] |
Experimental Protocols
The validation of analgesic properties in equine models relies on objective measures of nociceptive thresholds. The following are detailed methodologies for key experiments cited in the comparative data.
Thermal Nociceptive Threshold Testing
-
Objective: To determine the temperature at which a horse exhibits a behavioral response to a thermal stimulus, indicating the threshold of pain perception.
-
Apparatus: A contact heat thermal stimulator with a probe that can be applied to the skin.
-
Procedure:
-
The horse is accustomed to the testing environment and equipment to minimize stress-related responses.
-
The thermal probe is placed on a designated skin area, commonly the withers or coronary band, and allowed to equilibrate with the skin temperature.
-
The temperature of the probe is increased at a controlled rate (e.g., 0.6°C to 0.8°C per second).
-
The endpoint is the observation of a clear, repeatable behavioral response, such as skin twitching or limb withdrawal.
-
A cut-off temperature (e.g., 54-56°C) is pre-set to prevent tissue damage.
-
The temperature at which the response occurs is recorded as the thermal threshold.
-
Baseline thresholds are established before drug administration, and testing is repeated at set intervals after treatment to evaluate the analgesic effect.
-
Mechanical Nociceptive Threshold Testing (Pressure Algometry)
-
Objective: To quantify the amount of mechanical pressure required to elicit a pain response.
-
Apparatus: A pressure algometer, which is a device that applies a measurable amount of pressure to a specific point.
-
Procedure:
-
The horse is positioned in a calm and restrained manner.
-
The algometer, with a defined probe tip, is applied perpendicularly to a specific anatomical landmark (e.g., dorsal aspect of the metacarpus).
-
Pressure is gradually increased at a constant rate.
-
The endpoint is a clear avoidance reaction from the horse, such as flinching, moving away, or attempting to kick.
-
The pressure reading at the moment of the response is recorded as the mechanical nociceptive threshold (MNT).
-
Multiple measurements are typically taken and averaged to ensure consistency.
-
Baseline MNTs are determined before administering the analgesic, and subsequent measurements are taken over time.
-
Electrical Nociceptive Threshold Testing
-
Objective: To determine the minimum electrical stimulus required to induce a nociceptive response.
-
Apparatus: A nerve stimulator capable of delivering a controlled electrical current.
-
Procedure:
-
Electrodes are attached to a prepared area of the horse's skin, often over a superficial nerve (e.g., at the coronary band).
-
The intensity of the electrical stimulus (voltage or current) is gradually increased.
-
The endpoint is a defined behavioral response, such as a distinct muscle contraction or limb flexion.
-
The intensity of the stimulus at the response threshold is recorded.
-
A sham stimulus (no electrical output) is randomly applied to ensure the observer is blinded and the responses are not conditioned.
-
Pre-treatment thresholds are established, and post-treatment thresholds are measured to assess the degree of analgesia.
-
Visualizations
Signaling Pathway of Romifidine
Caption: Signaling pathway of Romifidine via the alpha-2 adrenergic receptor.
Experimental Workflow for Analgesic Validation
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Validation of mechanical, electrical and thermal nociceptive stimulation methods in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pressure Algometry for the Detection of Mechanical Nociceptive Thresholds in Horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Mechanism of agonist and antagonist binding to alpha 2 adrenergic receptors: evidence for a precoupled receptor-guanine nucleotide protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal and mechanical nociceptive threshold testing in horses: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. Pressure Algometry for the Detection of Mechanical Nociceptive Thresholds in Horses - Veterinary Compendium [vetcompendium.org]
- 10. Alpha-2 Adrenergic Receptors - Life Science Products | StressMarq Biosciences Inc. [stressmarq.com]
A Comparative Analysis of Romifidine and Xylazine in Equine Medicine: A Blinded, Randomized, Cross-Over Study Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the α2-adrenergic agonists Romifidine (B1679519) and Xylazine (B1663881), commonly used for sedation, analgesia, and as preanesthetic agents in horses. The information presented is synthesized from multiple blinded, randomized, cross-over studies to ensure objective and data-driven comparisons.
Executive Summary
Romifidine and Xylazine are both effective α2-adrenergic agonists, but they exhibit notable differences in their sedative, analgesic, and cardiopulmonary effects. Generally, Romifidine provides a longer duration of sedation with less ataxia compared to Xylazine at equipotent doses.[1][2][3] Conversely, Xylazine has a quicker onset of action.[4] Cardiopulmonary effects are present with both drugs, though some studies suggest these may be more pronounced and of longer duration with Romifidine.[5][6] The choice between Romifidine and Xylazine will depend on the specific clinical requirements, including the desired duration of sedation, the need for minimal ataxia, and the horse's cardiovascular status.
Experimental Data Comparison
The following tables summarize key quantitative data from comparative studies on Romifidine and Xylazine.
Table 1: Sedative and Ataxic Effects
| Parameter | Romifidine | Xylazine | Study Details |
| Dosage for Sedation | 40-100 µg/kg IV | 0.5-1.1 mg/kg IV | Dosages varied across studies to achieve comparable levels of sedation.[2][7] |
| Onset of Sedation | Slower | Faster | Xylazine demonstrated a more rapid onset of sedative effects.[4] |
| Duration of Sedation | Longer | Shorter | Romifidine produced a longer-lasting sedative effect compared to Xylazine.[1][2] |
| Degree of Ataxia | Less pronounced | More pronounced | Xylazine was associated with a greater degree of ataxia and lowering of the head.[1][2] |
| Head Height Above Ground (HHAG) | Higher (less lowering) | Lower (more lowering) | With Xylazine, HHAG was significantly lower 10 minutes after the loading dose.[8] |
Table 2: Cardiopulmonary Effects
| Parameter | Romifidine | Xylazine | Study Details |
| Heart Rate | Significant decrease | Significant decrease | Both drugs caused a decrease in heart rate.[5][7] |
| Cardiac Output | More pronounced decrease | Decrease | Changes in cardiac output were more pronounced with Romifidine.[5] |
| Arterial Blood Pressure | Initial increase, then decrease | Initial increase, then decrease | Both drugs led to an initial increase followed by a decrease in arterial blood pressure.[5] |
| Systemic Vascular Resistance | Increased | Increased | Both drugs caused an increase in systemic vascular resistance.[9][10] |
| Oxygen Delivery (D˙O2) | No significant difference during CRI | No significant difference during CRI | During constant rate infusion, there was no difference in oxygen delivery between the drugs.[5][6] |
Table 3: Analgesic Effects
| Parameter | Romifidine | Xylazine | Study Details |
| Antinociceptive Effect (Heat Irradiation) | Better than Xylazine | Present | In one study, the antinociceptive effect of Romifidine was found to be better than Xylazine.[4] |
| Nociceptive Thresholds (Mechanical Pressure) | Significant increase at 15 min | Significant increase at 15 min | Both drugs showed a significant increase in nociceptive thresholds.[11] |
| Duration of Analgesia | Longer-lasting antinociception to some stimuli | Shorter | Romifidine may produce more intense and longer-lasting antinociception to certain stimuli.[3] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Blinded, Randomized, Cross-Over Study Design:
A common experimental design involved a cohort of healthy adult horses.[2][5][7][12] In a blinded, randomized, cross-over fashion, each horse received different treatments (e.g., Romifidine, Xylazine, and sometimes a placebo or another α2-agonist like detomidine) with a washout period of at least one week between treatments.[2][12] This design minimizes individual variation and enhances the reliability of the comparative data.
-
Randomization: The order of treatment administration for each horse was randomized.
-
Blinding: The investigators assessing the outcomes were unaware of the specific treatment administered to each horse.
-
Cross-Over: Each horse served as its own control by receiving all treatments over the course of the study.
Assessment of Sedation and Ataxia:
Sedation levels were often quantified by measuring the head height above the ground (HHAG).[8] Ataxia was visually assessed and scored by trained observers.[1][2] In some studies, accelerometry was used to objectively quantify locomotor patterns and the degree of ataxia.[13]
Cardiopulmonary Monitoring:
Cardiovascular parameters were measured using various techniques. Heart rate was recorded, and arterial blood pressure was monitored via an arterial catheter.[5][7] Cardiac output was determined using methods such as thermodilution.[5] Blood gas analysis was performed on arterial blood samples to assess respiratory function.[7]
Nociceptive Threshold Testing:
To evaluate analgesic effects, nociceptive thresholds were determined by applying a standardized stimulus and measuring the response.[11] This involved either a thermal stimulus (heat irradiation) or a mechanical stimulus (a pneumatically operated pin).[4][11] The latency to a withdrawal reflex was recorded as the endpoint.[4]
Visualizations
Caption: A typical blinded, randomized, cross-over experimental workflow.
Caption: Simplified signaling pathway of α2-adrenergic agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of the sedative effects of three alpha 2-adrenoceptor agonists (romifidine, detomidine and xylazine) in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. scielo.br [scielo.br]
- 5. Effects on cardiopulmonary function and oxygen delivery of doses of romifidine and xylazine followed by constant rate infusions in standing horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. madbarn.com [madbarn.com]
- 7. A comparison of romifidine and xylazine when used with diazepam/ketamine for short duration anesthesia in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of a loading dose followed by constant rate infusion of xylazine compared with romifidine on sedation, ataxia and response to stimuli in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiopulmonary effects of romifidine/ketamine or xylazine/ketamine when used for short duration anesthesia in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiopulmonary effects of romifidine/ketamine or xylazine/ketamine when used for short duration anesthesia in the horse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of the antinociceptive effects of xylazine, detomidine and romifidine on experimental pain in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of xylazine, romifidine, or detomidine on hematology, biochemistry, and splenic thickness in healthy horses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. avmajournals.avma.org [avmajournals.avma.org]
Romifidine vs. Xylazine Premedication: A Comparative Analysis of Anesthetic Duration
In the realm of veterinary anesthesia, particularly for equine procedures, the choice of premedication significantly influences the quality and duration of anesthesia. This guide provides a detailed comparison of two commonly used alpha-2 adrenergic agonists, romifidine (B1679519) and xylazine (B1663881), when used as premedicants. The focus is on their impact on the duration of anesthesia, supported by experimental data.
Quantitative Data Summary
A key study directly comparing the two premedicants provides valuable quantitative insights into their effects on the duration of anesthesia in horses. The following table summarizes the findings from a blinded, randomized, cross-over study involving twelve healthy horses.
| Parameter | Romifidine Premedication Group | Xylazine Premedication Group |
| Premedicant Dose | 100 micrograms/kg BW | 1.1 mg/kg BW |
| Induction Agents | Diazepam (0.04 mg/kg BW) and Ketamine (2.2 mg/kg BW) | Diazepam (0.04 mg/kg BW) and Ketamine (2.2 mg/kg BW) |
| Mean Duration of Anesthesia | 20.8 minutes (s mean 2.3 min) | 15.8 minutes (s mean 1.6 min) |
This data clearly indicates that premedication with romifidine resulted in a longer duration of anesthesia compared to xylazine under the specific experimental conditions.[1][2]
Experimental Protocols
The following is a detailed methodology from a key comparative study that evaluated the effects of romifidine and xylazine premedication on the duration of short-duration intravenous anesthesia in horses.[1][2]
Subjects: Twelve healthy horses were utilized in the study.
Study Design: A blinded, randomized, cross-over design was employed. This design ensures that each horse received both treatments (romifidine and xylazine premedication) at different times, and the investigators assessing the outcomes were unaware of which treatment was administered.
Anesthetic Protocol:
-
Premedication:
-
Group 1 (Romifidine): Horses were administered romifidine intravenously at a dose of 100 micrograms per kilogram of body weight.
-
Group 2 (Xylazine): Horses were administered xylazine intravenously at a dose of 1.1 milligrams per kilogram of body weight.
-
-
Induction of Anesthesia:
-
Following sedation with either romifidine or xylazine, anesthesia was induced with a combination of:
-
Diazepam: 0.04 milligrams per kilogram of body weight, administered intravenously.
-
Ketamine: 2.2 milligrams per kilogram of body weight, administered intravenously.
-
-
Monitoring and Data Collection: Throughout the anesthetic period, several physiological parameters were recorded, including heart rate, presence of 2nd-degree atrioventricular heart blocks, respiratory rate, arterial blood pressures, and blood gases. The duration of anesthesia and recumbency were also measured. The quality of induction and recovery was evaluated using a scoring system.
Experimental Workflow
The logical flow of the experimental protocol described above can be visualized in the following diagram.
Caption: Experimental workflow for comparing romifidine and xylazine premedication.
Signaling Pathways
Both romifidine and xylazine are alpha-2 adrenergic receptor agonists. Their primary mechanism of action involves binding to and activating alpha-2 adrenergic receptors in the central and peripheral nervous systems. This activation leads to a decrease in the release of norepinephrine, a neurotransmitter involved in arousal, alertness, and pain perception. The resulting effects include sedation, analgesia (pain relief), and muscle relaxation, which are all desirable for premedication before general anesthesia. The longer duration of action observed with romifidine may be attributed to its higher affinity and/or slower dissociation from the alpha-2 adrenergic receptors compared to xylazine.
The following diagram illustrates the simplified signaling pathway for alpha-2 adrenergic receptor agonists.
Caption: Simplified signaling pathway of alpha-2 adrenergic agonists.
Conclusion
The experimental data presented demonstrates that premedication with romifidine leads to a significantly longer duration of anesthesia compared to xylazine when used in combination with diazepam and ketamine in horses.[1][2] This finding is crucial for practitioners when selecting a premedication agent, as a longer duration of anesthesia may be advantageous for certain procedures. While both drugs act via the same alpha-2 adrenergic receptor pathway, the difference in their pharmacokinetic and pharmacodynamic properties likely accounts for the observed variation in anesthetic duration. Further research is warranted to explore these differences in other species and with different anesthetic protocols.
References
A Comparative Guide to the Quantitative Assessment of Sedation Levels with Romifidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of romifidine's sedative properties with other commonly used alpha-2 adrenergic agonists. The information presented is supported by experimental data to aid in the quantitative assessment of sedation levels for research and drug development purposes.
Introduction to Romifidine (B1679519) and Sedation Scoring
Romifidine is an alpha-2 adrenergic receptor agonist widely used in veterinary medicine for its sedative and analgesic effects.[1] Like other drugs in its class, such as xylazine (B1663881) and detomidine (B1200515), it acts on the central nervous system to induce a state of calm and reduced responsiveness.[2][3][4] The sedative effects of romifidine are dose-dependent in terms of both depth and duration.[1][5] Accurate and objective assessment of sedation is crucial for standardizing research protocols and ensuring animal welfare. This is achieved through the use of validated sedation scoring systems, which typically evaluate behavioral changes, posture, and response to external stimuli.
Comparative Efficacy of Romifidine
Experimental studies have demonstrated that romifidine provides reliable and dose-dependent sedation. When compared to other alpha-2 agonists, it offers a similar quality of sedation with some notable differences in potency and duration of action.
Key Comparative Findings:
-
An 80 µg/kg body weight dose of romifidine is considered equipotent to 1 mg/kg of xylazine and 20 µg/kg of detomidine.[6]
-
While equipotent, both xylazine and detomidine have a shorter duration of action compared to romifidine at these doses.[6]
-
Detomidine (at 20 µg/kg) and xylazine have been observed to cause a greater degree of head lowering and ataxia compared to romifidine at either 40 µg/kg or 80 µg/kg doses.[1][6]
-
In a study comparing romifidine and detomidine for clinical sedation in horses, detomidine at 20 µg/kg produced sedative effects of a similar magnitude to romifidine at 120 µg/kg, but the duration was more comparable to romifidine at 80 µg/kg.[7][8][9]
Quantitative Sedation Scoring Systems
Various scoring systems have been developed to quantify the level of sedation in animals. These systems often employ a numerical rating scale (NRS) or a visual analogue scale (VAS) to assess specific parameters.
Simple Descriptive and Numerical Rating Scales
These scales assign numerical scores to observable signs of sedation. A higher score generally indicates a deeper level of sedation.
Table 1: Example of a Numerical Rating Scale for Sedation in Horses
| Score | Posture/Head Position | Response to Auditory Stimuli (e.g., clap) | Response to Tactile Stimuli (e.g., skin pinch) |
| 0 | Normal, alert | Normal, quick ear movement/head turn | Normal, immediate response |
| 1 | Mild head lowering | Slight delay in response | Slight delay in response |
| 2 | Moderate head lowering, base-wide stance | Noticeable delay, reduced response | Noticeable delay, reduced response |
| 3 | Head at or below withers, very stable | Minimal or no response | Minimal or no response |
| 4 | Profound head drop, unstable | No response | No response |
This table is a composite representation based on descriptions from multiple sources.
Multifactorial Sedation Scales
More comprehensive scales combine multiple behavioral and physiological parameters into a single composite score. The "EquiSed" scale is a validated tool for assessing sedation in horses.[10]
Table 2: Parameters Included in Multifactorial Sedation Scales
| Parameter | Description |
| Head Height Above Ground | A quantitative measure of head ptosis, often expressed as a percentage of the baseline height.[11] |
| Ear Ptosis | The degree of drooping of the ears. |
| Lower Lip Ptosis | The degree of drooping of the lower lip. |
| Response to Auditory Stimuli | Reaction to a sudden noise. |
| Response to Visual Stimuli | Reaction to a sudden visual change (e.g., opening an umbrella).[12] |
| Response to Tactile Stimuli | Reaction to a standardized touch or pressure. |
| Ataxia/Postural Instability | The degree of unsteadiness.[7] |
Experimental Protocols for Sedation Assessment
A typical experimental protocol for the quantitative assessment of sedation involves the following steps:
-
Baseline Data Collection: Prior to drug administration, baseline physiological parameters (heart rate, respiratory rate) and behavioral scores are recorded.[13]
-
Drug Administration: The sedative agent (e.g., romifidine) is administered, typically intravenously, at a predetermined dose.
-
Post-Administration Monitoring: At specified time intervals (e.g., 5, 10, 15, 30, 60, 90, 120 minutes), sedation scores and physiological parameters are recorded by a trained observer who is often blinded to the treatment.[13][14]
-
Application of Stimuli: Standardized auditory, visual, and tactile stimuli are applied at each time point to assess the animal's responsiveness.
-
Data Analysis: The collected data are statistically analyzed to determine the onset, depth, and duration of sedation, and to compare the effects of different treatments.
Signaling Pathway and Experimental Workflow
Alpha-2 Adrenergic Receptor Signaling Pathway for Sedation
Romifidine exerts its sedative effects by acting as an agonist at alpha-2 adrenergic receptors in the central nervous system.[2][15] The binding of romifidine to these G protein-coupled receptors initiates an intracellular signaling cascade that leads to a decrease in the release of norepinephrine, a key neurotransmitter involved in arousal and alertness.[3][16] This reduction in noradrenergic activity in areas like the locus coeruleus results in sedation.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]
- 4. madbarn.com [madbarn.com]
- 5. jarvm.com [jarvm.com]
- 6. A comparison of the sedative effects of three alpha 2-adrenoceptor agonists (romifidine, detomidine and xylazine) in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. madbarn.com [madbarn.com]
- 9. Investigation of romifidine and detomidine for the clinical sedation of horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development, Validation, and Reliability of a Sedation Scale in Horses (EquiSed) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effects of postanesthetic sedation with romifidine or xylazine on quality of recovery from isoflurane anesthesia in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 16. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Cardiovascular Effects of Romifidine and Other Alpha-2 Agonists
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the cardiovascular effects of romifidine (B1679519) and other prominent alpha-2 adrenergic agonists, including dexmedetomidine, clonidine (B47849), and xylazine (B1663881). Alpha-2 adrenergic receptor agonists are a class of drugs widely used in veterinary and human medicine for their sedative, analgesic, and muscle relaxant properties. However, their profound effects on the cardiovascular system necessitate a thorough understanding for safe and effective use. This guide synthesizes experimental data to offer an objective comparison of their performance, supported by detailed experimental protocols and visual representations of their mechanism of action and experimental assessment.
Cardiovascular Effects: A Quantitative Comparison
The cardiovascular effects of alpha-2 agonists are complex, often biphasic, and vary depending on the specific drug, dose, route of administration, and species. Generally, they induce an initial hypertension due to peripheral vasoconstriction, followed by a more prolonged period of hypotension and bradycardia resulting from decreased central sympathetic outflow.[1][2][3] The following tables summarize the key cardiovascular effects observed in various experimental settings.
| Drug | Species | Dose | Route of Administration | Effects on Heart Rate (HR) | Effects on Mean Arterial Pressure (MAP) | Effects on Cardiac Output (CO) / Cardiac Index (CI) | Other Notable Cardiovascular Effects | Reference |
| Romifidine | Horses | 80 and 120 µg/kg | - | Decreased | Initial increase, then gradual decrease | Decreased Cardiac Index | Increased Systemic Vascular Resistance | [4][5] |
| Dogs | 5, 10, 25, 50, 100 µg/kg | IV | Decreased | Doses ≥ 25 µg/kg: Initial increase followed by prolonged decrease. Doses 5 and 10 µg/kg: Immediate decrease. | Decreased Cardiac Index | Increased Central Venous Pressure, Increased Systemic Vascular Resistance Index | [2] | |
| Cats | 400 and 2,000 µg/kg | IM | Decreased | Increased, then gradual return to baseline | Decreased | Increased PR and QT intervals | [1] | |
| Dexmedetomidine | Dogs | 1 and 2 µg/kg | IV Infusion | Dose-dependent decrease | No significant change | No significant change | Stable Systemic Vascular Resistance | [6] |
| Dogs | - | IM | Decreased | Increased | Decreased | - | [7] | |
| Clonidine | Rats | 5 to 500 µM | Central Perfusion | Decreased | Decreased | Not specified | - | [8] |
| Humans | 1 µg/kg | IV | Decreased | Decreased | Decreased | Immediate decrease in vascular resistance followed by a rise | [9] | |
| Xylazine | Dogs | 1.1 mg/kg | IV | Decreased | Initial increase followed by a decrease | Decreased Aortic Flow | Increased Peripheral Resistance | [10] |
| Dogs | - | IM | Decreased | Initial increase, then decrease below baseline | Decreased | - | [11] |
Signaling Pathways of Alpha-2 Adrenergic Agonists
Alpha-2 adrenergic agonists exert their effects by binding to and activating alpha-2 adrenergic receptors, which are G protein-coupled receptors (GPCRs).[12] These receptors are located both presynaptically on sympathetic nerve terminals and postsynaptically on various cells, including vascular smooth muscle. The activation of these receptors triggers a cascade of intracellular events that ultimately lead to the observed physiological effects.
Caption: Signaling pathway of alpha-2 adrenergic agonists.
The binding of an alpha-2 agonist to its receptor activates an inhibitory G-protein (Gi/o).[12] The alpha subunit of this G-protein then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP decreases the activity of protein kinase A (PKA), which in turn modulates the function of various downstream targets, including ion channels. Additionally, the beta-gamma subunit of the G-protein can directly interact with and modulate the activity of ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels. In some cell types, alpha-2 adrenergic agonists can also activate the extracellular signal-regulated kinase (ERK) pathway.
Experimental Protocols for Cardiovascular Assessment
The evaluation of the cardiovascular effects of alpha-2 agonists typically involves in vivo studies in animal models. The following is a generalized experimental protocol for assessing these effects.
1. Animal Model Selection and Preparation:
-
Species: Common models include dogs, cats, horses, and rodents.[1][2][4][8] The choice of species depends on the specific research question and the intended clinical application of the drug.
-
Health Status: Animals should be healthy and free of pre-existing cardiovascular disease. A thorough physical examination and baseline blood work are recommended.[13]
-
Acclimatization: Animals should be acclimatized to the laboratory environment to minimize stress-induced cardiovascular changes.[7]
-
Instrumentation: For detailed hemodynamic monitoring, animals are often instrumented under anesthesia. This may include the placement of:
-
Arterial catheter: For direct measurement of arterial blood pressure.[2]
-
Venous catheter: For drug administration and blood sampling.[2]
-
Swan-Ganz catheter (in larger animals): For measurement of cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure.[2]
-
ECG electrodes: For monitoring heart rate and rhythm.[1]
-
Caption: A generalized experimental workflow for assessing cardiovascular effects.
2. Data Acquisition:
-
Baseline Measurements: Before drug administration, baseline cardiovascular parameters are recorded for a stable period to serve as a control.[2]
-
Drug Administration: The alpha-2 agonist is administered via a specific route (e.g., intravenous, intramuscular) at predetermined doses.[2]
-
Post-Administration Monitoring: Cardiovascular parameters are continuously monitored and recorded at specific time points after drug administration (e.g., 5, 15, 30, 60, 90, 120 minutes).[2][4]
3. Key Parameters Measured:
-
Heart Rate (HR): Measured in beats per minute (bpm).
-
Arterial Blood Pressure: Systolic, diastolic, and mean arterial pressure (MAP) are measured in millimeters of mercury (mmHg).
-
Cardiac Output (CO) or Cardiac Index (CI): CO is the volume of blood pumped by the heart per minute (L/min). CI is the cardiac output indexed to body surface area (L/min/m²).
-
Systemic Vascular Resistance (SVR): A measure of the resistance to blood flow offered by all of the systemic vasculature.
-
Central Venous Pressure (CVP): A measure of the blood pressure in the thoracic vena cava, near the right atrium of the heart.
-
Electrocardiogram (ECG): To assess for any changes in cardiac rhythm or conduction.
4. Data Analysis:
-
The collected data are analyzed to determine the magnitude and duration of the drug's effects on each cardiovascular parameter.
-
Statistical analysis is performed to compare the effects of different drugs or different doses of the same drug and to determine statistical significance.
Conclusion
Romifidine and other alpha-2 adrenergic agonists exert significant and complex effects on the cardiovascular system. While they share a common mechanism of action, there are notable differences in their potency, duration of action, and the specific hemodynamic changes they induce. Romifidine generally produces a predictable pattern of initial hypertension followed by hypotension and bradycardia, with a decrease in cardiac output.[2][4] Comparative studies suggest that at equipotent sedative doses, the cardiovascular changes induced by romifidine are comparable to those of xylazine and medetomidine. However, the duration of action of romifidine may be longer than that of xylazine.[14] Dexmedetomidine, a more selective alpha-2 agonist, also produces dose-dependent cardiovascular effects, including bradycardia and changes in blood pressure.[6] Clonidine, a centrally acting alpha-2 agonist, primarily causes a decrease in heart rate and blood pressure.[8][9]
The choice of a specific alpha-2 agonist should be based on a careful consideration of the desired level and duration of sedation, the patient's cardiovascular status, and the potential for adverse effects. For researchers and drug development professionals, a thorough understanding of the comparative cardiovascular pharmacology of these agents is crucial for the design of safe and effective therapeutic strategies. Further research, including head-to-head comparative studies with standardized protocols, is needed to fully elucidate the nuanced differences between these important drugs.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Cardiovascular effects of romifidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexmedetomidine Improves Cardiovascular and Ventilatory Outcomes in Critically Ill Patients: Basic and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of romifidine in the standing horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. madbarn.com [madbarn.com]
- 6. researchgate.net [researchgate.net]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Cardiovascular effects of centrally perfused clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clonidine lowers blood pressure by reducing vascular resistance and cardiac output in young, healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. madbarn.com [madbarn.com]
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Romifidine in Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like Romifidine (B1679519) in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. High-Performance Liquid Chromatography (HPLC) with UV detection has been a robust and widely adopted method for this purpose. However, the advent of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has introduced a highly sensitive and specific alternative. This guide provides an objective comparison of these two methods for Romifidine quantification, supported by experimental data and detailed protocols.
Method Comparison
The choice between HPLC-UV and LC-MS/MS for Romifidine analysis depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the complexity of the biological matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio of fragmented ions. |
| Sensitivity | Lower, with Limits of Quantification (LOQ) typically in the ng/mL to µg/mL range.[1] | Higher, with LOQs often in the sub-ng/mL to pg/mL range.[2] |
| Specificity | Good, but susceptible to interference from co-eluting compounds with similar UV absorbance. | Excellent, highly specific due to the monitoring of specific precursor-product ion transitions. |
| Linearity Range | Typically narrower, for example, 0.01 to 2 µg/mL in plasma and red blood cells.[1] | Generally wider dynamic range. |
| Matrix Effects | Less prone to signal suppression or enhancement from matrix components. | Can be significantly affected by ion suppression from endogenous matrix components, requiring careful method development and often the use of an internal standard. |
| Instrumentation Cost | Relatively lower. | Significantly higher. |
| Throughput | Can be high, but may require longer run times for adequate separation. | Can achieve high throughput with rapid gradient elution.[3] |
Experimental Protocols
Validated HPLC-UV Method for Romifidine in Equine Plasma and Red Blood Cells
This method is adapted from a pharmacokinetic study of Romifidine in horses.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma or 1 g of red blood cells, add an internal standard.
-
Add 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 1 minute and centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject 50 µL into the HPLC system.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., potassium dihydrogen phosphate) in an isocratic or gradient elution mode.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of Romifidine.
-
Column Temperature: 30°C.
3. Validation Parameters
-
Linearity: Calibration curves were prepared by spiking drug-free plasma or red blood cells with known concentrations of Romifidine, typically ranging from 0.01 to 2 µg/mL.[1]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the peak areas of extracted samples to those of unextracted standards.
Representative LC-MS/MS Method for Romifidine Quantification
While a specific published LC-MS/MS method for Romifidine was not found in the initial search, the following protocol is based on established methods for similar α2-adrenergic agonists like xylazine (B1663881) and medetomidine (B1201911).[2][4]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or urine, add an appropriate internal standard (preferably a stable isotope-labeled version of Romifidine).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject 5-10 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Column: A C18 or similar reversed-phase column with a smaller particle size for faster separations (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for Romifidine and the internal standard.
3. Validation Parameters
-
Linearity: A wider linear range is typically achievable, often spanning several orders of magnitude.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Expected to be significantly lower than HPLC-UV, in the low ng/mL or even pg/mL range.[2]
-
Matrix Effects: Evaluated by comparing the response of the analyte in post-extraction spiked samples with that in a neat solution.
-
Specificity: Confirmed by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.
Workflow Diagrams
Caption: HPLC-UV analysis workflow for Romifidine.
Caption: LC-MS/MS analysis workflow for Romifidine.
References
- 1. Pharmacokinetic profile and partitioning in red blood cells of romifidine after single intravenous administration in the horse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic profile and pharmacodynamic effects of romifidine hydrochloride in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Liquid chromatography-mass spectrometry quantitation and prevalence of medetomidine and xylazine in New Haven, Connecticut - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Examination of the Sedative Effects of Romifidine Hydrochloride
A Comparative Guide for Researchers and Drug Development Professionals
Romifidine (B1679519) hydrochloride, a potent α2-adrenergic agonist, is widely utilized in veterinary medicine for its sedative and analgesic properties. Its efficacy and physiological effects, however, exhibit notable variations across different animal species. This guide provides a comprehensive comparison of the sedative effects of romifidine hydrochloride in horses, cattle, donkeys, cats, and camels, supported by experimental data and detailed methodologies to inform research and clinical applications.
Mechanism of Action
This compound functions as a selective agonist for α2-adrenergic receptors in the central nervous system.[1] This binding action inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow. The consequential effects include sedation, muscle relaxation, and analgesia. The primary molecular targets are presynaptic α2-receptors, and its interaction with these receptors also modulates cardiovascular functions, typically causing a biphasic effect on blood pressure (an initial transient hypertension followed by a more prolonged hypotension) and a decrease in heart rate.
Comparative Sedative Effects
The sedative effects of this compound, including onset and duration of action, vary significantly across species. The following tables summarize key quantitative data from various studies.
Table 1: Onset and Duration of Sedation with this compound
| Species | Dosage (µg/kg) | Route of Administration | Onset of Sedation (minutes) | Duration of Sedation (minutes) |
| Horses | 120 | Intravenous (IV) | Faster than IM | - |
| 120 | Intramuscular (IM) | Slower than IV | Longer than IV | |
| Donkeys | 50 | Epidural | 5 | 160 ± 15.4 |
| Camels | 50 | Epidural | 5 | - |
| Cats | 80, 120, 160 | Intramuscular (IM) | No significant difference between doses | No significant difference between doses |
Note: Direct comparison of duration between IV/IM in horses and epidural in donkeys/camels is not appropriate due to different administration routes.
Table 2: Physiological Effects of this compound
| Species | Dosage (µg/kg) | Route of Administration | Heart Rate | Respiratory Rate |
| Horses | 40 & 120 | Intravenous (IV) | Significant reduction | Reduced |
| Donkeys | 50 | Epidural | Significant reduction | Significant reduction |
| Camels | 50 | Epidural | Significant reduction | Significant reduction |
| Cats | 100, 200, 400 | Intramuscular (IM) | Bradycardia at all doses | No significant change |
| Cattle | 30, 40, 50 | Epidural | Bradycardia | - |
Cross-Species Comparison of Sedative Profile
Horses: In horses, intravenous administration of romifidine leads to a faster onset of sedation compared to intramuscular injection, although the duration of action is longer with the latter route.[2] Doses of 40 to 120 µg/kg are commonly used, and the depth and duration of sedation are dose-dependent.[3] Compared to other α2-agonists like xylazine (B1663881) and detomidine, romifidine is reported to produce less ataxia.[1]
Donkeys: Epidural administration of 50 µg/kg romifidine in donkeys induces mild to moderate sedation with an onset of approximately 5 minutes and a duration of about 160 minutes.[4] This duration is noted to be longer than what has been observed in horses with epidural romifidine, which may be attributed to species-specific differences in metabolism.[4]
Cattle: In dairy cattle, epidural administration of romifidine at doses of 30, 40, and 50 µg/kg produces dose-dependent sedation, ranging from mild to deep.
Cats: Intramuscular administration of romifidine in cats at doses of 80, 120, and 160 µg/kg results in clinically useful sedation.[5] However, one study noted that even at doses up to 600 µg/kg, romifidine did not induce as deep and reliable sedation as medetomidine (B1201911).[6] A common side effect observed in cats is bradycardia.[7][8]
Camels: In dromedary camels, epidural injection of 50 µg/kg romifidine results in mild to moderate sedation with an onset of around 5 minutes.[9]
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the comparative data. Below are detailed protocols from key experiments.
General Experimental Workflow
Study in Horses (Intravenous and Intramuscular Administration)
-
Animals: 30 horses requiring routine tooth rasping were divided into three groups of ten.[2]
-
Drug Administration: Romifidine (120 µg/kg) was administered intravenously (IV), intramuscularly (IM), or sublingually (SL).[2]
-
Parameters Measured: Heart rate, respiratory rate, head height, distance between ear tips, upper lip thickness, response to auditory and tactile stimulation, and degree of ataxia were recorded every 15 minutes for 180 minutes.[2]
-
Sedation Assessment: Overall adequacy of sedation for the dental procedure was assessed at 60 minutes post-administration.[2]
Study in Donkeys (Epidural Administration)
-
Animals: 24 healthy adult donkeys were randomly assigned to four groups of six.
-
Drug Administration: One group received 50 µg/kg of romifidine epidurally.
-
Sedation Assessment: Sedation was scored on a scale from 0 (no sedation) to 3 (deep sedation).[10]
-
Physiological Monitoring: Heart rate and respiratory rate were monitored at regular intervals.
Study in Cats (Intramuscular Administration)
-
Animals: Five adult Domestic Short Hair cats were used in a prospective, blinded, experimental cross-over study.
-
Drug Administration: Cats were administered romifidine at 80, 120, and 160 µg/kg or medetomidine at 20 µg/kg intramuscularly.[5]
-
Sedation Assessment: A total sedation score (TS) was calculated by summing scores for posture, auditory response, resistance to positioning, muscular relaxation, and response to noxious stimuli over a 3-hour period.[5]
-
Physiological Monitoring: Heart rate was measured.[5]
Conclusion
This compound is an effective sedative across a range of species, though its specific effects and optimal dosages vary. In horses, the route of administration significantly influences the onset and duration of sedation. In donkeys and camels, epidural administration provides prolonged sedation and analgesia. For cats, while romifidine is a useful sedative, other agents like medetomidine may offer deeper sedation. The choice of dosage and administration route should be carefully considered based on the target species, the desired level and duration of sedation, and the potential for cardiovascular side effects. Further direct comparative studies with standardized methodologies would be beneficial for a more precise cross-species evaluation.
References
- 1. madbarn.com [madbarn.com]
- 2. Comparison of sedative effects of romifidine following intravenous, intramuscular, and sublingual administration to horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jarvm.com [jarvm.com]
- 4. Comparative evaluation of sedative and anti-nociceptive effects of epidural romifidine, romifidine–lidocaine, and lidocaine in donkeys (Equus asinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sedative effects of three doses of romifidine in comparison with medetomidine in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sedative and cardiorespiratory effects of three doses of romifidine in comparison with medetomidine in five cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sedative, analgesic and cardiorespiratory effects of romifidine in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of sedative and cardiorespiratory effects of romifidine and romifidine-butorphanol in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparative Study of the Sedative and Anti-nociceptive Effects of Sacrococcygeal Epidural Administration of Romifidine, Lidocaine, and Romifidine/Lidocaine in the Dromedary Camel [frontiersin.org]
- 10. frontiersin.org [frontiersin.org]
A Comparative Analysis of the Pharmacokinetics of Romifidine, Detomidine, and Xylazine in Horses
For researchers and professionals in drug development, understanding the pharmacokinetic profiles of sedative and analgesic agents is paramount for ensuring safe and effective use in equine medicine. This guide provides a detailed comparison of three commonly used alpha-2 adrenergic agonists: romifidine (B1679519), detomidine (B1200515), and xylazine (B1663881), with a focus on their pharmacokinetic properties in horses. The information presented is collated from various experimental studies to offer a comprehensive overview.
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for romifidine, detomidine, and xylazine following intravenous (IV) administration in horses. It is important to note that these values are derived from different studies with variations in experimental conditions, which are detailed in the subsequent section.
| Pharmacokinetic Parameter | Romifidine | Detomidine | Xylazine |
| Terminal Elimination Half-Life (t½) | 2.3 - 3.1 hours[1][2] | ~30 minutes - 1 hour[3][4] | 2.8 - 29.8 hours[5][6][7] |
| Systemic Clearance (Cl) | 32.4 - 34.1 mL/min/kg[1][2] | 12.41 mL/min/kg[3][4] | 12.7 - 15.8 mL/min/kg[5][6][7] |
| Volume of Distribution at Steady State (Vss) | 4.89 L/kg[2] | 0.470 L/kg[3][4] | 0.660 - 1.44 L/kg[5][6][7] |
| Maximum Plasma Concentration (Cmax) | 51.9 ± 13.1 ng/mL (at 80 µg/kg)[1] | Not explicitly stated in the provided results. | Not explicitly stated in the provided results for direct comparison. |
Detailed Experimental Protocols
The data presented above is a synthesis of findings from multiple studies. The methodologies of these key experiments are outlined below to provide context for the compiled pharmacokinetic parameters.
Romifidine Pharmacokinetics Study[1][8]
-
Animal Subjects: Six adult Thoroughbred horses.
-
Drug Administration: Romifidine hydrochloride (80 μg/kg) was administered via intravenous infusion over 2 minutes.[1][8]
-
Sample Collection: Plasma samples were collected at various time points for up to 300 minutes following drug administration.[1][8]
-
Analytical Method: Plasma concentrations of romifidine were determined using liquid chromatography-mass spectrometry (LC-MS). The limit of quantification was less than 0.1 ng/mL.[1][8]
-
Pharmacokinetic Analysis: The plasma concentration-time data was best described by a two-compartmental model.[1][8]
Detomidine Pharmacokinetics Study[3][4]
-
Animal Subjects: Eight horses were used in a balanced crossover design study.[3][4]
-
Drug Administration: A single intravenous dose of detomidine (30 µg/kg) was administered.[3][4]
-
Sample Collection: Plasma samples were collected at predetermined time points.[3][4]
-
Analytical Method: Plasma concentrations of detomidine and its metabolites were measured using liquid chromatography-mass spectrometry (LC-MS).[3][4]
-
Pharmacokinetic Analysis: The data was analyzed to determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution.[3][4]
Xylazine Pharmacokinetics Re-evaluation Study[5][7]
-
Drug Administration: A single intravenous dose of xylazine (0.4 mg/kg) was administered.[5][7]
-
Sample Collection: Plasma and urine samples were collected over a specified period.[5][7]
-
Analytical Method: The concentrations of xylazine and its metabolite (4-OH-xylazine) were determined.[5][7]
-
Pharmacokinetic Analysis: A 3-compartmental model was used to generate the pharmacokinetic parameters.[5][7]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study in horses, from animal preparation to data analysis.
Caption: A typical workflow for an equine pharmacokinetic study.
Signaling Pathway and Logical Relationships
While a detailed signaling pathway for the metabolism of these specific drugs is complex and beyond the scope of this guide, the general mechanism of action for alpha-2 adrenergic agonists involves the following logical relationship:
Caption: Mechanism of action for alpha-2 adrenergic agonists.
References
- 1. Pharmacokinetic profile and pharmacodynamic effects of this compound in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and selected pharmacodynamics of romifidine following low-dose intravenous administration in combination with exercise to quarter horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of detomidine and its metabolites following intravenous and intramuscular administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
- 5. Re-evaluation of the pharmacokinetics of xylazine administered to Thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. madbarn.com [madbarn.com]
- 7. researchgate.net [researchgate.net]
- 8. madbarn.com [madbarn.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Romifidine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Romifidine Hydrochloride, a potent sedative and analgesic, to ensure the safety of laboratory personnel and the protection of the environment. Adherence to these guidelines will help you maintain a safe and compliant laboratory environment.
This compound is classified as toxic if swallowed and has the potential to cause organ damage.[1] Therefore, improper disposal can pose significant health and environmental risks. The following procedures are based on regulatory guidelines and safety data sheet recommendations.
Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
The first critical step is to determine if the this compound waste is considered hazardous. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3][4] Pharmaceutical waste is deemed hazardous if it is specifically listed by the EPA or exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.
2. Segregation and Labeling:
Proper segregation of chemical waste is crucial. This compound waste should be collected in a designated, properly labeled, and sealed container. The container should be clearly marked with "Hazardous Waste" and the chemical name "this compound."
3. On-Site Neutralization (If Applicable and Permissible):
Some safety data sheets suggest that for disposal, this compound can be dissolved or mixed with a combustible solvent and then burned in a chemical incinerator equipped with an afterburner and scrubber.[5] This procedure should only be carried out by trained personnel in a facility with the appropriate equipment and permits.
4. Professional Waste Disposal Service:
For most laboratories, the safest and most compliant method for disposing of this compound is to use a licensed hazardous waste disposal company. These companies are equipped to handle and transport hazardous materials and ensure their disposal in a permitted treatment, storage, and disposal facility (TSDF).
5. Avoid Improper Disposal Methods:
Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[1][5][6] This can lead to the contamination of soil and water systems.[5][6] Flushing is only recommended for a specific list of medications provided by the Food and Drug Administration (FDA), and it is important to consult this list and local regulations before considering this option.[2][7]
Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to contain the substance and prevent exposure.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Responders must wear appropriate PPE, including gloves, eye protection, and a respirator if necessary.
-
Containment and Cleanup: Cover the spill with an absorbent, non-combustible material such as sand or earth.[6] Collect the material into a suitable container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
Quantitative Data
No specific quantitative data regarding disposal limits or concentrations for this compound was found in the search results. Disposal regulations are primarily based on the hazardous characteristics of the substance.
Experimental Protocols Cited
The disposal procedures outlined are based on safety data sheets and general guidelines for pharmaceutical waste management. No specific experimental protocols for the disposal of this compound were cited in the search results.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. northamerica.covetrus.com [northamerica.covetrus.com]
- 7. fda.gov [fda.gov]
Personal protective equipment for handling Romifidine Hydrochloride
Essential Safety and Handling Guide for Romifidine Hydrochloride
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and proper management of this compound.
Hazard Summary
This compound is classified as a hazardous substance. Key hazard information is summarized below.
| Hazard Class | GHS Code | Signal Word | Hazard Statement | Pictograms |
| Acute Toxicity, Oral | H301 | Danger | Toxic if swallowed.[1][2][3] | GHS06 (Skull and crossbones) |
| Specific Target Organ Toxicity (Single Exposure) | H370 | Danger | Causes damage to organs.[1][2][3] | GHS08 (Health hazard) |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound to minimize exposure. The following table outlines the recommended PPE.
| Body Part | PPE Item | Specification/Standard |
| Respiratory | Respirator | For brief exposure or low concentrations, a respiratory filter device is recommended. For intensive or longer exposure, use a self-contained breathing apparatus.[1][4] |
| Hands | Chemical-resistant gloves | Due to a lack of specific testing, no definitive glove material can be recommended.[1] However, nitrile or latex gloves are commonly used for handling solid chemicals. Ensure gloves are impermeable and resistant to the substance.[1] |
| Eyes | Safety goggles | Wear appropriate protective eyeglasses or chemical safety goggles.[4][5] |
| Body | Protective clothing | Wear protective clothing to prevent skin exposure.[4][5] A lab coat is standard. |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is mandatory to ensure safety and compliance.
Handling and Experimental Protocol
-
Preparation :
-
Handling the Compound :
-
Post-Handling :
Spill and Emergency Procedures
-
Spill :
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection.[1]
-
Cover the spill with an absorbent, non-combustible material like sand or earth.
-
Collect the material into a designated, labeled container for hazardous waste disposal.[6]
-
Do not allow the substance to enter sewers or waterways.[1]
-
-
First Aid :
-
If Swallowed : Immediately call a poison center or doctor. Do not induce vomiting.[1][3]
-
Skin Contact : Immediately wash the affected area with soap and water.[1][3]
-
Eye Contact : Rinse the opened eye for several minutes under running water and consult a doctor.[1][3]
-
Inhalation : Move the person to fresh air. If breathing is irregular or stops, provide artificial respiration.[1][3]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Collect all waste, including contaminated PPE and spill cleanup materials, in a dedicated, properly labeled hazardous waste container.
-
Ensure the container is securely sealed.
-
-
Storage :
-
Store the waste container in a designated and secure area, away from incompatible materials.
-
-
Disposal :
-
Dispose of the contents and the container in accordance with all local, regional, national, and international regulations.[1] This typically involves contacting a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
-
Workflow and Safety Logic
The following diagram illustrates the logical flow of operations when handling this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
